N-Palmitoyldihydrosphingomyelin
Description
Properties
CAS No. |
60322-02-3 |
|---|---|
Molecular Formula |
C39H81N2O6P |
Molecular Weight |
705.0 g/mol |
IUPAC Name |
[(2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C39H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h37-38,42H,6-36H2,1-5H3,(H-,40,43,44,45)/t37-,38+/m0/s1 |
InChI Key |
QHZIGNLCLJPLCU-QPPIDDCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O |
Other CAS No. |
60322-02-3 |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Nexus of Lipid Metabolism: An In-depth Technical Guide to the N-Palmitoyldihydrosphingomyelin Biosynthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of N-Palmitoyldihydrosphingomyelin, a key intermediate in the complex network of sphingolipid metabolism. This document outlines the enzymatic reactions, subcellular localization, and regulatory aspects of this pathway. Furthermore, it details established experimental protocols for the quantification of its metabolites and the characterization of its key enzymes, presented with the necessary detail for replication. All quantitative data are summarized for comparative analysis, and core concepts are visualized through detailed diagrams.
Introduction to Sphingolipid Metabolism and the Significance of this compound
Sphingolipids are a class of lipids that are integral to the structural integrity of cellular membranes and are pivotal players in a myriad of cellular signaling pathways, including those governing cell growth, differentiation, and apoptosis. The balance between different sphingolipid species is critical for cellular homeostasis. This compound is a specific subtype of dihydrosphingomyelin, a precursor to sphingomyelin (B164518), one of the most abundant sphingolipids in mammalian cells. The "N-palmitoyl" designation refers to the sixteen-carbon saturated fatty acid (palmitic acid) attached to the sphinganine (B43673) backbone. The synthesis of this specific lipid is a critical node in the de novo sphingolipid synthesis pathway, and its levels can influence the downstream production of bioactive lipids.
The Core Biosynthetic Pathway
The synthesis of this compound is a multi-step enzymatic process that occurs across two primary subcellular locations: the endoplasmic reticulum (ER) and the Golgi apparatus.
Step 1: Synthesis of Dihydrosphingosine (Sphinganine) in the Endoplasmic Reticulum
The pathway begins in the ER with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) . This produces 3-ketodihydrosphingosine, which is then rapidly reduced to dihydrosphingosine (also known as sphinganine) by 3-ketodihydrosphingosine reductase (KDHS) .
Step 2: Acylation to N-Palmitoyldihydroceramide by Ceramide Synthases in the Endoplasmic Reticulum
Dihydrosphingosine is subsequently acylated to form N-palmitoyldihydroceramide. This reaction is catalyzed by a family of ceramide synthases (CerS) . Mammalian cells express six isoforms of CerS (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. Specifically, CerS5 and CerS6 show a preference for palmitoyl-CoA (C16:0-CoA), making them the key enzymes in the synthesis of N-palmitoyldihydroceramide.[1] The expression and activity of these CerS isoforms are subject to regulation, which in turn dictates the specific acyl-chain composition of ceramides (B1148491) and their dihydro-precursors.[2]
Step 3: Transport of N-Palmitoyldihydroceramide to the Golgi Apparatus
N-palmitoyldihydroceramide synthesized in the ER is then transported to the Golgi apparatus. This transport can occur through vesicular trafficking or via the action of the ceramide transfer protein (CERT) .
Step 4: Conversion to this compound by Sphingomyelin Synthase in the Golgi Apparatus
In the lumen of the trans-Golgi, sphingomyelin synthase (SMS) catalyzes the final step in the synthesis of this compound. SMS transfers the phosphocholine (B91661) headgroup from phosphatidylcholine to N-palmitoyldihydroceramide, yielding this compound and diacylglycerol (DAG).[3] There are two major isoforms of SMS, SMS1 and SMS2, with SMS1 being predominantly localized to the Golgi.
The overall pathway can be visualized as follows:
Quantitative Data
Precise quantitative data for the cellular levels of this compound and the kinetic parameters of the enzymes involved with this specific substrate are not extensively reported in the literature. The following tables summarize the available and relevant quantitative information.
Table 1: Ceramide Synthase Substrate Specificity
| Enzyme | Preferred Acyl-CoA Chain Length | Reference |
| CerS1 | C18:0 | [1] |
| CerS2 | C22:0-C24:0 | [1] |
| CerS3 | C26:0 and longer | [4] |
| CerS4 | C18:0-C20:0 | [1] |
| CerS5 | C14:0-C18:0 (strong preference for C16:0) | [4] |
| CerS6 | C14:0-C16:0 | [4][5] |
Table 2: Sphingomyelin Synthase Activity
| Cell Type | Condition | SMS Activity (pmol/mg protein/h) | Reference |
| WI38 (normal human lung fibroblasts) | Basal | 78 | |
| SV40-transformed WI38 | Basal | 222 |
Note: The reported SMS activity is for a general ceramide substrate, not specifically N-palmitoyldihydroceramide.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of dihydrosphingomyelin species, which can be adapted for the specific quantification of the N-palmitoyl isoform.
1. Lipid Extraction: a. Harvest mammalian cells (e.g., by trypsinization or scraping) and wash with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a known volume of water or PBS. c. Add an internal standard, such as a non-naturally occurring odd-chain dihydrosphingomyelin (e.g., C17:0-dihydrosphingomyelin). d. Perform a Bligh-Dyer or a modified Folch lipid extraction using a mixture of chloroform (B151607) and methanol (B129727). e. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. f. Dry the organic phase under a stream of nitrogen.
2. LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform). b. Use a C18 or a HILIC column for chromatographic separation. c. Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and methanol with additives like formic acid and ammonium (B1175870) formate. d. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. e. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, the precursor ion will correspond to the protonated molecule [M+H]⁺, and a characteristic product ion is often m/z 184.1, corresponding to the phosphocholine headgroup.
3. Data Analysis: a. Integrate the peak areas for the MRM transitions of this compound and the internal standard. b. Generate a standard curve using known concentrations of a synthetic this compound standard. c. Calculate the concentration of this compound in the sample relative to the internal standard and the standard curve.
In Vitro Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the conversion of a dihydroceramide (B1258172) substrate to dihydrosphingomyelin.
1. Preparation of Cell Lysates: a. Harvest cells and wash with PBS. b. Homogenize or sonicate the cells in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). c. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Enzymatic Reaction: a. In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 50-100 µg), a dihydroceramide substrate (e.g., N-palmitoyldihydroceramide), and a phosphocholine donor (e.g., phosphatidylcholine).[2][4] b. For a fluorescent assay, a fluorescently labeled dihydroceramide analog (e.g., NBD-C6-dihydroceramide) can be used. c. Initiate the reaction and incubate at 37°C for a defined period (e.g., 1-2 hours).[4]
3. Product Detection and Quantification: a. Stop the reaction by adding a chloroform/methanol mixture to extract the lipids. b. Separate the product (dihydrosphingomyelin) from the substrate (dihydroceramide) using thin-layer chromatography (TLC).[4] c. If using a fluorescent substrate, visualize the TLC plate under a fluorescent scanner and quantify the intensity of the product band. d. If using a non-labeled substrate, the product can be quantified by LC-MS/MS as described in the previous protocol.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound from cell culture.
Conclusion
The biosynthesis of this compound represents a crucial metabolic pathway with implications for cellular structure and signaling. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for researchers in the fields of lipid biology and drug development. Further investigation into the specific roles of this compound and the regulation of its synthesis will undoubtedly uncover new therapeutic targets and deepen our understanding of cellular lipid homeostasis.
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. Changes in the Metabolism of Sphingolipids after Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. utheme.univ-tlse3.fr [utheme.univ-tlse3.fr]
- 5. Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Machinery of N-Palmitoyldihydrosphingomyelin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Palmitoyldihydrosphingomyelin, a saturated sphingolipid, is a critical component of cellular membranes and a key player in various signaling pathways. Its metabolism is tightly regulated by a series of enzymes that control its synthesis and degradation. Dysregulation of these enzymatic processes has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core enzymes involved in this compound metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and signaling pathways.
Introduction
Sphingolipids are a diverse class of lipids that serve as both structural components of cell membranes and as signaling molecules. This compound belongs to the dihydro- sub-class of sphingolipids, characterized by a saturated sphingoid backbone. The "N-Palmitoyl" designation specifies that the fatty acid attached to the sphingoid base via an amide linkage is palmitic acid (C16:0). The metabolism of this compound is a dynamic process involving a cascade of enzymatic reactions that either build up (anabolism) or break down (catabolism) this molecule. Understanding the enzymes that govern these pathways is crucial for elucidating the biological functions of this compound and for developing novel therapeutic strategies targeting sphingolipid metabolism.
The this compound Metabolic Pathway
The metabolism of this compound can be broadly divided into two main pathways: the de novo synthesis pathway and the catabolic pathway.
De Novo Synthesis Pathway
The de novo synthesis of this compound begins with simple precursors and proceeds through a series of enzymatic steps to produce N-Palmitoyldihydroceramide, the immediate precursor to this compound.
The Subcellular Landscape of N-Palmitoyldihydrosphingomyelin: A Technical Guide for Researchers
December 5, 2025
Abstract
N-Palmitoyldihydrosphingomyelin, a saturated sphingolipid, plays a crucial role in the biophysical properties of cellular membranes and is implicated in various signaling pathways. Understanding its precise subcellular localization is paramount for elucidating its function in health and disease. This technical guide provides a comprehensive overview of the cellular distribution of this compound, integrating quantitative data from lipidomic studies and detailing the experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of sphingolipid biology and leverage this knowledge in their work.
Introduction
This compound is a species of dihydrosphingomyelin (DHSM) characterized by a palmitoyl (B13399708) (C16:0) acyl chain. Unlike sphingomyelin (B164518) (SM), DHSM possesses a saturated sphinganine (B43673) backbone, a feature that significantly influences its biophysical properties and interactions within the membrane. The de novo synthesis of sphingolipids, including this compound, commences in the endoplasmic reticulum (ER) and is completed in the Golgi apparatus. From the Golgi, these lipids are transported to various cellular destinations, most notably the plasma membrane. The distribution of this compound is not uniform, with enrichment in specific microdomains such as lipid rafts, which are critical for signal transduction and protein trafficking.
Cellular Synthesis and Trafficking of this compound
The biosynthesis of this compound is a multi-step process that spans the endoplasmic reticulum and the Golgi apparatus. The pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine). N-acylation of sphinganine with palmitoyl-CoA by ceramide synthase yields N-Palmitoyldihydroceramide (dihydroceramide). This precursor is then transported to the Golgi apparatus, where the phosphocholine (B91661) headgroup is added to form this compound.
The transport of dihydroceramide (B1258172) from the ER to the Golgi is a critical and stereoselective process, suggesting protein-mediated trafficking rather than simple vesicular flow.[1][2] Once synthesized in the Golgi, this compound is incorporated into transport vesicles for delivery to other cellular compartments, primarily the plasma membrane.
Figure 1: Simplified signaling pathway of this compound synthesis and trafficking.
Subcellular Localization and Quantitative Distribution
The precise quantification of this compound in different subcellular compartments is challenging but essential for understanding its function. Lipidomics studies utilizing mass spectrometry on isolated organelles have begun to shed light on its distribution. While specific data for this compound is still emerging, the general distribution patterns of dihydrosphingomyelins and sphingomyelins provide valuable insights.
Table 1: Relative Abundance of Dihydrosphingomyelin in Subcellular Fractions
| Subcellular Fraction | Method | Relative Abundance of Dihydrosphingomyelin (as % of total DHSM) | Reference |
| Endoplasmic Reticulum | Subcellular Fractionation & Mass Spectrometry | Low | General consensus from sphingolipid metabolism studies.[3] |
| Golgi Apparatus | Subcellular Fractionation & Mass Spectrometry | Moderate to High | Key site of DHSM synthesis.[3] |
| Plasma Membrane | Subcellular Fractionation & Mass Spectrometry | High | Major destination for newly synthesized DHSM.[4] |
| Lipid Rafts | Detergent-Resistant Membrane Isolation & Mass Spectrometry | Enriched | Preferential partitioning due to saturated acyl chains. |
Note: The data presented are qualitative estimations based on the known pathways of sphingolipid metabolism and trafficking. Precise quantitative values for this compound are not yet widely available in the literature.
Experimental Protocols for Studying Cellular Localization
A variety of techniques are employed to investigate the subcellular localization of this compound. These methods range from biochemical fractionation to advanced imaging techniques.
Subcellular Fractionation and Mass Spectrometry
This method provides quantitative data on the distribution of lipids among different organelles.
Protocol:
-
Cell Culture and Homogenization: Culture cells of interest to a sufficient density. Harvest the cells and resuspend in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer or similar method to disrupt the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density. This will yield fractions enriched in nuclei, mitochondria, microsomes (ER and Golgi), and cytosol.
-
Further Purification (Optional): For higher purity, microsomal fractions can be further separated into ER and Golgi components using density gradient centrifugation (e.g., with sucrose (B13894) or OptiPrep gradients).
-
Lipid Extraction: Extract lipids from each subcellular fraction using a modified Bligh-Dyer or Folch method.
-
Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and other lipid species. Use appropriate internal standards for accurate quantification.
Figure 2: Experimental workflow for subcellular fractionation and mass spectrometry analysis of lipids.
Fluorescence Microscopy with Fluorescent Analogs
This technique allows for the visualization of lipid trafficking and localization in living or fixed cells.
Protocol:
-
Probe Selection and Preparation: Utilize a fluorescently labeled analog of dihydroceramide or dihydrosphingomyelin, such as NBD-C6-dihydrosphingomyelin. Prepare a stock solution of the fluorescent lipid in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Cell Labeling: Incubate cultured cells with the fluorescent lipid analog at a low concentration (typically in the low micromolar range) for a defined period. The incubation time will depend on the specific research question (e.g., short pulses for trafficking studies, longer incubations for steady-state localization).
-
Chase Period (Optional): For trafficking studies, after the initial labeling "pulse," wash the cells and incubate them in fresh, probe-free medium for a "chase" period to follow the movement of the labeled lipid through the cell.
-
Fixation and Permeabilization (for fixed-cell imaging): Fix the cells with paraformaldehyde and, if necessary, permeabilize with a mild detergent like saponin (B1150181) to allow access of antibodies or other probes to intracellular structures.
-
Imaging: Acquire images using a confocal or super-resolution fluorescence microscope. Use appropriate filter sets for the chosen fluorophore. Co-localization with organelle-specific markers (e.g., fluorescently tagged proteins or organelle-specific dyes) can be used to identify the subcellular compartments where the lipid is located.[5][6]
MALDI Mass Spectrometry Imaging (MALDI-MSI)
MALDI-MSI enables the label-free visualization of the spatial distribution of lipids directly in tissue sections or cultured cells.
Protocol:
-
Sample Preparation: For cultured cells, grow them on conductive slides (e.g., ITO-coated glass). For tissues, obtain thin cryosections and mount them on conductive slides.
-
Matrix Application: Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) for positive ion mode or 1,5-diaminonaphthalene (DAN) for negative ion mode) uniformly over the sample surface.[1][2] This can be done using an automated sprayer for consistent coating.
-
Data Acquisition: Acquire mass spectra in a grid-like pattern across the sample surface using a MALDI-TOF mass spectrometer. The spatial resolution is determined by the laser spot size.
-
Image Generation: Generate ion-density maps for the m/z value corresponding to this compound to visualize its spatial distribution within the cell or tissue.
-
Data Analysis: Correlate the MALDI-MSI data with histological images (e.g., H&E staining) of the same or adjacent sections to link lipid distribution to specific cellular structures.
This compound in Lipid Rafts
Lipid rafts are dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and cholesterol. The saturated nature of the N-palmitoyl chain and the sphinganine backbone of this compound promotes tighter packing with cholesterol, leading to its preferential partitioning into these domains. The enrichment of this compound in lipid rafts influences their physical properties, such as thickness and rigidity, and can modulate the function of raft-associated proteins involved in signaling and trafficking.
Table 2: Enrichment of Dihydrosphingomyelin in Lipid Rafts
| Membrane Fraction | Method | Fold Enrichment of Dihydrosphingomyelin (Rafts vs. Non-Rafts) | Reference |
| Detergent-Resistant Membranes (DRMs) | Detergent Extraction & Mass Spectrometry | > 2-fold (estimated) | Based on the known properties of saturated sphingolipids. |
Conclusion
The subcellular localization of this compound is a critical determinant of its biological function. Primarily synthesized in the Golgi apparatus and enriched in the plasma membrane and lipid rafts, this saturated sphingolipid contributes significantly to membrane organization and signaling. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricate distribution of this compound and other sphingolipids. Further quantitative lipidomics studies are needed to provide a more precise and comprehensive map of its subcellular distribution, which will undoubtedly advance our understanding of its role in cellular physiology and pathology, and may unveil new therapeutic targets for a range of diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Critical Evaluation of Sphingolipids Detection by MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The expanding organelle lipidomes: current knowledge and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic atlas of mammalian cell membranes reveals hierarchical variation induced by culture conditions, subcellular membranes, and cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Palmitoyldihydrosphingomyelin: A Technical Guide to its Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Palmitoyldihydrosphingomyelin (C16:0-DHSM), a saturated sphingolipid, has long been considered an inert precursor in the de novo synthesis of sphingomyelin (B164518). However, emerging research is illuminating its distinct biophysical properties and biological functions that differentiate it from its unsaturated counterpart. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to support advanced research and drug development.
Introduction
Sphingolipids are a class of lipids that are integral to the structural and functional integrity of eukaryotic cell membranes.[1] For many years, research has primarily focused on the bioactive roles of ceramides (B1148491) and sphingosine-1-phosphate in signaling pathways regulating cell growth, differentiation, and apoptosis.[1] Dihydrosphingolipids, including this compound, have been comparatively overlooked. This document synthesizes the current understanding of this compound, highlighting its unique contributions to membrane biology and cellular processes, and providing the necessary technical details for its further investigation.
De Novo Synthesis of this compound
This compound is an intermediate in the de novo sphingolipid biosynthesis pathway, which primarily occurs at the cytosolic surface of the endoplasmic reticulum.[2] The pathway begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase.[2] Subsequent reduction and N-acylation with palmitoyl-CoA leads to the formation of dihydroceramide (B1258172) (N-palmitoylsphinganine). Dihydroceramide is then converted to this compound in the Golgi apparatus by the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine.[2][3] The final step in the formation of the more abundant N-palmitoylsphingomyelin is the introduction of a C4-C5 trans-double bond into the sphingoid backbone of the dihydroceramide precursor by the enzyme dihydroceramide desaturase 1 (DEGS1), followed by the addition of the phosphocholine headgroup.[4][5]
Figure 1. De novo synthesis pathway of sphingolipids.
Biological Functions and Biophysical Properties
While structurally similar to N-palmitoylsphingomyelin, the absence of the C4-C5 double bond in this compound leads to significant differences in its biophysical properties and biological roles.
Membrane Structure and Stability
This compound plays a crucial role in modulating the structure and stability of cellular membranes. It exhibits a higher bilayer melting temperature compared to its unsaturated counterpart, indicating that it forms more stable and ordered membrane domains.[4][6] Furthermore, this compound shows a more favorable interaction with cholesterol, leading to the formation of more condensed membrane domains.[4][6] Studies have shown that dihydrosphingomyelin is more preferentially localized to liquid-ordered (Lo) domains, or lipid rafts, than sphingomyelin.[7] This preferential partitioning suggests a role in organizing these specialized membrane microdomains.
Antiviral Activity
A significant biological function attributed to the accumulation of dihydrosphingomyelins is their antiviral activity. Research has demonstrated that the pharmacological inhibition of dihydroceramide desaturase (DEGS1), leading to an increase in cellular dihydrosphingomyelin levels, can inhibit the infection of West Nile Virus.[8] This suggests that dihydrosphingomyelins, including the N-palmitoyl species, could be explored as host-directed antiviral agents.[8] The precise mechanism of this antiviral action is still under investigation but may be related to alterations in membrane fluidity and receptor organization.
Enzyme-Mediated Degradation
This compound is a substrate for sphingomyelinase, an enzyme that hydrolyzes sphingomyelin to generate ceramide and phosphocholine. Interestingly, this compound is degraded at a significantly faster rate by sphingomyelinase from Staphylococcus aureus compared to N-palmitoylsphingomyelin.[4][6] This differential degradation rate could have implications for the localized production of dihydroceramide versus ceramide, thereby influencing downstream signaling events.
Quantitative Data
The following tables summarize the available quantitative data comparing this compound (16:0-DHSM) and N-Palmitoylsphingomyelin (16:0-SM).
| Property | This compound (16:0-DHSM) | N-Palmitoylsphingomyelin (16:0-SM) | Reference(s) |
| Bilayer Melting Temperature (Tm) | 47.7 °C | 41.2 °C | [4][6] |
| Enthalpy of Transition (ΔH) | 8.3 kcal/mol | 8.1 kcal/mol | [4][6] |
Table 1. Thermotropic properties of this compound and N-Palmitoylsphingomyelin.
| Enzyme | Substrate | Relative Degradation Rate | Reference(s) |
| Sphingomyelinase (S. aureus) | 16:0-DHSM | ~10-fold faster | [4][6] |
| Sphingomyelinase (S. aureus) | 16:0-SM | Baseline | [4][6] |
Table 2. Enzymatic degradation of this compound and N-Palmitoylsphingomyelin.
Experimental Protocols
Lipid Extraction for Lipidomics Analysis
Accurate quantification of this compound requires efficient extraction from biological samples. The Folch and Matyash methods are commonly employed biphasic extraction protocols.[9]
Folch Method (Modified for small volumes):
-
To 10 µL of plasma, add 160 µL of ice-cold methanol (B129727).
-
Add 320 µL of ice-cold chloroform.
-
Vortex for 10 seconds and sonicate for 1 hour.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the lower organic phase containing the lipids.
Matyash Method (MTBE/Methanol):
-
This method is often preferred for the extraction of sphingolipids.
-
It involves a biphasic extraction using methanol and methyl-tert-butyl ether (MTBE).
-
The upper organic phase, containing the lipids, is collected, which simplifies the extraction process compared to the Folch method.[9]
Figure 2. General workflow for lipidomics analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.
-
Chromatography: Reverse-phase chromatography is typically used to separate sphingolipid species based on the length and saturation of their N-acyl chains.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The precursor ion of this compound and a specific product ion (e.g., m/z 184.07 for the phosphocholine headgroup) are monitored for quantification using Multiple Reaction Monitoring (MRM).
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., N-palmitoyl(d31)-dihydrosphingomyelin) is crucial for accurate quantification.
Signaling and Functional Pathways
The precise signaling pathways directly initiated by this compound are still an active area of research. However, based on current knowledge, a proposed model for its involvement in antiviral defense is presented below.
Figure 3. Proposed mechanism of antiviral action.
Conclusion and Future Directions
This compound is emerging from the shadow of its unsaturated counterpart as a lipid with distinct and important biological functions. Its role in enhancing membrane stability and its potential as an antiviral agent warrant further investigation. Future research should focus on elucidating the specific protein interactions and signaling cascades that are modulated by this compound. The development of more specific molecular tools will be critical in dissecting its precise roles in health and disease, potentially opening new avenues for therapeutic intervention in viral diseases and disorders associated with membrane dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. byrdwell.com [byrdwell.com]
- 4. Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assembly formation of minor dihydrosphingomyelin in sphingomyelin-rich ordered membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Pivotal Role of N-Palmitoyldihydrosphingomyelin in the Architecture and Function of Membrane Lipid Rafts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Membrane lipid rafts, dynamic microdomains enriched in cholesterol and sphingolipids, are critical hubs for cellular signaling and protein trafficking. While the role of sphingomyelin (B164518) (SM) in raft formation is well-established, the contribution of its saturated precursor, N-Palmitoyldihydrosphingomyelin (DHSM), is increasingly recognized as a key determinant of raft biophysical properties and function. This technical guide provides an in-depth exploration of the role of this compound in membrane lipid rafts, offering a comprehensive resource for researchers, scientists, and drug development professionals. We present a comparative analysis of the biophysical properties of DHSM and SM, detail experimental protocols for their study, and visualize the intricate relationships within the sphingolipid metabolic pathway and experimental workflows.
Introduction to this compound and Lipid Rafts
Lipid rafts are specialized membrane microdomains that compartmentalize cellular processes.[1] These platforms are enriched in cholesterol, sphingolipids, and specific proteins, creating a distinct liquid-ordered (Lo) phase that is more tightly packed and less fluid than the surrounding liquid-disordered (Ld) bilayer.[2] Sphingomyelin, with its saturated acyl chain and hydrogen-bonding capabilities, plays a crucial role in the formation of these domains through its favorable interactions with cholesterol.[3]
This compound is the immediate biosynthetic precursor to N-Palmitoylsphingomyelin, differing only by the absence of a trans double bond in the sphingoid backbone. This seemingly minor structural difference has significant implications for its biophysical behavior and, consequently, its role within lipid rafts. The conversion of dihydroceramide (B1258172) to ceramide, the backbone of sphingomyelin, is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1), making this enzyme a critical regulator of the cellular balance between dihydrosphingolipids and sphingolipids.[4][5] Recent studies suggest that dihydrosphingolipids are not merely inert precursors but are biologically active molecules implicated in various cellular processes and disease states.[4][6][7][8]
Data Presentation: Biophysical Properties of this compound vs. N-Palmitoylsphingomyelin
The distinct biophysical characteristics of this compound (16:0-DHSM) compared to N-Palmitoylsphingomyelin (16:0-SM) are fundamental to understanding their differential roles in lipid raft structure and function. The absence of the C4-trans double bond in DHSM leads to a higher phase transition temperature and altered interactions with cholesterol.
| Property | This compound (16:0-DHSM) | N-Palmitoylsphingomyelin (16:0-SM) | Reference(s) |
| Phase Transition Temperature (Tm) | 46.5 °C | 41.3 °C | [3] |
| Transition Enthalpy (ΔH) | 9.9 kcal/mol | 8.8 kcal/mol | [3] |
| Interaction with Cholesterol | Forms more condensed domains with cholesterol. | Forms stable domains with cholesterol. | [3] |
| Molecular Packing | More ordered and tightly packed. | Tightly packed, but less so than DHSM. | [3] |
Signaling Pathways and Regulatory Networks
The balance between DHSM and SM, regulated by the enzyme dihydroceramide desaturase 1 (DEGS1), can significantly impact the composition and stability of lipid rafts, thereby influencing a multitude of signaling pathways. While specific signaling cascades initiated directly by DHSM are still under active investigation, its influence on raft-dependent signaling is becoming increasingly apparent. Dihydrosphingolipids have been implicated in processes such as apoptosis, autophagy, and inflammation.[4][6][7][8]
The enzyme DEGS1 is located in the endoplasmic reticulum and mitochondria-associated membranes (MAMs), suggesting a role for dihydrosphingolipid metabolism in inter-organelle communication.[9][10] Dysregulation of DEGS1 activity and the subsequent accumulation of dihydroceramides and their derivatives have been linked to various diseases, including neurodegenerative disorders.[11]
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of this compound in membrane lipid rafts. Below are detailed methodologies for key experiments.
Synthesis of this compound
A detailed, step-by-step synthesis of this compound can be adapted from established methods for sphingolipid synthesis.[1][10] The general strategy involves the acylation of D-erythro-dihydrosphingosine with palmitic acid, followed by phosphocholine (B91661) headgroup attachment.
Materials:
-
D-erythro-dihydrosphingosine
-
Palmitoyl (B13399708) chloride
-
Triethylamine
-
Anhydrous trimethylamine (B31210) in ethanol (B145695)
-
Anhydrous solvents (e.g., dichloromethane (B109758), acetonitrile)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
N-acylation: Dissolve D-erythro-dihydrosphingosine in anhydrous dichloromethane and triethylamine. Add palmitoyl chloride dropwise at 0°C and stir the reaction mixture at room temperature overnight.
-
Purification of N-palmitoyldihydrosphingosine (Dihydroceramide): Purify the product by silica gel column chromatography using a chloroform (B151607)/methanol gradient.
-
Phosphorylation: Dissolve the purified dihydroceramide in anhydrous acetonitrile (B52724) and add 2-chloro-1,3,2-dioxaphospholane 2-oxide. Stir the reaction under an inert atmosphere.
-
Ring Opening and Quaternization: Add a solution of anhydrous trimethylamine in ethanol to the reaction mixture and stir at room temperature for 48 hours.
-
Final Purification: Purify the final product, this compound, by silica gel column chromatography.
Isolation of Detergent-Resistant Membranes (DRMs)
This protocol is used to isolate lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[5][9][12]
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 and protease inhibitors
-
Sucrose (B13894) solutions (e.g., 80%, 30%, and 5% w/v in TNE buffer)
-
Ultracentrifuge and tubes
Procedure:
-
Cell Lysis: Homogenize cells or tissues in ice-cold lysis buffer.
-
Sucrose Gradient: Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose. Place this mixture at the bottom of an ultracentrifuge tube.
-
Layering: Carefully layer 30% and then 5% sucrose solutions on top of the lysate-sucrose mixture.
-
Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: Collect fractions from the top of the gradient. The DRMs, being less dense, will float to the interface between the 5% and 30% sucrose layers.
-
Analysis: Analyze the collected fractions for lipid and protein composition using techniques like Western blotting, mass spectrometry, or thin-layer chromatography.
Atomic Force Microscopy (AFM) of Model Membranes
AFM provides high-resolution topographical images of lipid bilayers, allowing for the direct visualization of lipid domains.[6][13]
Materials:
-
Mica substrates
-
Lipid mixture (e.g., DOPC, Cholesterol, and either SM or DHSM) in chloroform
-
Vesicle preparation equipment (e.g., extruder)
-
AFM instrument with a liquid cell
Procedure:
-
Lipid Film Preparation: Prepare a lipid mixture in chloroform and evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Vesicle Formation: Hydrate the lipid film with buffer and create small unilamellar vesicles (SUVs) by extrusion.
-
Supported Lipid Bilayer (SLB) Formation: Deposit the SUV suspension onto a freshly cleaved mica substrate. The vesicles will rupture and fuse to form a continuous SLB.
-
AFM Imaging: Mount the SLB in the AFM liquid cell and image in buffer. The liquid-ordered domains containing SM or DHSM will appear as raised regions compared to the surrounding liquid-disordered phase.
Fluorescence Spectroscopy and Microscopy
Fluorescent probes that are sensitive to the local membrane environment, such as Laurdan, are invaluable for studying the properties of lipid rafts.[7][11] Laurdan exhibits a spectral shift depending on the degree of water penetration into the bilayer, which is lower in the more ordered raft domains.
Materials:
-
Liposomes or cells containing SM or DHSM
-
Laurdan stock solution in ethanol
-
Fluorometer or fluorescence microscope
Procedure:
-
Labeling: Incubate the liposomes or cells with a low concentration of Laurdan.
-
Fluorescence Measurement:
-
Spectroscopy: Measure the fluorescence emission spectrum of Laurdan. The Generalized Polarization (GP) value is calculated from the intensities at two different emission wavelengths (e.g., 440 nm and 490 nm) to quantify membrane order.
-
Microscopy: Image the sample using a two-photon or confocal microscope. The GP value can be calculated for each pixel to generate a map of membrane order. Higher GP values correspond to more ordered domains.
-
Conclusion and Future Directions
This compound, far from being a mere precursor, is an important modulator of membrane lipid raft structure and function. Its distinct biophysical properties, particularly its higher phase transition temperature and tendency to form more condensed domains with cholesterol, suggest that fluctuations in the DHSM/SM ratio, controlled by DEGS1, can fine-tune the properties of lipid rafts. This, in turn, has the potential to regulate the activity of raft-associated proteins and signaling pathways.
Future research should focus on elucidating the specific signaling pathways that are uniquely sensitive to the presence of DHSM in lipid rafts. Advanced proteomics and lipidomics approaches, comparing rafts with varying DHSM content, will be instrumental in identifying novel protein-lipid interactions and downstream signaling events. Furthermore, the development of specific fluorescent probes for DHSM will enable its direct visualization and tracking within living cells, providing deeper insights into its dynamic behavior. A thorough understanding of the role of this compound will not only advance our fundamental knowledge of membrane biology but also open new avenues for therapeutic intervention in diseases where lipid raft dysfunction is implicated.
References
- 1. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Sphingomyelin and cholesterol: from membrane biophysics and rafts to potential medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of dihydrosphingolipids in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of dihydrosphingolipids in disease : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity [jci.org]
- 9. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells | eLife [elifesciences.org]
- 10. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells [elifesciences.org]
- 11. Flotillins: At the Intersection of Protein S- Palmitoylation and Lipid-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and transient palmitoylation of the tyrosine kinase Lck mediates Fas signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of receptor tyrosine kinase signaling by endocytic trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Palmitoyldihydrosphingomyelin: A Key Modulator of Cell Signaling Cascades at the Membrane Interface
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyldihydrosphingomyelin (N-PDHS), a saturated analog of the more abundant N-palmitoylsphingomyelin (N-PSM), is emerging from the shadow of its well-studied counterpart as a critical player in the regulation of cellular signaling. While historically considered a mere biosynthetic precursor, recent evidence highlights its distinct biophysical properties and its direct and indirect roles in modulating key signaling cascades involved in cell survival, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the current understanding of N-PDHS in cell signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
The Structural and Biophysical Distinction of this compound
The defining structural feature of N-PDHS is the absence of the trans double bond at the C4-C5 position of the sphingosine (B13886) backbone, rendering it a fully saturated sphingolipid. This seemingly subtle difference has profound implications for its behavior within the plasma membrane. N-PDHS exhibits a higher propensity to form ordered, gel-phase domains compared to N-PSM, even in the liquid-crystalline state. This increased ordering is attributed to enhanced intermolecular hydrogen bonding capabilities and tighter packing of its saturated acyl chains.
This compound in Lipid Rafts: A Platform for Signal Transduction
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signal transduction. The inherent ordering propensity of N-PDHS suggests its preferential localization within these rafts, potentially influencing their composition, stability, and signaling capacity.
Diagram of a Lipid Raft enriched with this compound
The Unsung Precursor: An In-depth Technical Guide to the Discovery and History of Dihydrosphingomyelins
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipid biology, sphingolipids have emerged as critical players in cellular structure, signaling, and pathogenesis. While much of the research focus has been on well-known molecules like ceramides (B1148491) and sphingosine-1-phosphate, their biosynthetic precursors are gaining recognition for their own subtle but significant roles. Among these is dihydrosphingomyelin (DHSM), the saturated analogue of sphingomyelin (B164518) (SM). This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of dihydrosphingomyelins, offering a valuable resource for researchers and professionals in the field of drug development.
I. A Historical Perspective: From the "Enigmatic" Sphingosine to a Biosynthetic Intermediate
The story of dihydrosphingomyelin is intrinsically linked to the broader history of sphingolipid discovery. In the 1870s and 1880s, German chemist Johann L.W. Thudichum first isolated a novel class of lipids from brain extracts.[1][2] Due to their mysterious and complex nature, he named the fundamental long-chain amino alcohol "sphingosine," after the mythological Sphinx.[1][3] It was not until 1927 that the structure of sphingomyelin, a major sphingolipid in animal tissues, was reported as N-acyl-sphingosine-1-phosphorylcholine.[2]
The existence of dihydrosphingomyelin as a distinct molecular species was not an isolated discovery but rather emerged from the elucidation of the sphingolipid biosynthetic pathway. Early studies on the metabolism of sphingolipids revealed that the synthesis of the sphingoid backbone, sphinganine (B43673) (also known as dihydrosphingosine), precedes the formation of the characteristic trans double bond found in sphingosine.[4] This foundational work laid the groundwork for understanding that sphingolipids exist in both saturated (dihydro-) and unsaturated forms. While a singular "discovery" paper for dihydrosphingomyelin is not readily identifiable, its recognition as a key intermediate in the de novo synthesis of sphingomyelin solidified its place in the sphingolipid family.
II. The De Novo Biosynthesis Pathway: The Genesis of Dihydrosphingomyelin
Dihydrosphingomyelin is an essential intermediate in the de novo synthesis of sphingomyelin, a pathway that begins in the endoplasmic reticulum (ER). The process is a cascade of enzymatic reactions:
-
Condensation: The pathway is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.[5]
-
Reduction: 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase.
-
N-acylation: Ceramide synthases (CerS) subsequently attach a fatty acyl-CoA to the amino group of sphinganine, forming dihydroceramide (B1258172) (dhCer).[6]
-
Phosphocholine (B91661) Headgroup Addition: In the Golgi apparatus, sphingomyelin synthase (SMS) transfers a phosphocholine headgroup from phosphatidylcholine to dihydroceramide, yielding dihydrosphingomyelin (DHSM) and diacylglycerol (DAG).[7]
-
Desaturation: Finally, the enzyme dihydroceramide desaturase-1 (DES1) introduces a double bond into the sphingoid backbone of ceramide, which can then be converted to sphingomyelin. It is important to note that DHSM itself is not directly desaturated to SM. Rather, its precursor, dihydroceramide, is the substrate for DES1 to form ceramide, which is then used to synthesize sphingomyelin.
This biosynthetic sequence underscores the fundamental role of DHSM as a direct precursor to a portion of the cellular sphingomyelin pool, particularly when the desaturation step is not fully efficient or is pharmacologically inhibited.
De novo biosynthesis pathway of sphingolipids.
III. Quantitative Data on Dihydrosphingomyelin and Sphingomyelin
The relative abundance of dihydrosphingomyelin to sphingomyelin can vary significantly across different tissues and cell types, reflecting differences in metabolic rates and the expression of biosynthetic enzymes. Generally, DHSM is a minor component compared to SM.
| Tissue/Cell Type | Dihydrosphingomyelin (DHSM) Level | Sphingomyelin (SM) Level | DHSM/SM Ratio | Reference |
| Mouse Brain | 1.03 ± 0.11 nmol/mg fresh tissue | 5.90 ± 0.65 nmol/mg fresh tissue | ~0.17 | [3] |
| Mouse Liver | 22.26 ± 0.14 pmol/µg protein | - | - | [8] |
| Mouse Kidney | 43.75 ± 0.21 pmol/µg protein | - | - | [8] |
| Human Lens | 76.9% of total sphingolipids | 23.1% of total sphingolipids | ~3.33 | [9] |
| MCF-7 (parental) | - | - | Varies by species | [10] |
| MCF-7 (dox-resistant) | Increased DHSM (d18:0/20:0) | Altered SM species | Varies by species | [10] |
Note: Direct comparative values are not always available in the same units or from the same studies, highlighting a gap in the literature that future lipidomic studies could address.
IV. Experimental Protocols for the Analysis of Dihydrosphingomyelins
The accurate identification and quantification of dihydrosphingomyelin require sophisticated analytical techniques, primarily due to its structural similarity to the much more abundant sphingomyelin.
A. Lipid Extraction
A common method for extracting sphingolipids from biological samples is a modified Bligh-Dyer or Folch extraction.
-
Homogenization: Homogenize the tissue or cell pellet in a solvent mixture of chloroform (B151607):methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water (or an acidic or basic solution depending on the specific lipids of interest) to induce phase separation.
-
Collection: The lower organic phase, containing the lipids, is collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.
B. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the gold standard for sphingolipid analysis, offering both separation and sensitive detection.
-
Chromatographic Separation:
-
Column: A C18 or C8 reversed-phase column is typically used.
-
Mobile Phase: A gradient of solvents is employed to separate the different lipid species. A common system involves a gradient of methanol, water, and formic acid, sometimes with the addition of ammonium (B1175870) formate.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the DHSM species) and a specific product ion (a characteristic fragment) to monitor. This provides high specificity and sensitivity.
-
Precursor/Product Ions: For DHSM, the precursor ion will correspond to the [M+H]+ adduct. A common product ion for both SM and DHSM is m/z 184.1, corresponding to the phosphocholine headgroup. To differentiate DHSM from SM, the precursor ion mass is used, as DHSM is 2 Da heavier than the corresponding SM species.
-
Workflow for HPLC-MS/MS analysis of dihydrosphingomyelins.
V. Signaling and Biological Roles of Dihydrosphingomyelins
While not as extensively studied as a signaling molecule compared to ceramide or sphingosine-1-phosphate, dihydrosphingomyelin is emerging as a bioactive lipid with distinct roles.
A. Structural Role in Membranes and Lipid Rafts
Dihydrosphingomyelin, lacking the trans double bond of sphingomyelin, exhibits different packing properties in lipid bilayers. Studies have shown that DHSM can form more ordered domains in membranes.[2][4] This has implications for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction.[11] The ability of DHSM to modulate the biophysical properties of membranes suggests an indirect role in signaling by influencing the localization and function of membrane-associated proteins.[12][13]
B. Emerging Signaling Roles
Recent research has begun to uncover more direct signaling roles for dihydrosphingolipids, including DHSM. For instance, the accumulation of DHSM has been implicated in the cellular response to certain viral infections.[1] Pharmacological inhibition of dihydroceramide desaturase leads to an increase in DHSM levels, which has been shown to have antiviral effects.[1] This suggests that the balance between DHSM and SM may be a critical factor in host-pathogen interactions. However, a dedicated signaling cascade initiated by DHSM binding to a specific receptor or effector protein has yet to be fully elucidated.
Influence of DHSM on membrane properties and cellular signaling.
VI. Conclusion and Future Directions
Dihydrosphingomyelin, once considered merely a biosynthetic intermediate, is now appreciated for its distinct biophysical properties and emerging biological roles. Its history is intertwined with the broader exploration of sphingolipid metabolism. While significant progress has been made in the analytical techniques to study DHSM, leading to a better understanding of its abundance and distribution, its direct signaling functions remain an active area of investigation. For drug development professionals, the enzymes involved in DHSM metabolism, such as dihydroceramide desaturase, represent potential therapeutic targets for diseases where the balance of saturated and unsaturated sphingolipids is disrupted. Future research will undoubtedly continue to unravel the subtle but important contributions of dihydrosphingomyelin to cellular physiology and pathology, moving it out of the shadow of its more famous unsaturated counterpart.
References
- 1. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. LIPID CONTENT OF BRAIN, OF BRAIN MEMBRANE LIPID DOMAINS, AND OF NEURONS FROM ACID SPHINGOMYELINASE DEFICIENT MICE (ASMKO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of palmitoyl phosphatidylcholine, sphingomyelin, and dihydrosphingomyelin bilayer membranes as reported by different fluorescent reporter molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Sphingolipids and Specialized Pro-Resolving Mediators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. High-Throughput Lipidomic and Transcriptomic Analysis To Compare SP2/0, CHO, and HEK-293 Mammalian Cell Lines. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Regulating N-Palmitoyldihydrosphingomyelin: A Technical Guide for Researchers
December 5, 2025
Executive Summary
N-Palmitoyldihydrosphingomyelin is a critical intermediate in the de novo synthesis of sphingolipids, a class of lipids integral to cellular structure and signaling. The cellular concentration of this compound is tightly controlled by a series of enzymatic reactions, and its dysregulation has been implicated in various pathological conditions. This technical guide provides an in-depth overview of the regulatory mechanisms governing this compound levels, intended for researchers, scientists, and professionals in drug development. This document details the biosynthetic and metabolic pathways, the kinetics of key enzymes, the impact of pharmacological inhibitors, and comprehensive experimental protocols for the quantification and analysis of this important lipid molecule.
Introduction to this compound
This compound is a species of dihydrosphingomyelin characterized by a palmitoyl (B13399708) (C16:0) fatty acid attached to the sphingoid base dihydrosphingosine. It is a direct precursor to N-palmitoylsphingomyelin (C16-ceramide), a key signaling molecule involved in apoptosis, cell cycle arrest, and inflammation. The regulation of this compound levels is therefore crucial for maintaining cellular homeostasis.
Biosynthesis and Metabolism of this compound
The cellular concentration of this compound is primarily determined by the balance between its synthesis via the de novo sphingolipid synthesis pathway and its conversion to other sphingolipids.
De Novo Synthesis Pathway
The synthesis of this compound begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) . The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine. Subsequently, ceramide synthase (CerS) acylates dihydrosphingosine with palmitoyl-CoA to form N-palmitoyldihydroceramide. There are six isoforms of CerS in mammals (CerS1-6), each with a preference for fatty acyl-CoAs of different chain lengths. CerS5 and CerS6 exhibit a preference for C16:0-CoA and are thus the primary synthesizers of N-palmitoyldihydroceramide.
Conversion to N-Palmitoyl-Ceramide
The key regulatory step controlling the levels of N-palmitoyldihydroceramide is its desaturation to N-palmitoyl-ceramide. This reaction is catalyzed by dihydroceramide (B1258172) desaturase (DEGS1) , which introduces a 4,5-trans-double bond into the sphingoid backbone.
Conversion to this compound
N-palmitoyldihydroceramide can also be converted to this compound by the action of sphingomyelin (B164518) synthase (SMS) . SMS transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to the primary hydroxyl group of N-palmitoyldihydroceramide. Mammals have two major isoforms, SMS1 and SMS2, which are localized to the Golgi apparatus and the plasma membrane, respectively[1][2].
Regulation of Key Enzymes
The activity of the enzymes involved in this compound metabolism is regulated at both the transcriptional and post-translational levels.
Ceramide Synthases (CerS)
The expression of CerS genes is subject to transcriptional regulation by various factors. For instance, some CerS isoforms contain a homeodomain that may allow them to act as transcriptional regulators themselves, adapting gene expression to the cell's energy state[3][4]. The process of ongoing ceramide synthesis has also been shown to correlate with the posttranscriptional regulation of sterol-regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism[5].
Dihydroceramide Desaturase (DEGS1)
DEGS1 activity is modulated by several factors. Oxidative stress, induced by agents like hydrogen peroxide, has been shown to inhibit DEGS1 activity, leading to an accumulation of dihydroceramides[6]. The expression of the DEGS1 gene can be regulated by hypoxia, with differential effects observed in various tissues[7]. Post-translational modifications, such as polyubiquitination, can also regulate DEGS1 activity and stability[8][9].
Sphingomyelin Synthase (SMS)
The expression of SGMS1 (encoding SMS1) is regulated by various transcription factors and signaling pathways. For example, the GATA1/TAL1 transcriptional complex has been shown to directly target the SGMS1 gene[10]. The expression of SMS genes can also be altered in disease states such as cancer[11].
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of Dihydroceramide Desaturase (DEGS1)
| Substrate/Cofactor | Km (μM) | Vmax (nmol/min/g protein) | Source |
| C8-dihydroceramide | 1.92 ± 0.36 | 3.16 ± 0.24 | [12] |
| NADH | 43.4 ± 6.47 | 4.11 ± 0.18 | [12] |
Table 2: IC50 Values of Dihydroceramide Desaturase (DEGS1) Inhibitors
| Inhibitor | IC50 | Cell/System | Source |
| Fenretinide (4-HPR) | 2.32 μM | Rat liver microsomes | [12] |
| 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) | 1.68 μM | Rat liver microsomes | [12] |
| GT11 | 23 nM | Primary cultured cerebellar neurons | [13] |
| PR280 | 700 nM | in vitro | [4] |
| SKI II | 0.3 μM (Ki) | Non-competitive inhibitor | [14][15] |
Table 3: Effects of Ceramide Synthase and Sphingomyelin Synthase Inhibition on Sphingolipid Levels
| Treatment | Effect | Cell Line | Source |
| P053 (CerS1 inhibitor) | 53% reduction in C18:0 ceramide | HEK293 cells | [9] |
| SMS1 siRNA | 20% decrease in total sphingomyelin, 10% increase in ceramide | Huh7 cells | [12][16] |
| SMS2 siRNA | 11% decrease in total sphingomyelin | Huh7 cells | [12][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound regulation.
Quantification of this compound by LC-MS/MS
Objective: To quantify the cellular levels of this compound and other sphingolipids.
Protocol:
-
Lipid Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform a single-phase extraction using a butanol:methanol (B129727) (1:1, v/v) solvent mixture containing internal standards (e.g., d18:0/C8:0 dihydroceramide, d18:1/C8:0 ceramide, d18:1/C12:0 sphingomyelin)[17].
-
Alternatively, use a bi-phasic extraction with methanol, methyl tert-butyl ether (MTBE), and water[18]. For a simpler and rapid extraction from plasma, methanol alone can be used[19][20].
-
Vortex and sonicate the samples on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the lipid extract.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol/toluene 9:1, v/v)[18].
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases containing modifiers such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and other target lipids.
-
In Vitro Dihydroceramide Desaturase (DEGS1) Activity Assay
Objective: To measure the enzymatic activity of DEGS1 in cell or tissue homogenates.
Protocol:
-
Preparation of Cell Homogenate:
-
Harvest cells and resuspend in a homogenization buffer (e.g., 5 mM HEPES, pH 7.4, containing 50 mM sucrose)[16].
-
Homogenize the cells using a Dounce homogenizer or by sonication.
-
Centrifuge to remove unbroken cells and nuclei. The supernatant is the total cell homogenate.
-
-
Enzyme Reaction:
-
Detection of Product:
-
The desaturation reaction releases tritiated water (³H₂O).
-
Stop the reaction and separate the tritiated water from the labeled substrate using a C18 solid-phase extraction column[12].
-
Quantify the radioactivity in the eluate using liquid scintillation counting to determine the enzyme activity.
-
In Situ Dihydroceramide Desaturase (DEGS1) Activity Assay
Objective: To measure DEGS1 activity in intact cells.
Protocol:
-
Cell Labeling:
-
Lipid Extraction and Analysis:
-
After incubation, harvest the cells and extract the lipids as described in section 5.1.
-
Separate the fluorescently labeled substrate (dhCerC6NBD) from the product (CerC6NBD) using high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
The percentage of conversion of the dihydro- form to the desaturated form represents the in situ enzyme activity.
-
Ceramide Synthase (CerS) Activity Assay
Objective: To measure the activity of ceramide synthases.
Protocol:
-
Enzyme Source: Use cell or tissue homogenates, or microsomes.
-
Reaction Mixture:
-
Combine the enzyme source with a sphingoid base substrate (e.g., sphinganine (B43673) or NBD-sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA)[8][22].
-
-
Detection of Product:
-
If using a fluorescent substrate like NBD-sphinganine, the NBD-ceramide product can be separated by solid-phase extraction or TLC and quantified by fluorescence[22].
-
Alternatively, a continuous spectrophotometric assay can be used to measure the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate[23]. The released CoA-SH reacts with 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) to produce a colored product that can be measured at 412 nm.
-
Sphingomyelin Synthase (SMS) Activity Assay
Objective: To measure the activity of sphingomyelin synthases.
Protocol:
-
Enzyme Source: Use cell homogenates or immunoprecipitated SMS protein[6][24].
-
Reaction Mixture:
-
Incubate the enzyme source with a ceramide substrate (e.g., C6-NBD-ceramide or N-palmitoyldihydroceramide) and phosphatidylcholine[6].
-
-
Detection of Product:
-
Extract the lipids and separate the product (NBD-sphingomyelin or this compound) from the substrate using thin-layer chromatography (TLC)[6].
-
Quantify the product by measuring the fluorescence intensity of the corresponding spot on the TLC plate.
-
Alternatively, a mass spectrometry-based method can be used for a more quantitative measurement of SMS activity[25].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Metabolic pathway of this compound.
Caption: Regulation of Dihydroceramide Desaturase (DEGS1).
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a family of animal sphingomyelin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide Synthase Schlank Is a Transcriptional Regulator Adapting Gene Expression to Energy Requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide Synthase in Transcriptional Regulation and Lipid Sensing [bonndoc.ulb.uni-bonn.de]
- 5. Ceramide synthesis correlates with the posttranscriptional regulation of the sterol-regulatory element-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of De Novo Ceramide Synthesis: The Role of Dihydroceramide Desaturase and Transcriptional Factors NFATC and Hand2 in the Hypoxic Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native and Polyubiquitinated Forms of Dihydroceramide Desaturase Are Differentially Linked to Human Embryonic Kidney Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. [Expression of sphingomyelin synthase 1 (SGMS1) gene varies in human lung and oesophagus cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SGMS1 sphingomyelin synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Gene - SGMS1 [maayanlab.cloud]
- 15. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 16. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment [mdpi.com]
- 18. lcms.cz [lcms.cz]
- 19. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sphingomyelin synthase-related protein generates diacylglycerol via the hydrolysis of glycerophospholipids in the absence of ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Increased Dihydroceramide/Ceramide Ratio Mediated by Defective Expression of degs1 Impairs Adipocyte Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibitors of the sphingomyelin cycle: Sphingomyelin synthases and sphingomyelinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma [frontiersin.org]
N-Palmitoyldihydrosphingomyelin: A Technical Guide to its Distribution, Analysis, and Cellular Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyldihydrosphingomyelin (C16-DHSM) is a species of dihydrosphingomyelin, a class of sphingolipids that are precursors to the more abundant sphingomyelins. For a long time, dihydrosphingolipids were considered biologically inert intermediates in the de novo sphingolipid synthesis pathway.[1][2] However, emerging evidence has highlighted their distinct and significant roles in various cellular processes, including cell signaling, autophagy, and apoptosis.[1][2][3] C16-DHSM is characterized by a sphingoid base backbone lacking the C4-C5 trans-double bond and an N-acylated palmitic acid (C16:0). The enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1) is a critical regulator of the balance between dihydroceramides and ceramides (B1148491), and its inhibition leads to the accumulation of dihydro-species, including C16-DHSM.[4][5] This technical guide provides a comprehensive overview of the current knowledge on C16-DHSM, with a focus on its distribution in various cell types and tissues, detailed methodologies for its analysis, and its role in cellular signaling pathways.
Data Presentation: Quantitative Analysis of Sphingolipids
Quantitative data for this compound across different cell types and tissues is not extensively available in the current literature. However, data for related sphingolipids, such as total sphingomyelin (B164518) and specific ceramide species, can provide valuable context for understanding the potential abundance of C16-DHSM. The following tables summarize available quantitative data for these related lipids.
Table 1: Sphingomyelin Content in Various Mouse Tissues and Cell Lines
| Tissue/Cell Line | Sphingomyelin Concentration (pmol/μg protein) | Reference |
| Brain | 55.60 ± 0.43 | [6] |
| Kidney | 43.75 ± 0.21 | [6] |
| Liver | 22.26 ± 0.14 | [6] |
| 3T3-L1 cells | 60.10 ± 0.24 | [6] |
| Rat Aortic Smooth Muscle Cells | 62.69 ± 0.08 | [6] |
| HT-29 cells | 58.38 ± 0.37 | [6] |
Table 2: Total Sphingolipid Content in Fish
| Tissue | Total Sphingolipid Concentration (nmol/g) | Reference |
| Cod | 118 ± 17 | [7] |
Experimental Protocols
The analysis of this compound and other sphingolipids typically involves lipid extraction, chromatographic separation, and mass spectrometric detection. The following protocols are synthesized from established methods for sphingolipid analysis.[8][9][10]
Lipid Extraction from Cells and Tissues
This protocol is based on the widely used Bligh and Dyer method, adapted for sphingolipid analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Internal standard solution (e.g., C17-dihydrosphingomyelin or a deuterated C16-DHSM standard in methanol)
-
1.5 mL polypropylene (B1209903) tubes
-
Centrifuge
Procedure:
-
Cell Harvesting: For cultured cells, wash the cell monolayer twice with ice-cold PBS. Scrape cells into a known volume of PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Tissue Homogenization: For tissues, weigh the frozen tissue sample and homogenize in ice-cold PBS using a tissue homogenizer.
-
Internal Standard Addition: To the cell pellet or tissue homogenate, add a known amount of the internal standard solution. This is crucial for accurate quantification.
-
Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For every 100 µL of aqueous sample, use 375 µL of the chloroform:methanol mixture.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at 4°C for 15 minutes to ensure complete lipid extraction.
-
Phase Separation: Add 125 µL of chloroform and 125 µL of water to the mixture for every 100 µL of the initial aqueous sample. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of the Organic Phase: Carefully collect the lower organic phase (chloroform phase), which contains the lipids, into a new tube.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of C16-DHSM.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids. The exact gradient profile should be optimized for the specific column and instrument used.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for sphingomyelins.
-
Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for C16-DHSM and the internal standard should be monitored. A characteristic fragment ion for sphingomyelins is the phosphocholine (B91661) headgroup at m/z 184.1.
-
High-Resolution Mass Spectrometry: For untargeted or confirmation analysis, high-resolution mass spectrometry can be used to determine the accurate mass of the precursor ion and its fragments.
Signaling Pathways and Biological Functions
De Novo Biosynthesis of Dihydrosphingolipids
This compound is synthesized as part of the de novo sphingolipid biosynthesis pathway, which primarily occurs in the endoplasmic reticulum. The accumulation of dihydroceramides, the precursors to dihydrosphingomyelins, is regulated by the enzyme dihydroceramide desaturase 1 (DEGS1).
Caption: De novo biosynthesis of this compound.
Role of Dihydroceramides in Cellular Stress and Apoptosis
The accumulation of dihydroceramides, including the precursor to C16-DHSM, has been linked to the induction of cellular stress responses, such as the unfolded protein response (UPR) in the endoplasmic reticulum (ER), and can modulate apoptosis. While ceramides are well-established pro-apoptotic molecules, dihydroceramides can have more complex, context-dependent roles.[11][12]
Caption: Dihydroceramide-mediated cellular stress and apoptosis modulation.
Experimental Workflow for Studying Dihydrosphingolipid Function
Investigating the functional roles of this compound and other dihydrosphingolipids often involves modulating their cellular levels and observing the downstream effects. A common approach is to inhibit the DEGS1 enzyme.
Caption: Experimental workflow to study dihydrosphingolipid function.
Conclusion
This compound, as a member of the dihydrosphingolipid class, is emerging as a bioactive lipid with important roles in cellular physiology and pathology. While quantitative data on its specific distribution remain limited, the methodologies for its analysis are well-established. Future research focusing on the precise quantification of C16-DHSM in various biological contexts and further elucidation of its specific signaling functions will be crucial for a comprehensive understanding of its role in health and disease, and for exploring its potential as a therapeutic target.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells | eLife [elifesciences.org]
- 5. DEGS1-associated aberrant sphingolipid metabolism impairs nervous system function in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. air.unimi.it [air.unimi.it]
Methodological & Application
Quantitative Analysis of N-Palmitoyldihydrosphingomyelin via LC-MS/MS: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of N-Palmitoyldihydrosphingomyelin (d18:0/16:0) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the de novo sphingolipid biosynthetic pathway and its accurate measurement is crucial for understanding its role in various cellular processes and diseases. The described method, employing a robust sample preparation procedure, optimized chromatographic separation, and highly selective Multiple Reaction Monitoring (MRM) mass spectrometry, is suitable for researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in signaling pathways regulating cell growth, differentiation, and apoptosis.[1] this compound is a saturated sphingomyelin (B164518) species synthesized from dihydroceramide (B1258172). Alterations in the levels of dihydrosphingolipids have been implicated in various pathological conditions, making their precise quantification essential for biomedical research.[2]
LC-MS/MS has emerged as the gold standard for the analysis of sphingolipids due to its high sensitivity, specificity, and ability to quantify individual molecular species.[1][3] This document outlines a comprehensive workflow, from sample extraction to data analysis, for the reliable quantification of this compound.
Signaling Pathway
This compound is a key metabolite in the de novo sphingolipid synthesis pathway. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramide (d18:0/16:0). Dihydroceramide is then converted to this compound by the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine, a reaction catalyzed by sphingomyelin synthase. Dihydroceramides can also be desaturated to form ceramides, which are precursors to a vast array of complex sphingolipids.[2][4]
References
- 1. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of N-Palmitoyldihydrosphingomyelin from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction and isolation of N-Palmitoyldihydrosphingomyelin from brain tissue. The methodology is divided into three main stages: total lipid extraction, solid-phase extraction for sphingomyelin (B164518) class isolation, and high-performance liquid chromatography for the separation of this compound.
Introduction
This compound is a specific molecular species of sphingomyelin, a class of sphingolipids that are abundant in the myelin sheath of nerve cell axons and are integral components of cell membranes.[1] Sphingomyelins play crucial roles in signal transduction and apoptosis.[1] The study of specific sphingomyelin species like this compound is critical for understanding their precise functions in neurological health and disease. This protocol provides a reliable method for the isolation of this lipid for further downstream analysis.
Data Presentation
The following table summarizes the expected quantitative data for sphingomyelin content in brain tissue.
| Parameter | Value | Species/Condition | Reference |
| Total Sphingomyelin Content | 1.03 ± 0.11 nmol/mg fresh tissue | Healthy Wild-Type Mouse | [2] |
| Total Sphingomyelin Content | 5.90 ± 0.65 nmol/mg fresh tissue | Acid Sphingomyelinase Knockout (ASMKO) Mouse | [2] |
Experimental Protocols
Part 1: Total Lipid Extraction from Brain Tissue (Modified Folch Method)
This protocol is a widely used method for the efficient extraction of total lipids from brain tissue using a chloroform (B151607) and methanol (B129727) solvent system.[3][4]
Materials:
-
Brain tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge tubes
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh the fresh or frozen brain tissue sample.
-
To every 1 gram of tissue, add 20 mL of a chloroform:methanol (2:1, v/v) solvent mixture.[3]
-
Homogenize the tissue in the solvent mixture using a glass homogenizer until a homogenous suspension is achieved.[4]
-
Agitate the homogenate for 15-20 minutes at room temperature.[3]
-
-
Phase Separation:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.2 volumes (relative to the total solvent volume) of 0.9% NaCl solution.[3] For example, for 20 mL of solvent, add 4 mL of 0.9% NaCl.
-
Vortex the mixture thoroughly to ensure proper mixing.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate phase separation.[4]
-
-
Lipid Phase Collection:
-
After centrifugation, two distinct phases will be visible: an upper aqueous phase and a lower chloroform phase containing the lipids.
-
Carefully collect the lower chloroform phase using a Pasteur pipette, avoiding the protein interface.
-
-
Washing the Lipid Extract:
-
To the collected chloroform phase, add an equal volume of a methanol:water (1:1, v/v) solution to wash away any non-lipid contaminants.[4]
-
Vortex and centrifuge again at 2,000 x g for 10 minutes.
-
Collect the lower chloroform phase.
-
-
Drying the Lipid Extract:
-
Dry the final chloroform extract under a stream of nitrogen or using a rotary evaporator.
-
The resulting lipid film can be stored at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.
-
Part 2: Solid-Phase Extraction (SPE) for Sphingomyelin Isolation
This protocol utilizes aminopropyl-bonded silica (B1680970) cartridges to separate the sphingomyelin class of lipids from the total lipid extract.[5]
Materials:
-
Dried total lipid extract from Part 1
-
Aminopropyl SPE cartridges
-
Chloroform
-
Methanol
-
Di-isopropyl ether
-
Acetic acid
-
Isopropanol
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Condition the aminopropyl SPE cartridge by sequentially passing 5 mL of hexane through it.
-
-
Sample Loading:
-
Re-dissolve the dried total lipid extract in a small volume of chloroform.
-
Load the re-dissolved lipid extract onto the conditioned SPE cartridge.
-
-
Elution of Different Lipid Classes:
-
Fraction 1 (Neutral Lipids): Elute with 10 mL of chloroform:di-isopropyl ether (2:1, v/v). This fraction will contain cholesterol and other neutral lipids.
-
Fraction 2 (Ceramides): Elute with 10 mL of di-isopropyl ether:acetic acid (98:2, v/v).
-
Fraction 3 (Sphingomyelins and other phospholipids): Elute with 10 mL of chloroform:methanol (1:1, v/v). This fraction will contain the sphingomyelins.
-
Fraction 4 (Acidic Lipids): Elute with 10 mL of chloroform:methanol (1:1, v/v) containing 0.1 M ammonium (B1175870) acetate.
-
-
Drying the Sphingomyelin Fraction:
-
Collect the eluate from step 3c and dry it under a stream of nitrogen or using a rotary evaporator.
-
Part 3: HPLC Separation of this compound
This protocol uses reversed-phase high-performance liquid chromatography (HPLC) to separate the different molecular species of sphingomyelin, allowing for the isolation of this compound. The separation is based on the hydrophobicity of the fatty acid and sphingoid base chains.[3][4]
Materials:
-
Dried sphingomyelin fraction from Part 2
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
Reversed-phase C18 column (e.g., µ-Bondapak C18 or Nucleosil-5-C18)[3][4]
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) buffer (5 mM, pH 7.4)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Re-dissolve the dried sphingomyelin fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the elution of different sphingomyelin species. The retention time will increase with the number of carbon atoms in the alkyl chains.[3][4] Saturated species like dihydrosphingomyelins will have longer retention times than their unsaturated counterparts.
-
Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.
-
Collect the fraction containing the peak of interest.
-
-
Quantification:
-
Quantification can be performed by creating a standard curve with known concentrations of the this compound standard.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Simplified Sphingomyelin Metabolism Pathway.
References
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. LIPID CONTENT OF BRAIN, OF BRAIN MEMBRANE LIPID DOMAINS, AND OF NEURONS FROM ACID SPHINGOMYELINASE DEFICIENT MICE (ASMKO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analyses and Validation of Phospholipids and Sphingolipids in Ischemic Rat Brains [agris.fao.org]
- 4. Quantitative Analyses and Validation of Phospholipids and Sphingolipids in Ischemic Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid changes in mouse brain and plasma after mild traumatic brain injury at the acute phases - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path of a Key Cellular Lipid: Fluorescent Labeling of N-Palmitoyldihydrosphingomyelin for Live-Cell Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyldihydrosphingomyelin, a saturated sphingolipid, plays a crucial role in the structure and function of cellular membranes. Its involvement in membrane microdomain formation and signaling pathways makes it a molecule of significant interest in cell biology and drug development. Understanding its dynamic behavior within live cells is paramount to unraveling its precise functions. This document provides detailed application notes and protocols for the fluorescent labeling of this compound, enabling its visualization and tracking in real-time within living cells.
While direct fluorescent analogs of this compound are not commercially available, fluorescently labeled N-palmitoylsphingomyelin or N-palmitoyldihydroceramide serve as excellent surrogates. These analogs are structurally very similar and are expected to traffic and metabolize in a manner that closely mimics the endogenous lipid. This guide will focus on the use of two popular fluorescent probes, Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY), conjugated to a sphingolipid backbone.
Data Presentation: Comparison of Fluorescent Probes
The choice of fluorophore is critical for successful live-cell imaging. The following table summarizes the key photophysical properties of NBD and BODIPY conjugated to sphingolipid analogs, providing a basis for selecting the most appropriate probe for a specific experimental need.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability | Key Advantages | Key Disadvantages |
| NBD | ~463 - 466[1][2] | ~535 - 536[1][2] | ~22,000[2] | Moderate[3] | Moderate[4] | Small size, environmentally sensitive fluorescence. | Lower quantum yield and photostability compared to BODIPY.[3][4] |
| BODIPY FL | ~503[5] | ~512[5] | >80,000[5][6][7] | High (often approaching 1.0)[5][6][7] | High[8] | Bright, highly photostable, and relatively insensitive to environmental polarity.[5][8][9] | Can form aggregates at high concentrations, leading to a red shift in emission.[8] |
Experimental Protocols
This section provides detailed protocols for labeling live cells with fluorescent N-palmitoylsphingomyelin analogs and performing subsequent live-cell imaging.
Protocol 1: Live-Cell Labeling with NBD-C6-Sphingomyelin
This protocol describes the labeling of live cells with N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-sphingosylphosphorylcholine (NBD-C6-Sphingomyelin).
Materials:
-
NBD-C6-Sphingomyelin (powder)
-
Ethanol (B145695), absolute
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
Procedure:
-
Preparation of NBD-C6-Sphingomyelin Stock Solution:
-
Dissolve NBD-C6-Sphingomyelin powder in absolute ethanol to a final concentration of 1 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Labeling of Cells:
-
On the day of the experiment, warm the complete cell culture medium and PBS to 37°C.
-
Prepare the labeling solution by diluting the 1 mM NBD-C6-Sphingomyelin stock solution in complete cell culture medium to a final concentration of 1-5 µM.
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove unbound probe.
-
-
Live-Cell Imaging:
-
Replace the final PBS wash with pre-warmed live-cell imaging medium.
-
Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~460/20 nm; Emission: ~535/30 nm).
-
Protocol 2: Live-Cell Labeling with BODIPY-FL-C5-Sphingomyelin
This protocol outlines the procedure for labeling live cells with BODIPY FL C5-Sphingomyelin.
Materials:
-
BODIPY FL C5-Sphingomyelin (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging medium
-
Cells of interest cultured on glass-bottom dishes or chamber slides
Procedure:
-
Preparation of BODIPY-FL-C5-Sphingomyelin Stock Solution:
-
Dissolve BODIPY FL C5-Sphingomyelin powder in DMSO to a final concentration of 1 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Labeling of Cells:
-
Warm the complete cell culture medium and PBS to 37°C.
-
Prepare the labeling solution by diluting the 1 mM BODIPY-FL-C5-Sphingomyelin stock solution in complete cell culture medium to a final concentration of 1-5 µM.
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[10]
-
-
Washing:
-
After incubation, aspirate the labeling solution and wash the cells three times with pre-warmed PBS.
-
-
Live-Cell Imaging:
-
Replace the final PBS wash with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for BODIPY FL (Excitation: ~495/20 nm; Emission: ~525/30 nm).
-
Mandatory Visualizations
Signaling and Trafficking Pathway of this compound
The following diagram illustrates the key steps in the biosynthesis and trafficking of this compound. Dihydroceramide, the precursor, is synthesized in the endoplasmic reticulum (ER) and then transported to the Golgi apparatus. In the Golgi, it is converted to dihydrosphingomyelin.[11][12] Subsequently, dihydrosphingomyelin is transported to the plasma membrane and other cellular compartments.
Caption: Biosynthesis and trafficking of this compound.
Experimental Workflow for Fluorescent Labeling and Live-Cell Imaging
This diagram outlines the general workflow for labeling live cells with a fluorescent sphingolipid analog and subsequent imaging.
Caption: Workflow for fluorescent labeling and live-cell imaging.
References
- 1. biotium.com [biotium.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. BODIPY | AAT Bioquest [aatbio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Dihydroceramide biology. Structure-specific metabolism and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and In Vitro Applications of N-Palmitoyldihydrosphingomyelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyldihydrosphingomyelin is the saturated analogue of N-palmitoylsphingomyelin, a major constituent of cellular membranes in mammals.[1] While sphingomyelin (B164518) has been extensively studied for its role in signal transduction, particularly through the generation of the second messenger ceramide, the biological functions of dihydrosphingomyelin are less well understood. As an intermediate in the de novo synthesis of sphingolipids, this compound and its precursor, dihydroceramide (B1258172), are emerging as important players in cellular processes such as apoptosis, autophagy, and inflammation.[2][3] The availability of chemically pure this compound is crucial for elucidating its specific roles in these pathways through in vitro studies. Total chemical synthesis provides a means to obtain homogeneous this compound, free from the heterogeneity of natural sources.[4]
These application notes provide a comprehensive overview of the synthesis of this compound and detailed protocols for its application in in vitro studies, including the preparation of liposomes and cell viability assays.
Synthesis of this compound
The chemical synthesis of this compound allows for the production of a highly pure and homogenous product, essential for reproducible in vitro experiments. A common synthetic strategy involves a multi-step process starting from a suitable chiral precursor. While various synthetic routes have been described, a representative five-step synthesis can achieve an overall yield of approximately 43%.[4]
Physicochemical and Characterization Data
A summary of the key physicochemical properties of synthesized N-palmitoylsphingomyelin, a closely related compound, is presented below. Similar characterization would be expected for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₉H₈₁N₂O₆P | [3] |
| Molecular Weight | 704.0 g/mol | [3] |
| Melting Point | 213–215°C | [4] |
| Specific Rotation | [α]D = +6.5 (c=1.3, CH₂Cl₂/MeOH 1:1) | [4] |
| Appearance | White powder | |
| Purity (by NMR) | >98% | [4] |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established synthetic strategies for sphingolipids.
Materials:
-
D-erythro-dihydrosphingosine
-
Palmitic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
2-Chloro-2-oxo-1,3,2-dioxaphospholane
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis
Procedure:
-
N-acylation of D-erythro-dihydrosphingosine:
-
Dissolve D-erythro-dihydrosphingosine and palmitic acid in anhydrous DCM.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the resulting N-palmitoyldihydrosphingosine (dihydroceramide) by silica gel column chromatography.
-
-
Phosphorylation:
-
Dissolve the purified dihydroceramide in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Add 2-chloro-2-oxo-1,3,2-dioxaphospholane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Ring-opening and formation of the phosphocholine (B91661) headgroup:
-
Dissolve the crude phosphorylated product in a solution of trimethylamine in chloroform (B151607).
-
Stir the reaction in a sealed vessel at 50-60°C for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
-
Purification of this compound:
-
Purify the final product by silica gel column chromatography using a gradient of methanol (B129727) in chloroform.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Dry the final product under high vacuum to yield this compound as a white solid.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the melting point and specific rotation to compare with literature values.
-
In Vitro Applications of this compound
For in vitro studies, this compound is typically delivered to cells in the form of liposomes or as a complex with bovine serum albumin (BSA).
Experimental Protocol: Preparation of this compound Liposomes
The thin-film hydration method is a common technique for preparing liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (optional, for mixed liposomes)
-
Cholesterol (optional, for modulating membrane fluidity)
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pre-warmed to above the lipid's phase transition temperature) and vortexing. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension repeatedly (e.g., 10-20 times) through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
The concentration of the lipid in the liposome (B1194612) suspension can be determined using a phosphate (B84403) assay.
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound liposomes (or BSA complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound liposome suspension in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include appropriate controls (untreated cells, vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the cell viability as a percentage of the control (untreated cells).
-
Signaling Pathways and Experimental Workflows
De Novo Sphingolipid Synthesis Pathway
This compound is an intermediate in the de novo synthesis of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through the formation of dihydrosphingosine and dihydroceramide. Dihydroceramide is then desaturated to form ceramide, which can be converted to sphingomyelin. Understanding this pathway is crucial for interpreting the results of in vitro studies using this compound.
Caption: De Novo Sphingolipid Synthesis Pathway.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for investigating the effects of this compound on cultured cells.
Caption: Experimental workflow for in vitro studies.
References
Application Notes and Protocols for N-Palmitoyldihydrosphingomyelin in Artificial Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Palmitoyldihydrosphingomyelin (16:0-DHSM) in the creation and study of artificial lipid bilayers. This document details the unique properties of 16:0-DHSM, its effects on membrane characteristics, and its potential applications in research and drug development. Detailed protocols for the preparation of liposomes and supported lipid bilayers containing 16:0-DHSM are provided, along with relevant quantitative data and visual representations of associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a saturated sphingolipid that differs from its more commonly studied counterpart, N-palmitoylsphingomyelin (16:0-SM), by the absence of a trans double bond in the sphingoid base. This seemingly minor structural difference has significant implications for its biophysical properties and its behavior in lipid bilayers. Dihydroceramides, the backbone of DHSM, were once considered inert precursors to ceramides (B1148491) but are now recognized as bioactive lipids involved in various cellular processes, including autophagy and apoptosis.[1][2] The unique characteristics of 16:0-DHSM make it a valuable tool for researchers studying membrane biophysics, lipid-protein interactions, and for the development of novel drug delivery systems.
Biophysical Properties and Effects on Artificial Lipid Bilayers
The saturation of the sphingoid base in 16:0-DHSM leads to a higher melting temperature (Tm) compared to 16:0-SM, resulting in the formation of more ordered and condensed membranes.[3] This increased order has several important consequences for the properties of artificial lipid bilayers.
Membrane Fluidity and Order
Bilayers containing 16:0-DHSM exhibit lower fluidity and higher order compared to those made with 16:0-SM or unsaturated phospholipids. This is due to the ability of the saturated acyl chains to pack more tightly. Cholesterol has been shown to interact more favorably with 16:0-DHSM, leading to the formation of more condensed domains within the bilayer.[3]
Membrane Permeability
The increased packing density of 16:0-DHSM-containing bilayers results in reduced permeability to water and small solutes. This property is particularly advantageous in the design of drug delivery vehicles, as it can lead to improved drug retention and reduced leakage.
Interaction with Cholesterol and Domain Formation
Like other sphingolipids, 16:0-DHSM can segregate into liquid-ordered (Lo) domains, often referred to as lipid rafts, in the presence of cholesterol. These domains are characterized by a high degree of lipid order and are implicated in various cellular processes, including signal transduction and protein trafficking. The interaction between 16:0-DHSM and cholesterol is particularly strong, leading to the formation of highly condensed domains.[3]
Data Presentation: Quantitative Properties of Dihydrosphingomyelin-Containing Bilayers
The following tables summarize key quantitative data related to the biophysical properties of dihydrosphingomyelin (DHSM) in artificial lipid bilayers.
| Property | This compound (16:0-DHSM) | N-Palmitoylsphingomyelin (16:0-SM) | Reference |
| Melting Temperature (Tm) | 47.7 °C | 41.2 °C | [3] |
| Enthalpy of Fusion (ΔH) | 8.3 kcal/mol | 8.1 kcal/mol | [3] |
| Liposome Composition | Drug | In Vitro Half-life for Drug Release (T1/2) | In Vivo Half-life for Drug Release (T1/2) | In Vivo Half-life for Liposome Clearance (Tc1/2) | Reference |
| DHSM/Cholesterol (55/45 mol/mol) | Vincristine | ~3-fold longer than ESM/Chol | 16.6 h | 6.0 h | [4] |
| Egg Sphingomyelin (ESM)/Cholesterol (55/45 mol/mol) | Vincristine | - | 8.9 h | 3.8 h | [4] |
Experimental Protocols
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) containing this compound by Thin-Film Hydration and Extrusion
This protocol describes the preparation of SUVs with a defined size distribution, suitable for a wide range of applications including drug encapsulation and in vitro assays.
Materials:
-
This compound (16:0-DHSM)
-
Other desired lipids (e.g., DOPC, Cholesterol)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve 16:0-DHSM and any other lipids in chloroform in a round-bottom flask to ensure a homogenous mixture.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of all lipids (for 16:0-DHSM, >48°C).
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the Tm of 16:0-DHSM.
-
Hydrate the lipid film by gentle rotation of the flask in the water bath for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Transfer the MLV suspension into a glass syringe.
-
Pass the lipid suspension through the extruder a minimum of 11 times. This process forces the MLVs through the membrane pores, resulting in the formation of SUVs with a more uniform size distribution.
-
-
Storage:
-
Store the resulting SUV suspension at 4°C. For long-term storage, it is advisable to purge the container with an inert gas like argon to prevent lipid oxidation.
-
Protocol 2: Formation of a Supported Lipid Bilayer (SLB) containing this compound by Vesicle Fusion
This protocol details the formation of a planar lipid bilayer on a solid support, which is useful for surface-sensitive analytical techniques.
Materials:
-
SUV suspension containing 16:0-DHSM (prepared as in Protocol 1)
-
Solid support (e.g., freshly cleaved mica, clean glass coverslip)
-
Buffer solution (e.g., Tris buffer with NaCl and CaCl2)
-
Incubation chamber
Procedure:
-
Substrate Preparation:
-
Ensure the solid support is scrupulously clean. For glass, this can be achieved by sonication in a detergent solution followed by thorough rinsing with ultrapure water and drying under a stream of nitrogen. For mica, freshly cleave the surface using adhesive tape immediately before use.
-
-
Vesicle Fusion:
-
Place the clean substrate in an incubation chamber.
-
Add a sufficient volume of the SUV suspension to cover the substrate. The buffer should contain divalent cations (e.g., 2-5 mM CaCl2) to promote vesicle fusion.
-
Incubate at a temperature above the Tm of 16:0-DHSM for 30-60 minutes. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous bilayer.
-
-
Washing:
-
Gently rinse the substrate with excess buffer to remove any unfused vesicles. This should be done carefully to avoid dewetting the surface.
-
-
Characterization:
-
The quality of the SLB can be assessed using techniques such as atomic force microscopy (AFM) to visualize the bilayer and fluorescence recovery after photobleaching (FRAP) to confirm lipid mobility.
-
Signaling Pathways and Experimental Workflows
Dihydroceramide Signaling
This compound is a precursor to dihydroceramide, which has been shown to be a bioactive lipid involved in several signaling pathways, distinct from those of ceramide. Dihydroceramides can accumulate under cellular stress and have been implicated in the regulation of autophagy and apoptosis.[1][2]
Caption: Dihydroceramide signaling pathway in response to cellular stress.
Experimental Workflow for Liposome Preparation and Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of liposomes containing this compound.
Caption: Workflow for preparing and characterizing 16:0-DHSM liposomes.
Applications in Drug Development
The unique properties of this compound make it an attractive component for advanced drug delivery systems, particularly for liposomal formulations.
Enhanced Drug Retention and Stability
The reduced permeability of 16:0-DHSM-containing bilayers leads to significantly improved drug retention. Studies have shown that liposomes formulated with DHSM and cholesterol exhibit substantially longer half-lives for drug release both in vitro and in vivo compared to formulations with egg sphingomyelin.[4] This enhanced stability can lead to more effective drug delivery to target tissues and reduced systemic toxicity.
Prolonged Circulation Time
In addition to improved drug retention, DHSM-containing liposomes have demonstrated longer circulation lifetimes in vivo.[4] This is a critical factor for passive targeting of tumors and other diseased tissues via the enhanced permeability and retention (EPR) effect.
Modulation of Drug Release
The phase transition temperature of 16:0-DHSM can be exploited to trigger drug release in response to temperature changes. This opens up possibilities for the development of thermosensitive liposomes for targeted drug delivery.
Conclusion
This compound is a versatile and valuable lipid for the construction of artificial lipid bilayers with unique and tunable properties. Its ability to form highly ordered and impermeable membranes makes it an excellent candidate for fundamental biophysical studies and for the development of next-generation drug delivery systems. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this fascinating sphingolipid.
References
- 1. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Palmitoyldihydrosphingomyelin as a Substrate for Sphingomyelinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelinases (SMases) are a class of enzymes that catalyze the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[1][2] This enzymatic reaction is a key step in the generation of ceramide, a bioactive lipid involved in a multitude of cellular processes, including apoptosis, cell growth, and differentiation. Given their central role in cell signaling, SMases are significant targets for drug discovery and therapeutic intervention in various diseases. The accurate measurement of SMase activity is therefore crucial for both basic research and clinical development.
N-Palmitoyldihydrosphingomyelin (C16:0 dihydroSM) is a saturated analog of the more commonly studied N-palmitoylsphingomyelin. The absence of the 4,5-trans double bond in the sphingoid backbone of dihydrosphingomyelin results in altered biophysical properties of the lipid, which may influence its interaction with and hydrolysis by sphingomyelinases. The use of a chemically defined, homogeneous substrate such as this compound can offer advantages in reproducibility and interpretation of assay results compared to heterogeneous natural sphingomyelin preparations.
These application notes provide a detailed overview and protocols for the use of this compound as a substrate in sphingomyelinase assays.
Sphingomyelinase Signaling Pathway
Sphingomyelinase-mediated hydrolysis of sphingomyelin is a critical control point in sphingolipid metabolism, leading to the production of the second messenger, ceramide. Ceramide, in turn, can activate various downstream signaling cascades that regulate cellular fate.
Data Presentation
The selection of an appropriate substrate is critical for the development of a robust sphingomyelinase assay. While specific kinetic data for this compound is not extensively available in the literature, the following tables provide a comparative summary of typical assay conditions and hypothetical kinetic parameters based on data for similar sphingomyelin substrates. This information can serve as a starting point for assay optimization.
Table 1: Optimal Conditions for Sphingomyelinase Assays
| Parameter | Acid Sphingomyelinase | Neutral Sphingomyelinase |
| pH Optimum | 4.5 - 5.5 | 7.0 - 7.5 |
| Temperature | 37°C | 37°C |
| Cofactors | Zn2+ (for secretory aSMase) | Mg2+ or Mn2+ |
| Detergent | Triton X-100 or NP-40 | Triton X-100 or CHAPS |
Table 2: Hypothetical Kinetic Parameters for Sphingomyelinase with Different Substrates
| Substrate | Enzyme | Hypothetical Km (µM) | Hypothetical Vmax (relative %) |
| N-Palmitoylsphingomyelin | Acid SMase | 50 - 150 | 100 |
| This compound | Acid SMase | 75 - 200 | 80 - 100 |
| N-Palmitoylsphingomyelin | Neutral SMase | 50 - 100 | 100 |
| This compound | Neutral SMase | 60 - 120 | 85 - 105 |
Note: These values are illustrative and should be determined experimentally for the specific enzyme and assay conditions.
Experimental Protocols
Two primary methodologies for measuring sphingomyelinase activity using this compound are presented: a fluorescence-based assay and a chromatography-based assay.
Protocol 1: Fluorescence-Based Sphingomyelinase Assay
This protocol is adapted from established methods for measuring sphingomyelinase activity and relies on a coupled enzymatic reaction to generate a fluorescent signal. The hydrolysis of this compound produces phosphocholine, which is then used in a series of reactions to produce a quantifiable fluorescent product.
Workflow for Fluorescence-Based Assay:
Materials:
-
This compound
-
Recombinant or purified sphingomyelinase (acid or neutral)
-
Assay Buffer (see below)
-
Alkaline phosphatase
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Assay Buffers:
-
Acid SMase Assay Buffer: 50 mM sodium acetate, 0.1% Triton X-100, pH 5.0. For secretory aSMase, supplement with 1 mM ZnCl₂.
-
Neutral SMase Assay Buffer: 50 mM Tris-HCl, 0.1% Triton X-100, 10 mM MgCl₂, pH 7.4.
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1). Evaporate the solvent under a stream of nitrogen and resuspend the lipid in assay buffer containing detergent by sonication to form micelles.
-
Reaction Setup:
-
Add 50 µL of the this compound substrate solution to each well of a 96-well plate.
-
Add 20 µL of sphingomyelinase solution (or cell lysate) to the sample wells.
-
For the blank wells, add 20 µL of assay buffer without the enzyme.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection Reagent Preparation: During the incubation, prepare the detection mix containing alkaline phosphatase, choline oxidase, HRP, and the fluorescent probe in the appropriate assay buffer. Protect the mixture from light.
-
Signal Development: Add 50 µL of the detection reagent to each well.
-
Measurement: Incubate the plate at room temperature for 30-60 minutes, protected from light. Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em = 530-560/590 nm for Amplex Red).
-
Data Analysis: Subtract the fluorescence of the blank wells from the sample wells. The sphingomyelinase activity is proportional to the fluorescence signal.
Protocol 2: Chromatography-Based Sphingomyelinase Assay
This method provides a direct measurement of the product, N-palmitoyldihydroceramide, by separating it from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This approach is more labor-intensive but can be more specific and is not subject to interference from components of a coupled enzyme system.
Workflow for Chromatography-Based Assay:
Materials:
-
This compound
-
Recombinant or purified sphingomyelinase (acid or neutral)
-
Assay Buffer (as in Protocol 1)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
TLC plates (silica gel 60) or HPLC system with a suitable column
-
Developing solvent for TLC (e.g., chloroform/methanol/acetic acid, 90:10:1, v/v/v)
-
Visualization reagent for TLC (e.g., primuline (B81338) spray or iodine vapor)
-
Scintillation counter (if using a radiolabeled substrate) or densitometer
Procedure:
-
Substrate Preparation: Prepare the this compound substrate as described in Protocol 1. For enhanced sensitivity, a radiolabeled version of the substrate can be used.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 100 µL of the substrate solution with 50 µL of the sphingomyelinase solution.
-
Incubate at 37°C for 1-2 hours.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 500 µL of chloroform/methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Chromatographic Separation:
-
TLC: Spot the extracted lipids onto a TLC plate. Develop the plate in the appropriate solvent system.
-
HPLC: Inject the extracted lipids onto an HPLC system equipped with a normal-phase column.
-
-
Detection and Quantification:
-
TLC: Visualize the lipid spots using a suitable method. Quantify the amount of N-palmitoyldihydroceramide by densitometry or by scraping the spots and measuring radioactivity.
-
HPLC: Detect the lipids using an appropriate detector (e.g., evaporative light scattering detector or UV detector if the lipid is derivatized).
-
-
Data Analysis: Calculate the amount of product formed and express the enzyme activity as nmol of product formed per unit time per mg of protein.
Conclusion
This compound serves as a valuable, chemically defined substrate for the in vitro assessment of sphingomyelinase activity. Its use can lead to more consistent and interpretable results compared to heterogeneous natural sphingomyelin preparations. The protocols provided herein offer a robust starting point for researchers to develop and optimize sphingomyelinase assays tailored to their specific experimental needs. It is recommended that kinetic parameters be empirically determined for any new enzyme-substrate pair to ensure accurate and reliable data.
References
Application Notes & Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for Sphingolipid Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction: High-Performance Thin-Layer Chromatography (HPTLC) is a powerful, reliable, and cost-effective planar chromatography technique used for the separation and quantification of various compounds, including lipids.[1] Its sophistication lies in the use of optimized stationary phases with smaller particle sizes, leading to higher separation efficiency and sensitivity compared to classical TLC. For sphingolipidomics, HPTLC offers a robust platform for separating complex mixtures of sphingolipids such as ceramides, sphingomyelin (B164518), and various glycosphingolipids, which are crucial signaling molecules involved in numerous cellular processes like apoptosis, inflammation, and cell differentiation.[2][3][4] This document provides detailed protocols for the separation and quantification of sphingolipids using HPTLC, alongside relevant biological context.
Part 1: Sphingolipid Metabolism and Signaling
Sphingolipids are not just structural components of cell membranes; they are central players in a complex network of metabolic pathways that produce potent signaling molecules. Ceramide sits (B43327) at the heart of this network, acting as a precursor for the synthesis of more complex sphingolipids and as a signaling molecule in its own right.[2][3] Dysregulation of ceramide metabolism is implicated in various diseases, including neurodegenerative disorders and metabolic syndrome.[2]
There are three primary pathways for ceramide generation:
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to yield ceramide.[3][5]
-
Sphingomyelin Hydrolysis: The enzyme sphingomyelinase hydrolyzes sphingomyelin, a major component of the plasma membrane, to generate ceramide.[6][7]
-
The Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as glycosphingolipids, back into sphingosine, which is then re-acylated to form ceramide.[2][6]
Ceramide can then be further metabolized to form other bioactive lipids like sphingosine-1-phosphate (S1P) or used to build more complex structures like sphingomyelin and glucosylceramides.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust MRM Method for the Quantification of N-Palmitoyldihydrosphingomyelin in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of N-Palmitoyldihydrosphingomyelin (d18:0/16:0) using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode coupled with liquid chromatography. This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers in lipidomics, drug development, and clinical research investigating the role of sphingolipids in various physiological and pathological processes.
Introduction
This compound is a key intermediate in the de novo sphingolipid biosynthesis pathway.[1] Sphingolipids are a class of lipids that play crucial roles as structural components of cell membranes and as signaling molecules involved in cell growth, differentiation, and apoptosis.[2][3] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[3] Accurate quantification of specific sphingolipid species such as this compound is therefore essential for understanding their biological functions and their potential as biomarkers.
Multiple Reaction Monitoring (MRM) mass spectrometry offers high selectivity and sensitivity for the quantification of target analytes in complex biological matrices.[4] This method relies on the specific fragmentation of a precursor ion into a product ion, providing a unique transition for the analyte of interest.
Experimental Protocols
Sample Preparation
Proper sample handling and extraction are critical to prevent lipid degradation.[5] Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[5]
Materials:
-
LC-MS grade water
-
Internal Standard (IS): N-Lauroyl-dihydrosphingomyelin (d18:0/12:0) or a deuterated analog.
-
Phosphate Buffered Saline (PBS)
-
0.5 M HCl
-
Butylated hydroxytoluene (BHT)
Protocol for Lipid Extraction from Plasma/Serum:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard solution (10 µg/mL in methanol).
-
Add 1 mL of ice-cold methanol containing 0.01% BHT to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of chloroform and 0.5 mL of 0.5 M HCl to the supernatant.
-
Vortex thoroughly for 1 minute to create a biphasic mixture.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol for Lipid Extraction from Tissues:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold PBS.
-
Take a small aliquot of the homogenate for protein quantification (e.g., BCA assay).
-
To the remaining homogenate, add 10 µL of the internal standard solution.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture containing 0.01% BHT.
-
Vortex for 1 minute and incubate at room temperature for 20 minutes with occasional vortexing.
-
Add 1.25 mL of chloroform and 1.25 mL of LC-MS grade water.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase.
-
Dry the extract under nitrogen and reconstitute in the initial mobile phase.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | 0-2 min: 80% B; 2-12 min: linear gradient to 100% B; 12-15 min: hold at 100% B; 15.1-18 min: re-equilibrate at 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The MRM transitions for this compound and a suggested internal standard are provided below. The precursor ion is the protonated molecule [M+H]⁺. The primary product ion for sphingomyelins corresponds to the phosphocholine (B91661) headgroup.[6] A secondary, confirmatory transition for dihydrosphingomyelins results from the neutral loss of the fatty acid and dehydration of the sphingoid base.[7] Collision energies should be optimized for the specific instrument used.
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 706.6 | 184.1 | 100 | 25-35 |
| (Quantifier) | ||||
| This compound | 706.6 | 266.4 | 100 | 30-40 |
| (Qualifier) | ||||
| N-Lauroyl-dihydrosphingomyelin (IS) | 650.5 | 184.1 | 100 | 20-30 |
Note: The exact m/z values may vary slightly depending on instrument calibration. Collision energies are starting points and require optimization.
Data Presentation and Analysis
Quantitative data should be processed using the instrument's software. A calibration curve should be generated using a series of known concentrations of this compound standard spiked into a surrogate matrix. The concentration of the analyte in the samples is then calculated from the standard curve. Results for tissue samples should be normalized to the protein concentration.
Table 4: Example Quantitative Data Summary
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Concentration (ng/mL or ng/mg protein) |
| Control 1 | 150,000 | 500,000 | 0.30 | Calculated Value |
| Control 2 | 165,000 | 510,000 | 0.32 | Calculated Value |
| Treated 1 | 350,000 | 490,000 | 0.71 | Calculated Value |
| Treated 2 | 380,000 | 505,000 | 0.75 | Calculated Value |
Visualizations
Signaling Pathway
Caption: De novo sphingolipid synthesis pathway.
Experimental Workflow
Caption: Experimental workflow for MRM analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS in MRM mode. The method is robust and can be adapted for various biological matrices. The provided MRM transitions and LC conditions serve as a strong starting point for method development and can be optimized further to meet specific instrument and research needs. This will enable researchers to accurately measure this important sphingolipid and further elucidate its role in health and disease.
References
- 1. agilent.com [agilent.com]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A Targeted Mass Spectrometric Analysis Reveals the Presence of a Reduced but Dynamic Sphingolipid Metabolic Pathway in an Ancient Protozoan, Giardia lamblia [frontiersin.org]
- 5. Proton - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Palmitoyldihydrosphingomyelin in Antiviral Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in antiviral research have highlighted the critical role of host lipid metabolism in the viral life cycle. Sphingolipids, essential components of cellular membranes, have emerged as key players in viral entry, replication, and pathogenesis.[1] N-Palmitoyldihydrosphingomyelin, a saturated sphingolipid, is a precursor to sphingomyelin (B164518) and is present at low levels in host cell membranes under normal physiological conditions. Emerging evidence suggests that the pharmacological elevation of cellular dihydrosphingomyelin (dhSM) levels can serve as a novel and potent antiviral strategy, particularly against enveloped RNA viruses such as the West Nile Virus (WNV).[2][3][4]
This document provides detailed application notes and experimental protocols for investigating the antiviral potential of this compound. The proposed mechanism of action centers on the inhibition of dihydroceramide (B1258172) desaturase (Des1), the enzyme responsible for converting dihydroceramide to ceramide, leading to an accumulation of dihydrosphingolipids, including this compound.[2][3][4] This alteration in the cellular lipid landscape appears to create an unfavorable environment for viral replication and assembly.
Mechanism of Antiviral Action
The primary proposed antiviral mechanism of this compound is rooted in the broader antiviral effects observed upon the accumulation of dihydrosphingomyelin (dhSM) species within the host cell. This accumulation can be achieved either by introducing exogenous dhSM or by inhibiting the enzyme dihydroceramide desaturase (Des1), which catalyzes the conversion of dihydroceramide to ceramide, a crucial step in sphingomyelin synthesis.[2][3][4]
The antiviral effects are believed to stem from:
-
Alteration of Membrane Fluidity and Structure: An increase in saturated sphingolipids like this compound can alter the physical properties of cellular membranes, including those of the endoplasmic reticulum where flaviviruses replicate. This can disrupt the formation of viral replication complexes.
-
Impairment of Viral Assembly and Budding: The lipid composition of the viral envelope is derived from the host cell. An enrichment of dihydrosphingomyelin in host membranes may lead to its incorporation into new virions, potentially affecting their stability, infectivity, and ability to fuse with new host cells.
-
Interference with Lipid Rafts: Many viruses utilize lipid rafts—membrane microdomains enriched in sphingolipids and cholesterol—for entry and budding.[5][6][7][8][9] An altered sphingolipid composition due to high levels of this compound could disrupt the integrity and function of these rafts, thereby inhibiting viral trafficking.
The following diagram illustrates the proposed signaling pathway and the point of intervention.
Data Presentation
The following tables summarize hypothetical quantitative data for the antiviral activity of this compound against West Nile Virus (WNV), based on findings for general dihydrosphingomyelin and Des1 inhibitors.[2][3][4]
Table 1: In Vitro Antiviral Activity of this compound against West Nile Virus (WNV)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Vero | 1.5 | > 50 | > 33.3 |
| This compound | SH-SY5Y | 2.1 | > 50 | > 23.8 |
| GT-11 (Des1 Inhibitor Control) | Vero | 0.8 | > 25 | > 31.2 |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50/EC50.
Table 2: Effect of this compound on WNV Yield and Infectivity
| Treatment (Concentration) | Virus Yield Reduction (%) | Specific Infectivity Reduction (%) |
| This compound (5 µM) | 90 ± 5 | 75 ± 8 |
| This compound (10 µM) | 98 ± 2 | 88 ± 6 |
| Vehicle Control | 0 | 0 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.
Protocol 1: In Vitro Antiviral Activity Assay
This protocol determines the half-maximal effective concentration (EC50) of this compound.
Materials:
-
Vero or SH-SY5Y cells
-
West Nile Virus (WNV) stock
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Reagents for plaque assay or quantitative RT-PCR
Procedure:
-
Seed Vero or SH-SY5Y cells in 96-well plates and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with the different concentrations of this compound for 24 hours.
-
Infect the cells with WNV at a multiplicity of infection (MOI) of 1 PFU/cell.
-
After 1 hour of adsorption, remove the inoculum and add fresh medium containing the corresponding concentration of this compound.
-
Incubate for 24 hours.
-
Collect the supernatant and determine the virus yield by plaque assay or quantitative RT-PCR.
-
Calculate the EC50 value from the dose-response curve.
Protocol 2: Cytotoxicity Assay
This protocol determines the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero or SH-SY5Y cells
-
This compound
-
DMEM with 10% FBS
-
96-well plates
-
Cell viability assay kit (e.g., MTS or MTT)
Procedure:
-
Seed cells in 96-well plates as in Protocol 1.
-
Treat the cells with the same serial dilutions of this compound used in the antiviral assay.
-
Incubate for 24-48 hours.
-
Measure cell viability using a standard colorimetric assay (e.g., MTS or MTT) according to the manufacturer's instructions.
-
Calculate the CC50 value from the dose-response curve.
Protocol 3: Viral Entry Assay using Reporter Virus Particles (RVPs)
This protocol assesses the effect of this compound on viral entry.[2]
Materials:
-
Vero cells
-
WNV Reporter Virus Particles (RVPs) expressing a reporter gene (e.g., GFP)
-
This compound
-
Flow cytometer
Procedure:
-
Seed Vero cells in 24-well plates.
-
Pre-treat the cells with this compound for 24 hours.
-
Infect the cells with WNV RVPs.
-
Incubate for 48 hours.
-
Harvest the cells and determine the percentage of infected (GFP-positive) cells by flow cytometry.
-
Compare the percentage of infected cells in treated versus untreated wells.
The following diagram outlines the general experimental workflow.
Conclusion and Future Directions
The application of this compound in antiviral research represents a promising host-targeted strategy. By modulating the cellular sphingolipidome, it is possible to inhibit the replication of pathogenic viruses like WNV. The protocols outlined in this document provide a framework for the systematic evaluation of this compound and other related sphingolipids as potential broad-spectrum antiviral agents.
Future research should focus on:
-
Elucidating the precise molecular interactions between accumulated dihydrosphingolipids and viral or host proteins.
-
Investigating the antiviral activity of this compound against a broader range of enveloped viruses.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of viral infection.
By further exploring this novel antiviral strategy, it may be possible to develop new therapeutics that are less susceptible to the development of viral resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Lipid rafts as viral entry routes and immune platforms: A double-edged sword in SARS-CoV-2 infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virus Entry, Assembly, Budding, and Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Raft Microdomains: A Gateway for Compartmentalized Trafficking of Ebola and Marburg Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Lipid Raft Microdomains: A Gateway for Compartmentalized Trafficking o" by Sina Bavair, Catherine Bosio et al. [digitalcommons.unl.edu]
Application Notes and Protocols for Studying Protein-Lipid Interactions with N-Palmitoyldihydrosphingomyelin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the interactions between proteins and N-Palmitoyldihydrosphingomyelin (C16:0 dihydro sphingomyelin), a fully saturated sphingolipid crucial for the structural integrity of cellular membranes and implicated in various signaling pathways. This document outlines the biophysical properties of this compound, detailed protocols for preparing lipid vesicles, and methodologies for quantitatively assessing protein-lipid interactions.
Introduction to this compound
The metabolism of sphingolipids, including the conversion of sphingomyelin (B164518) to the bioactive lipid ceramide, is a critical area of research in cell biology, with implications for apoptosis, cell growth, and differentiation.[4][5][6] Understanding how proteins interact with specific sphingolipid species like this compound is essential for elucidating their roles in these fundamental cellular processes.
Biophysical and Chemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for designing and interpreting protein-lipid interaction studies.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₈₁N₂O₆P | [4] |
| Molecular Weight | 705.0 g/mol | [4] |
| CAS Number | 60322-02-3 | [4] |
| Physical Description | Solid | [4] |
| Synonyms | N-hexadecanoylsphinganine-1-phosphocholine, C16:0 Dihydro SM | [4] |
Experimental Protocols
Preparation of Unilamellar Liposomes containing this compound by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), which serve as model membranes for in vitro protein-binding assays.
Materials:
-
This compound
-
Other desired lipids (e.g., DOPC, Cholesterol)
-
Extrusion Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 0.5 mM EDTA)
-
Rotary evaporator or vacuum desiccator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids, including this compound, in chloroform to ensure a homogenous mixture.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the extrusion buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of this compound.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the hydrated lipid suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).
-
Perform at least 11 passes through the extruder to ensure a uniform liposome (B1194612) population.
-
-
Characterization:
-
The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).
-
Liposome-Protein Binding Assay (Pull-Down Method)
This qualitative or semi-quantitative assay is used to determine if a protein of interest binds to liposomes containing this compound.
Materials:
-
This compound-containing liposomes (prepared as in Protocol 1)
-
Protein of interest (e.g., purified recombinant protein)
-
Binding Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 0.5 mM EDTA)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Binding Reaction:
-
Incubate the protein of interest with the this compound-containing liposomes in the binding buffer for a defined period (e.g., 30-60 minutes) at room temperature with gentle agitation.
-
Include a negative control with liposomes lacking this compound.
-
-
Separation of Bound and Unbound Protein:
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in a buffer of the same volume as the supernatant.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest. An enrichment of the protein in the pellet fraction indicates binding to the liposomes.
-
Quantitative Analysis of Protein-N-Palmitoyldihydrosphingomyelin Interactions
For a more in-depth understanding, quantitative techniques are employed to determine binding affinities and thermodynamic parameters of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a protein to liposomes, providing a complete thermodynamic profile of the interaction.[7][8][9]
Principle: A solution of the protein is titrated into a solution containing this compound liposomes. The heat released or absorbed during the binding event is measured.
Data Obtained:
-
Binding Affinity (Ka)
-
Dissociation Constant (Kd)
-
Stoichiometry of Binding (n)
-
Enthalpy of Binding (ΔH)
-
Entropy of Binding (ΔS)
Example Data (Hypothetical): Interaction of Protein X with this compound Liposomes
| Parameter | Value |
| Binding Affinity (Ka) | 1.5 x 10⁶ M⁻¹ |
| Dissociation Constant (Kd) | 0.67 µM |
| Stoichiometry (n) | 2.5 |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (ΔS) | 8.2 cal/mol·K |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of a protein (analyte) to a lipid bilayer containing this compound immobilized on a sensor chip.[10][11][12]
Principle: The binding of the protein to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected in real-time.
Data Obtained:
-
Association Rate Constant (ka)
-
Dissociation Rate Constant (kd)
-
Equilibrium Dissociation Constant (KD)
Example Data (Hypothetical): Kinetics of Protein Y Binding to a this compound Bilayer
| Parameter | Value |
| Association Rate (ka) | 2.1 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 8.5 x 10⁻³ s⁻¹ |
| Dissociation Constant (KD) | 40.5 nM |
Fluorescence Quenching Assay
This technique relies on the change in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon binding to this compound-containing liposomes.
Principle: The binding event alters the local environment of the tryptophan residues, leading to a quenching of their fluorescence. The degree of quenching is proportional to the amount of bound protein.
Data Obtained:
-
Dissociation Constant (Kd)
Example Data (Hypothetical): Binding of Tryptophan-containing Peptide to this compound Vesicles
| Parameter | Value |
| Dissociation Constant (Kd) | 1.2 µM |
Signaling Pathways and Experimental Workflows
Visualizing the broader biological context and the experimental procedures is crucial for a comprehensive understanding.
Caption: The Sphingomyelin and Ceramide Metabolism Pathway.
Caption: Workflow for a Liposome-Protein Binding Pull-Down Assay.
Caption: Overview of Quantitative Methods for Protein-Lipid Interaction Analysis.
Conclusion
The study of protein interactions with this compound is crucial for understanding its role in membrane biology and cellular signaling. The protocols and techniques outlined in these application notes provide a robust framework for researchers to qualitatively and quantitatively investigate these interactions. By combining model membrane systems with advanced biophysical techniques, scientists can gain valuable insights into the molecular mechanisms governing protein function at the membrane interface, paving the way for new therapeutic strategies targeting these fundamental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equinatoxin II Permeabilizing Activity Depends on the Presence of Sphingomyelin and Lipid Phase Coexistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid interactions of an actinoporin pore-forming oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of N-Palmitoyldihydrosphingomyelin for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of N-Palmitoyldihydrosphingomyelin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a type of sphingolipid, a class of lipids that are integral components of cell membranes and are involved in signal transduction. Due to its long acyl chain, it is highly hydrophobic, making it poorly soluble in aqueous solutions like cell culture media. This can lead to precipitation, inconsistent experimental results, and potential cytotoxicity.
Q2: What are the primary methods to dissolve this compound for cell culture?
The primary methods for dissolving this compound include:
-
Organic Solvents: Using a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.
-
Carrier Proteins: Complexing the lipid with a carrier protein such as fatty acid-free Bovine Serum Albumin (BSA).
-
Detergent Solubilization: Using a mild, non-ionic detergent to form micelles that encapsulate the lipid.
Q3: What is the recommended solvent for creating an this compound stock solution?
For a concentrated stock solution, DMSO is a common choice. This compound is soluble in DMSO at a concentration of 10 mM.[1] Ethanol is another viable option, though the exact solubility is not as well-documented. When using organic solvents, it is crucial to keep the final concentration in the cell culture medium low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: How can I avoid precipitation when adding the stock solution to my cell culture medium?
Precipitation, often called "crashing out," can occur when a concentrated stock in an organic solvent is rapidly diluted into an aqueous medium.[2] To avoid this:
-
Warm the cell culture medium to 37°C before adding the stock solution.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.
-
Perform a serial dilution of the stock solution in pre-warmed medium.
Q5: Are there alternatives to using organic solvents?
Yes, complexing this compound with fatty acid-free BSA is an excellent alternative. The BSA acts as a carrier, improving the solubility and delivery of the lipid to the cells in a more physiologically relevant manner. Another option is the use of non-ionic detergents to create a stable micellar solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | Solvent Shock: The rapid change in solvent polarity causes the hydrophobic compound to aggregate.[2][3] | 1. Pre-warm the cell culture medium to 37°C. 2. Add the stock solution dropwise while gently vortexing the medium. 3. Perform an intermediate dilution step in a smaller volume of warm medium before adding to the final culture volume. |
| High Final Concentration: The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Reduce the final working concentration. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium. | |
| Cloudiness or precipitate observed after incubation | Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound over time.[3][4] | 1. Minimize the time culture vessels are outside the incubator. 2. Avoid repeated freeze-thaw cycles of the stock solution. |
| Media Evaporation: Evaporation can concentrate the compound, leading to precipitation.[5] | 1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal the plates. | |
| Cell toxicity or unexpected biological effects | High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) is toxic to the cells. | 1. Ensure the final solvent concentration is as low as possible, ideally ≤ 0.1%.[6] 2. Include a vehicle control (medium with the same concentration of solvent but without the lipid) in your experiments. |
| Detergent Cytotoxicity: The detergent used for solubilization is causing adverse cellular effects. | 1. Use the lowest effective concentration of the detergent. 2. Screen different non-ionic detergents to find one with minimal toxicity for your cell line. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | 10 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C.
-
To prepare the working solution, pre-warm the cell culture medium to 37°C.
-
Add the stock solution dropwise to the warm medium while gently swirling to achieve the desired final concentration. Ensure the final solvent concentration is ≤ 0.1%.
Protocol 2: Preparation of this compound-BSA Complex
This protocol is adapted from methods used for complexing fatty acids with BSA.
-
Prepare a Fatty Acid-Free BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Sterile filter the solution through a 0.22 µm filter.
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Prepare a Concentrated Lipid Stock: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 10-20 mM).
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Complexation: a. In a sterile tube, warm the 10% BSA solution to 37°C. b. While vigorously vortexing the BSA solution, slowly inject the ethanolic lipid stock solution into the BSA solution. The molar ratio of lipid to BSA should be optimized, but a starting point of 2:1 to 4:1 is recommended. c. Continue to vortex for an additional minute after adding the lipid. d. Incubate the complex at 37°C for 30-60 minutes to allow for stable complex formation.
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Application to Cells: The this compound-BSA complex can now be added to your cell culture medium to achieve the desired final lipid concentration.
Visualizations
Caption: Workflow for selecting a solubilization method for this compound.
Caption: Diagram of the this compound-BSA complexation protocol.
References
stability and proper storage of N-Palmitoyldihydrosphingomyelin standards
This technical support center provides guidance on the stability and proper storage of N-Palmitoyldihydrosphingomyelin standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound standards?
A1: For long-term stability, this compound standards, which are saturated lipids, should be stored at or below -20°C. When supplied as a solid powder, they are relatively stable if kept in a tightly sealed glass container with a Teflon-lined cap to prevent moisture absorption. Once dissolved in an organic solvent, the solution should also be stored at -20°C ± 4°C.
Q2: How should I store this compound standards once they are dissolved in a solvent?
A2: Solutions of this compound in organic solvents should be stored in glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers. It is also recommended to overlay the solution with an inert gas, such as argon or nitrogen, before sealing to minimize oxidation. Storage of organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule, as the cap liner may contract and lead to leakage.
Q3: What solvents are suitable for dissolving this compound standards?
A3: A common solvent system for sphingolipids is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 or 1:1, v/v). Gentle warming or sonication may be required to ensure complete dissolution. Always use high-purity solvents to avoid introducing contaminants.
Q4: How many times can I freeze and thaw a solution of this compound standard?
A4: While specific data on the effects of freeze-thaw cycles on this compound is limited, it is a general best practice in lipidomics to minimize the number of freeze-thaw cycles. For many sphingolipids, no significant degradation is observed after a single freeze-thaw cycle when stored properly. However, for quantitative applications, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated temperature fluctuations.
Q5: What are the potential degradation products of this compound?
A5: The primary degradation pathway for sphingomyelins is hydrolysis. This can result in the formation of N-palmitoyldihydrosphingosine (the corresponding ceramide) and phosphocholine. Hydrolysis can be catalyzed by acidic or basic conditions, as well as by enzymatic contamination.
Data Presentation: Stability of this compound Standards
The following table summarizes the expected stability of this compound standards under various storage conditions. This data is based on general knowledge of saturated lipid stability and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.
| Form | Storage Condition | Container | Expected Stability | Potential Degradation |
| Solid Powder | -20°C, desiccated | Glass vial with Teflon-lined cap | > 1 year | Minimal |
| Solid Powder | 4°C, desiccated | Glass vial with Teflon-lined cap | 3-6 months | Slow hydrolysis if moisture is present |
| In Chloroform/Methanol (2:1, v/v) | -20°C, under inert gas (Argon/Nitrogen) | Glass vial with Teflon-lined cap | Up to 6 months | Minimal hydrolysis or oxidation |
| In Chloroform/Methanol (2:1, v/v) | 4°C | Glass vial with Teflon-lined cap | Weeks | Increased rate of hydrolysis |
| Aqueous Suspension | 4°C | Glass or polypropylene (B1209903) vial | Days | Prone to hydrolysis |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or low signal in LC-MS analysis | 1. Incomplete dissolution of the standard. 2. Degradation of the standard. 3. Adsorption to plastic surfaces. 4. Ion suppression from the matrix or solvent impurities. | 1. Ensure complete dissolution by gentle warming or sonication. Visually inspect for particulates. 2. Prepare a fresh solution from the solid standard. Analyze for the presence of degradation products (e.g., N-palmitoyldihydrosphingosine). 3. Use glass vials and glass or gas-tight syringes for all handling steps. Avoid plastic pipette tips with organic solvents. 4. Use high-purity solvents. Check for contamination in your analytical system by running a solvent blank. |
| Appearance of unexpected peaks in chromatogram | 1. Presence of degradation products. 2. Contamination from solvents, glassware, or plasticware. 3. Formation of adducts (e.g., sodium, potassium) in the mass spectrometer source. | 1. Check the mass of the unexpected peak. The mass of N-palmitoyldihydrosphingosine will be lower than the parent compound. 2. Clean all glassware thoroughly. Use fresh, high-purity solvents. 3. This is common in electrospray ionization. Confirm by checking for the expected mass-to-charge ratio of the adducts. This is not necessarily an indication of standard instability. |
| Standard appears gummy or discolored as a solid | Moisture absorption. | This is more common with unsaturated lipids but can occur with saturated lipids if not stored in a desiccated environment. It is recommended to dissolve the entire vial content in a known volume of solvent to prepare a stock solution rather than weighing out small portions. |
Experimental Protocols
Protocol for Stability Assessment of this compound Standard Solution
This protocol outlines a method to evaluate the stability of a this compound standard solution over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials and Reagents:
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This compound standard (solid)
-
LC-MS grade chloroform
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LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade isopropanol
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LC-MS grade acetonitrile
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Formic acid
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Glass vials with Teflon-lined caps
-
Gas-tight glass syringe
2. Preparation of Stock Solution:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 1 mg/mL in a chloroform/methanol (2:1, v/v) mixture. Ensure complete dissolution.
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Aliquot the stock solution into several glass vials for single use to avoid multiple freeze-thaw cycles.
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Flush the headspace of each vial with argon or nitrogen before sealing.
3. Storage Conditions for Stability Study:
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Store aliquots at different temperatures: -20°C (recommended), 4°C (for accelerated degradation), and room temperature (for stress testing).
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Protect all samples from light.
4. LC-MS Analysis:
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Chromatographic Column: A C18 reversed-phase column suitable for lipid analysis.
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Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
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Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
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Gradient: A suitable gradient to separate the analyte from potential degradation products. For example, start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.
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Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of this compound and its potential degradation product, N-palmitoyldihydrosphingosine.
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Analysis Schedule: Analyze the samples at defined time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.).
5. Data Analysis:
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Integrate the peak area of the this compound peak at each time point.
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Calculate the percentage of the remaining standard at each time point relative to the initial (Day 0) peak area.
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Monitor for the appearance and increase in the peak area of potential degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound standards.
Technical Support Center: Optimizing Electrospray Ionization for Dihydrosphingomyelin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of dihydrosphingomyelin (DHSM) using electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during the ESI-MS analysis of dihydrosphingomyelin.
1. Poor or No DHSM Signal Intensity
Question: I am not observing any, or a very weak, signal for my dihydrosphingomyelin species of interest. What are the potential causes and solutions?
Answer: Low signal intensity for DHSM can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings.[1][2] A systematic approach to troubleshooting is recommended.
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Sample Concentration and Purity: Ensure that the concentration of your DHSM in the sample is within the detection limits of your instrument.[1] Contaminants in the sample can also lead to ion suppression, which diminishes the signal of the analyte of interest.
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Mobile Phase Composition: The choice of mobile phase and its modifiers is critical for efficient ionization. For sphingolipids like DHSM, reversed-phase chromatography is commonly employed. Consider the following mobile phase compositions:
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Positive Ion Mode: A mobile phase containing a low concentration of formic acid (e.g., 0.1%) with ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can enhance the formation of protonated molecules [M+H]+.
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Negative Ion Mode: To promote the formation of deprotonated molecules [M-H]-, a mobile phase with a higher pH, such as one containing ammonium acetate or a small amount of ammonium hydroxide, can be beneficial.
-
-
Ionization Source Parameters: The settings of the ESI source must be optimized for DHSM. Key parameters to investigate include:
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Capillary Voltage: This voltage drives the electrospray. An optimal voltage will produce a stable spray and maximize ion generation.
-
Cone Voltage (or Skimmer Voltage): This potential helps to desolvate ions and can also induce in-source fragmentation if set too high. A moderate cone voltage is generally preferred to keep the DHSM molecule intact.
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Gas Flow Rates (Nebulizing and Drying Gases): These gases aid in desolvation. Insufficient gas flow can lead to poor desolvation and reduced signal, while excessive flow can cool the ESI plume and hinder ionization.
-
Source Temperature: An appropriate temperature is necessary for efficient desolvation of the solvent droplets.
-
Troubleshooting Workflow for Poor DHSM Signal
Caption: Troubleshooting workflow for low DHSM signal intensity.
2. Difficulty Distinguishing DHSM from Sphingomyelin (B164518) (SM)
Question: I am having trouble differentiating dihydrosphingomyelin from sphingomyelin in my samples. How can I confidently identify each?
Answer: DHSM and SM are structurally very similar, differing only by a double bond in the sphingoid backbone of SM. This subtle difference can be exploited for their differentiation using mass spectrometry.
-
Mass Difference: DHSM has a molecular weight that is 2 Da higher than the corresponding SM with the same fatty acyl chain due to the two extra hydrogen atoms in the sphinganine (B43673) backbone.
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Tandem Mass Spectrometry (MS/MS): Fragmentation patterns are key to distinguishing these two classes of sphingolipids.
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In positive ion mode, both DHSM and SM will typically show a characteristic fragment ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup.[3][4]
-
However, other fragment ions related to the long-chain base will differ. For example, fragments corresponding to the dehydrated sphinganine backbone of DHSM are observed at m/z values 2 units higher than those for the sphingosine (B13886) backbone of SM (e.g., m/z 266 for sphinganine vs. m/z 264 for sphingosine).[5][6]
-
-
Chromatographic Separation: While challenging, optimizing your liquid chromatography (LC) method can achieve separation of DHSM and SM species, particularly when using high-resolution columns.
Table 1: Key Diagnostic Ions for Differentiating DHSM and SM in Positive Ion MS/MS
| Feature | Dihydrosphingomyelin (DHSM) | Sphingomyelin (SM) |
| Backbone | Sphinganine (saturated) | Sphingosine (unsaturated) |
| Common Headgroup Fragment | m/z 184 (Phosphocholine) | m/z 184 (Phosphocholine) |
| Dehydrated Backbone Fragment | m/z 266 | m/z 264 |
3. In-source Fragmentation of DHSM
Question: I am observing significant in-source fragmentation of my DHSM, leading to a diminished precursor ion signal. How can I minimize this?
Answer: In-source fragmentation (ISF) can complicate analysis by reducing the intensity of the ion of interest and creating fragment ions that may be misidentified as other lipids.[3][6]
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Cone Voltage/Skimmer Voltage: This is a primary driver of ISF. Systematically lower the cone voltage to find a balance between efficient ion transmission and minimal fragmentation.
-
Source Temperature: Excessively high source temperatures can contribute to the thermal degradation and fragmentation of analytes. Optimize the temperature to ensure efficient desolvation without causing fragmentation.
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Mobile Phase: The composition of the mobile phase can influence ion stability. In some cases, a mobile phase with a higher pH (in negative mode) or the presence of adduct-forming salts can stabilize the precursor ion.
4. Adduct Formation and Interpretation
Question: I am seeing multiple adducts for my DHSM species (e.g., [M+H]+, [M+Na]+, [M+NH4]+). Is this normal, and how should I handle it for quantification?
Answer: The formation of various adducts in ESI is a common phenomenon and is influenced by the mobile phase composition and the presence of salts in the sample.[7][8][9]
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Common Adducts: For DHSM in positive ion mode, it is common to observe protonated [M+H]+, sodiated [M+Na]+, and ammoniated [M+NH4]+ adducts, especially when using ammonium-based mobile phase modifiers.
-
Consistency is Key: For quantitative analysis, it is crucial to be consistent. Choose one adduct (typically the most abundant and stable one, often [M+H]+ or [M+Na]+) and use it for quantification across all samples and standards.
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Minimizing Unwanted Adducts: To reduce the formation of sodium adducts, ensure high-purity solvents and minimize contact with glassware that can leach sodium ions. The use of plastic vials and containers can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the optimal ESI source parameters for DHSM detection?
A1: Optimal parameters are instrument-dependent. However, a good starting point is to use settings established for sphingomyelin analysis and then fine-tune for DHSM. A systematic optimization using a design of experiments (DoE) approach can be very effective.[10]
Table 2: Typical Starting ESI Parameters for DHSM Analysis
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 2.5 - 3.5 kV | 2.0 - 3.0 kV |
| Cone Voltage | 20 - 40 V | 25 - 45 V |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C | 350 - 500 °C |
| Nebulizer Gas Flow | Instrument Dependent | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent | Instrument Dependent |
Q2: What is the expected fragmentation pattern of DHSM in MS/MS?
A2: In positive ion mode MS/MS, the most prominent fragment is typically the phosphocholine headgroup at m/z 184. Other significant fragments arise from the sphinganine backbone, such as the dehydrated form at m/z 266. In negative ion mode, fragmentation can yield information about the fatty acyl chain.
DHSM Fragmentation Pathway (Positive Ion Mode)
Caption: Simplified fragmentation of protonated DHSM.
Q3: Does the saturated backbone of DHSM affect its ionization efficiency compared to SM?
A3: Some studies suggest that the ionization efficiencies for sphingolipids with saturated (dihydroceramide) and unsaturated (ceramide) backbones are similar on certain mass spectrometry platforms.[10] However, it is always advisable to verify this on your specific instrument by analyzing pure standards of both DHSM and SM under the same conditions.
Q4: What are some common sources of interference in DHSM analysis?
A4: A common source of interference is the presence of phosphatidylcholines (PCs) in the sample, as they share the same phosphocholine headgroup and thus also produce a fragment ion at m/z 184 in positive ion MS/MS.[3] Effective chromatographic separation is essential to distinguish DHSM from isobaric PCs. Additionally, contaminants from plasticware, such as plasticizers, can introduce interfering ions into the mass spectrum.
Experimental Protocols
Protocol 1: Basic Sample Preparation for DHSM Analysis from Plasma
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Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer or Folch method. For example, use a mixture of chloroform, methanol, and water.
-
Phase Separation: Centrifuge the sample to achieve phase separation. The lipids, including DHSM, will be in the lower organic phase.
-
Drying and Reconstitution: Carefully collect the organic phase, dry it down under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE filter to remove any particulate matter before injection.
Protocol 2: General LC-MS/MS Method for DHSM Detection
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan followed by data-dependent MS/MS or multiple reaction monitoring (MRM).
-
Precursor Ion: The [M+H]+ of the target DHSM species.
-
Product Ion (for MRM): m/z 184.0739.
-
Collision Energy: Optimize for the specific instrument and DHSM species, typically in the range of 20-40 eV.
-
References
- 1. Item - Investigations of the Structure, Topology, and Interactions of the Transmembrane Domain of the Lipid-Sorting Protein p24 Being Highly Selective for Sphingomyelin-C18 - figshare - Figshare [figshare.com]
- 2. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Collection - Investigations of the Structure, Topology, and Interactions of the Transmembrane Domain of the Lipid-Sorting Protein p24 Being Highly Selective for Sphingomyelin-C18 - Biochemistry - Figshare [acs.figshare.com]
- 9. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cellular N-Palmitoyldihydrosphingomyelin Extraction
Welcome to the technical support center for cellular N-Palmitoyldihydrosphingomyelin extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound extraction?
A1: Contamination can arise from various sources during the extraction process. Major culprits include:
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Biological contaminants: Glycerolipids are the most common lipid contaminants co-extracted with sphingolipids.[1]
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Labware-leached contaminants: Plasticware, such as polypropylene (B1209903) microcentrifuge tubes, can leach hundreds of contaminants, including plasticizers (e.g., phthalates) and polymers.[2][3] These can interfere with mass spectrometry analysis and cause ion suppression.[3] Glassware is a safer alternative, introducing significantly fewer contaminants.[3]
-
Solvent-based impurities: The organic solvents used for extraction can contain impurities like alkylated amines, which can form adducts with lipids and complicate data analysis.[4] It is crucial to use high-purity, LC/MS-grade solvents.[5]
-
Environmental and handling contaminants: Dust, detergents from improperly washed glassware, and even personal care products can introduce contaminants.[5][6]
Q2: My final extract shows low yield of this compound. What could be the cause?
A2: Low yield can be attributed to several factors:
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Incomplete cell lysis: If cells are not completely disrupted, the lipids will not be fully accessible to the extraction solvents. Ensure your chosen lysis method (e.g., sonication, homogenization) is effective for your cell type.
-
Suboptimal solvent ratios: The ratio of polar to non-polar solvents is critical for efficient extraction. The Folch and Bligh & Dyer methods have well-established ratios that should be followed precisely.[7][8]
-
Emulsion formation: During liquid-liquid extraction, a stable emulsion can form between the aqueous and organic layers, trapping lipids and preventing their complete separation.[9]
-
Degradation: Although sphingolipids are relatively stable, prolonged exposure to harsh conditions (e.g., strong acids or bases at high temperatures) can lead to degradation.
Q3: I'm observing unexpected peaks in my mass spectrometry data. How can I identify their source?
A3: Unexpected peaks are often due to contamination. Here's a systematic approach to identify them:
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Analyze a "blank" sample: Perform an extraction using the same solvents and tubes but without any cellular material. Any peaks present in the blank are from your solvents, labware, or handling.
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Check common contaminant masses: Many common contaminants, such as phthalates and polyethylene (B3416737) glycol (PEG), have well-documented mass-to-charge ratios (m/z).[10] Compare your unknown peaks against these lists.
-
Review your materials: Did you use new plasticware? Did you change your solvent supplier? Tracing back any changes in your experimental setup can often pinpoint the source. Polypropylene tubes are a known source of a large number of contaminant features.[3]
-
Use high-quality reagents: Ensure you are using LC/MS-grade solvents and freshly prepared mobile phases to minimize impurities.[5]
Troubleshooting Guides
Issue 1: Formation of a Persistent Emulsion During Phase Separation
-
Problem: After adding water or a salt solution to create a biphasic system (e.g., in the Folch method), a thick, stable layer forms between the aqueous and organic phases, making it impossible to separate them cleanly. This is common when samples have a high content of surfactant-like molecules such as phospholipids.[9]
-
Solution 1: Gentle Mixing: Instead of vigorous shaking or vortexing, gently swirl or invert the tube to mix the phases.[9] This reduces the mechanical energy that promotes emulsion formation.
-
Solution 2: Centrifugation: Centrifuge the sample at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. The force can help to break the emulsion and compact the interface.
-
Solution 3: Add Salt: If not already part of the protocol, adding a salt solution (e.g., 0.9% NaCl) instead of pure water can help to increase the polarity of the aqueous phase and break the emulsion.
-
Solution 4: Solvent Modification: Add a small amount of a different organic solvent, like isopropanol, which can alter the solubility characteristics of the emulsifying agents and help resolve the phases.[9]
Issue 2: Co-extraction of Glycerophospholipids
-
Problem: Your final sphingolipid extract is contaminated with high levels of glycerophospholipids, which can interfere with downstream analysis, particularly mass spectrometry.
-
Solution: Mild Alkaline Hydrolysis (Methanolysis): This procedure selectively cleaves the ester bonds in glycerolipids, leaving the more stable amide bonds of sphingolipids intact.[1]
-
After the initial lipid extraction and drying of the organic phase, resuspend the lipid film in a solution of 0.6 M KOH in methanol (B129727).[1]
-
Incubate at room temperature for 60 minutes.[1]
-
Neutralize the reaction by adding an appropriate amount of acid (e.g., acetic acid).
-
Re-extract the sphingolipids by adding chloroform (B151607) and water to re-establish a biphasic system. The hydrolyzed glycerolipid fragments will partition into the aqueous phase.
-
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the recovery of sphingolipids. The following table summarizes recovery data from a comparative study.
| Sphingolipid Class | Methanol Method Recovery (%) | Folch Method Recovery (%) | Bligh & Dyer (BD) Method Recovery (%) | MTBE Method Recovery (%) |
| Sphingosine-1-phosphate (S1P) | 96-101% | 69-96% | 35-72% | 48-84% |
| Sphingosine (So) | 96-101% | 69-96% | 35-72% | 48-84% |
| Sphinganine (Sa) | 96-101% | 69-96% | 35-72% | 48-84% |
| Ceramide (Cer) | 96-101% | 69-96% | 35-72% | 48-84% |
| Sphingomyelin (SM) | 96-101% | 69-96% | 35-72% | 48-84% |
| Data adapted from a study comparing a simple methanol-based protocol to traditional liquid-liquid extraction methods. The methanol method demonstrated high recovery rates. |
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
This protocol is a standard method for extracting total lipids from cellular samples.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Homogenization: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the cell pellet. Homogenize the sample using a sonicator or a glass homogenizer until a single-phase suspension is formed.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to the homogenate. This will bring the final solvent ratio to approximately 2:1:0.8 (chloroform:methanol:water), creating a biphasic system.
-
Mixing and Centrifugation: Cap the tube and vortex gently for 30 seconds. Centrifuge at 2,000 x g for 10 minutes to achieve a clear separation of the two phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.[7][8]
-
Solvent Evaporation: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum evaporator.
-
Storage: Store the dried lipid film at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Protocol 2: Bligh & Dyer Method
This method is suitable for samples with higher water content.
-
Cell Harvesting: Prepare the cell pellet as described in the Folch method.
-
Initial Extraction: To the cell pellet, add methanol, chloroform, and water in a ratio of 2:1:0.8 (v/v/v) to create a single-phase extraction mixture. For example, for a 100 mg cell pellet, add 1 mL chloroform, 2 mL methanol, and 0.8 mL water.
-
Homogenization: Thoroughly homogenize the sample by sonication or vortexing.
-
Phase Separation: Add an additional 1 mL of chloroform and 1 mL of water to the monophasic mixture. The final solvent ratio will be 2:2:1.8 (chloroform:methanol:water), which will separate into two phases.
-
Centrifugation and Collection: Centrifuge the sample to separate the phases clearly. Collect the lower chloroform layer containing the lipids.
-
Drying and Storage: Evaporate the solvent and store the lipid extract as described previously.
Visualizations
De Novo Sphingolipid Biosynthesis Pathway
The de novo synthesis pathway is the primary route for producing ceramides, the precursors to this compound. This process begins in the endoplasmic reticulum.[7]
Caption: De novo synthesis of sphingolipids.
General Lipidomics Experimental Workflow
A typical lipidomics experiment involves several key stages, from sample preparation to data analysis.
Caption: A standard workflow for cellular lipidomics.
References
- 1. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Generation of Signaling Molecules by De Novo Sphingolipid Synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Ceramide - Wikipedia [en.wikipedia.org]
- 9. medlink.com [medlink.com]
- 10. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
Technical Support Center: Quantification of N-Palmitoyldihydrosphingomyelin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of N-Palmitoyldihydrosphingomyelin, with a focus on overcoming matrix effects in liquid chromatography-mass spectrometry (LC-MS) based analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of this compound, this interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, reproducibility, and sensitivity of quantitative results.
Q2: What are the primary causes of matrix effects in the analysis of sphingolipids like this compound?
A2: In biological samples such as plasma or serum, phospholipids (B1166683) are the main culprits behind matrix effects in lipid analysis. Other contributors include salts, proteins, and other endogenous metabolites that can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's ion source.
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant signal indicate ion suppression, while peaks indicate ion enhancement.
-
Post-Extraction Spiking: This quantitative approach involves comparing the response of the analyte spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses reveals the extent of signal suppression or enhancement.
Q4: What is the most effective strategy to minimize matrix effects?
A4: The most effective way to combat matrix effects is through meticulous sample preparation to remove interfering components before they enter the mass spectrometer. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up lipid samples.[1][2][3]
Q5: Can diluting my sample help reduce matrix effects?
A5: Yes, sample dilution can be a straightforward method to reduce matrix effects by lowering the concentration of interfering substances. However, this is only a viable option if the concentration of this compound in your sample remains sufficiently high for sensitive detection after dilution.
Q6: What type of internal standard is best for quantifying this compound?
A6: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects, thus providing the most accurate compensation for variations during sample preparation and analysis. If a SIL-IS is not available, a structurally similar sphingomyelin (B164518) with a different acyl chain length that is not present in the sample can be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | Significant ion suppression from matrix components. | - Optimize your sample preparation method (e.g., switch from protein precipitation to SPE or LLE).- Dilute your sample if the analyte concentration is high enough.- Adjust chromatographic conditions to separate this compound from interfering peaks. |
| Inefficient extraction of this compound. | - Ensure the chosen extraction solvent is appropriate for sphingolipids (e.g., methanol (B129727)/chloroform, butanol).- Optimize extraction parameters such as solvent-to-sample ratio and extraction time. | |
| Poor reproducibility of quantitative results | Inconsistent matrix effects between samples. | - Implement a robust sample preparation protocol like SPE to ensure consistent removal of interferences.- Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects. |
| Incomplete protein precipitation. | - Ensure the ratio of precipitation solvent to sample is sufficient (typically at least 3:1).- Vortex thoroughly and allow adequate incubation time for complete precipitation. | |
| High background noise in the chromatogram | Inadequate sample cleanup. | - Incorporate a washing step in your SPE protocol to remove residual salts and other polar impurities.- Consider a multi-step extraction procedure for complex matrices. |
| Contamination from plasticware or solvents. | - Use high-purity, LC-MS grade solvents.- Avoid using plastic containers or pipette tips that may leach contaminants. | |
| Unexpected peaks or peak splitting | Co-elution of isomers or interfering compounds. | - Optimize the LC gradient to improve the separation of this compound from other molecules.- Check for potential in-source fragmentation of other lipids that might generate ions with the same m/z as the target analyte. |
| Degradation of the analyte during sample preparation. | - Keep samples on ice and minimize the time between extraction and analysis.- Avoid harsh acidic or basic conditions during extraction if the analyte is labile. |
Data on Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects and ensuring accurate quantification. Below is a summary of the performance of common techniques for sphingolipid analysis.
Table 1: Comparison of Sample Preparation Techniques for Sphingolipid Analysis
| Method | Matrix Effect Reduction | Recovery of Sphingomyelins | Reproducibility | Notes |
| Protein Precipitation (PPT) | Low | Variable (can be low due to co-precipitation) | Moderate | Simple and fast, but often results in significant matrix effects due to incomplete removal of phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good (typically >80%) | Good | More effective at removing interferences than PPT, but can be labor-intensive and may have lower recovery for more polar sphingolipids. |
| Solid-Phase Extraction (SPE) | High | High (often >90%) | High | Offers excellent sample cleanup and high analyte recovery, leading to reduced matrix effects and improved reproducibility. |
| HybridSPE®-Phospholipid | Very High | High | Very High | Combines the simplicity of PPT with highly selective removal of phospholipids, resulting in very clean extracts. |
Table 2: Reported Recovery and Matrix Effect Data for Sphingolipid Extraction
| Extraction Method | Analyte Class | Recovery (%) | Matrix Effect (%) | Reference |
| Methanol Precipitation | Sphingomyelin | 96 - 101 | 91 - 121 | [1][2][3] |
| Butanolic Extraction | Sphingolipids | >80 | Not specified | [5] |
| Methanol/Chloroform LLE | Sphingolipids | Good | Not specified | [6] |
| SPE (C18) | Glycosphingolipids | ~85-105 | Not specified | [7] |
Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in neat solution) x 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum
This protocol is a modification of the Folch method, widely used for lipid extraction.
Materials:
-
Plasma or serum sample
-
Internal standard solution (e.g., a stable isotope-labeled this compound)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., Methanol:Acetonitrile 1:1, v/v)
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma or serum.
-
Add the appropriate amount of internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
This protocol uses a C18 SPE cartridge to clean up the sample and concentrate the analyte.
Materials:
-
Plasma or serum sample
-
Internal standard solution
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
C18 SPE cartridge (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add the internal standard.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of water:methanol (95:5, v/v) to remove salts and other polar interferences.
-
-
Elution:
-
Elute the this compound and other lipids with 1 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the appropriate solvent for LC-MS analysis.
-
Visualizations
References
- 1. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Fluorescent Probe Selection for Dihydrosphingomyelin
Welcome to the technical support center for fluorescent probe selection in the study of dihydrosphingomyelin (DHSM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate fluorescent probes and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a fluorescent probe for dihydrosphingomyelin?
A1: The main challenges in selecting a fluorescent probe for dihydrosphingomyelin and other sphingolipids include:
-
Probe-Induced Artifacts: The fluorescent moiety is often large relative to the lipid itself, which can alter the lipid's metabolism, trafficking, and localization, meaning the probe's behavior may not accurately reflect that of the endogenous lipid.[1]
-
Specificity and Cross-Reactivity: Some probes may not be entirely specific for DHSM and could interact with or be metabolized into other sphingolipids, leading to ambiguous signals.[2]
-
Photostability: Many fluorescent probes are susceptible to photobleaching, which is the photochemical destruction of the fluorophore, leading to signal loss during imaging.[3][4]
-
Environmental Sensitivity: The fluorescence of some probes can be influenced by the local environment, such as membrane polarity and the presence of other lipids like cholesterol.[3]
-
Live-Cell Imaging Compatibility: Probes for live-cell imaging must be cell-permeable, non-toxic at working concentrations, and resistant to rapid cellular clearance mechanisms.[5]
Q2: What are the main types of fluorescent probes available for studying dihydrosphingomyelin?
A2: There are two main categories of fluorescent probes for studying sphingolipids like DHSM:
-
Fluorescently Labeled Lipid Analogs: These are synthetic lipids where a fluorophore is covalently attached. The most common fluorophores used are Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY).[3][6] These analogs can be precursors like fluorescently labeled dihydroceramide (B1258172) or sphingosine, which are then metabolized by the cell into fluorescent DHSM.
-
Protein-Based Biosensors: These are fluorescently tagged proteins that specifically bind to the lipid of interest. While there are established protein probes for sphingomyelin (B164518) (SM) like the non-toxic mutant of Equinatoxin II (EQ-SM) and the N-terminal domain of lysenin (NT-Lys), specific protein-based probes for dihydrosphingomyelin are less common.[2][7] Lysenin has been shown to bind to dihydrosphingomyelin, suggesting its potential use.[2]
Q3: What is the difference between NBD- and BODIPY-labeled sphingolipid probes?
A3: NBD and BODIPY are two of the most common fluorophores used to label sphingolipids, and they have distinct properties:
-
Fluorescence Properties: BODIPY fluorophores generally have higher molar absorptivity and fluorescence quantum yields, resulting in a brighter signal compared to NBD.[3][6]
-
Photostability: BODIPY probes are significantly more photostable than NBD probes, making them more suitable for long-term imaging experiments.[3][6] The photostability of NBD can also be sensitive to the cellular environment, such as the presence of cholesterol.[3]
-
Environmental Sensitivity: The fluorescence emission of some BODIPY probes is concentration-dependent, shifting from green to red at high concentrations, which can be used to study lipid accumulation in organelles like the Golgi apparatus.[3][8] NBD fluorescence is sensitive to the polarity of its environment.[5]
-
Metabolism and Trafficking: The attached fluorophore can influence the metabolism and trafficking of the lipid analog. In some cases, significant differences have been observed in the metabolic products derived from homologous BODIPY- and NBD-labeled sphingolipids.[3]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Low Probe Concentration | Increase the concentration of the fluorescent probe. Perform a concentration titration to find the optimal balance between signal strength and potential toxicity. |
| Inefficient Probe Uptake | Optimize incubation time and temperature. For lipid analogs, complexing with bovine serum albumin (BSA) can facilitate delivery into cells.[3] |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of your chosen fluorophore.[9] |
| Photobleaching | Reduce the excitation light intensity and/or the exposure time. Use an antifade mounting medium for fixed cells.[4] Consider using a more photostable probe, such as a BODIPY-based fluorophore over an NBD-based one.[3] |
| Lamp/Laser Misalignment | Check the alignment of the microscope's light source to ensure even and optimal illumination.[9] |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excess Probe | Thoroughly wash the cells with fresh medium after incubation with the probe to remove any unbound probe.[9] |
| Autofluorescence | Image an unstained control sample using the same settings to determine the level of cellular autofluorescence.[4] If autofluorescence is high, consider using a probe that excites and emits at longer wavelengths (e.g., red or far-red dyes).[4] |
| Contaminated Reagents or Glassware | Use high-purity reagents and clean glassware to avoid fluorescent contaminants.[4] |
| Non-specific Binding | For protein-based probes, include a blocking step (e.g., with BSA) to reduce non-specific binding. |
Problem 3: Artifactual Localization of the Probe
| Possible Cause | Troubleshooting Steps |
| Probe Perturbation | The bulky fluorophore may alter the natural trafficking of the lipid. Compare the localization of your probe with that of an alternative probe with a different fluorophore or a protein-based biosensor if available. |
| Metabolism into Other Fluorescent Species | Analyze the cellular lipids by techniques like thin-layer chromatography (TLC) or mass spectrometry to identify the fluorescent species present in the cell.[10] |
| Fixation Artifacts | If using fixed cells, compare the localization with that observed in live cells to ensure the fixation process is not causing redistribution of the probe.[11] |
| Overexpression of Protein-Based Probes | If using a genetically encoded biosensor, titrate the expression level to the lowest detectable level to avoid artifacts due to overexpression. |
Quantitative Data
Table 1: Comparison of NBD and BODIPY FL Fluorophores for Sphingolipid Labeling
| Property | NBD | BODIPY FL |
| Molar Absorptivity | Lower | Higher[3][6] |
| Fluorescence Quantum Yield | Lower | Higher[3][6] |
| Photostability | Lower (sensitive to cholesterol)[3] | Higher[3][6] |
| Environmental Sensitivity | Sensitive to solvent polarity[5] | Concentration-dependent emission shift (green to red)[3][8] |
| Aqueous Transfer Rate | Higher[3] | Lower |
| "Back-exchange" amenability | More readily accomplished[3] | Less readily accomplished |
| Excitation/Emission (approx.) | ~465 nm / ~535 nm | ~505 nm / ~515 nm |
Experimental Protocols
Protocol: Labeling of Dihydrosphingomyelin in Live Cells Using a Fluorescent Dihydroceramide Analog
This protocol describes the labeling of dihydrosphingomyelin (DHSM) in live cells by providing a fluorescently labeled dihydroceramide (dhCer) precursor, which is then metabolized by the cell into DHSM.
Materials:
-
BODIPY FL C5-dihydroceramide (or other desired fluorescent dhCer analog)
-
Defatted Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM or HBSS)
-
Complete cell culture medium
-
Live-cell imaging buffer
-
Cells grown on glass-bottom dishes or coverslips
Procedure:
-
Preparation of the Fluorescent dhCer-BSA Complex: a. Prepare a 1 mM stock solution of the fluorescent dhCer in ethanol (B145695) or a chloroform/methanol mixture. b. In a glass tube, evaporate a small volume of the stock solution to dryness under a stream of nitrogen gas. c. Resuspend the dried lipid in ethanol. d. Prepare a solution of defatted BSA in serum-free medium (e.g., 0.34 mg/mL). e. While vortexing the BSA solution, slowly add the ethanolic solution of the fluorescent dhCer to a final concentration of 5 µM. f. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Cell Labeling: a. Grow cells to 50-80% confluency on a suitable imaging dish or coverslip. b. Wash the cells twice with pre-warmed serum-free medium. c. Incubate the cells with the fluorescent dhCer-BSA complex in serum-free medium for 30 minutes at 37°C. d. To initiate the "chase" period and allow for metabolism and transport, remove the labeling medium and wash the cells three times with complete medium. e. Incubate the cells in fresh, pre-warmed complete medium for the desired chase period (e.g., 30-60 minutes) at 37°C. This allows the fluorescent dhCer to be transported to the Golgi apparatus and converted to fluorescent DHSM.
-
Imaging: a. After the chase period, wash the cells twice with live-cell imaging buffer. b. Add fresh live-cell imaging buffer to the cells. c. Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2) and appropriate filter sets for the chosen fluorophore.
Controls:
-
Unlabeled Cells: Image unstained cells to assess autofluorescence.
-
Time-Lapse Imaging: Acquire images at different chase times to monitor the trafficking of the probe.
-
Inhibitor Treatment: Use metabolic inhibitors (e.g., those blocking ceramide transport or sphingomyelin synthesis) to confirm the metabolic pathway being visualized.
Visualizations
Caption: De novo synthesis pathway of dihydrosphingomyelin.
Caption: Workflow for selecting a fluorescent probe for dihydrosphingomyelin.
Caption: Decision tree for troubleshooting common issues in fluorescent imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Troubleshooting [evidentscientific.com]
- 8. rawdatalibrary.net [rawdatalibrary.net]
- 9. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
preventing aggregation of N-Palmitoyldihydrosphingomyelin in liposomes
Welcome to the technical support center for the formulation of liposomes containing N-Palmitoyldihydrosphingomyelin (DHSM). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, particularly the prevention of aggregation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound liposomes are aggregating immediately after preparation. What is the most likely cause?
A1: Immediate aggregation is often due to suboptimal formulation or processing parameters. The primary causes include:
-
Insufficient repulsive forces: Neutral liposomes lack electrostatic repulsion and are prone to aggregation.
-
Incorrect hydration temperature: Hydrating the lipid film below the main phase transition temperature (Tm) of this compound can lead to incomplete and unstable vesicle formation.
-
High ionic strength of the buffer: High salt concentrations can shield surface charges, reducing electrostatic repulsion and promoting aggregation.
Q2: What is the main phase transition temperature (Tm) of this compound, and why is it important?
A2: The main phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. For the closely related N-Palmitoylsphingomyelin (PSM), the Tm is approximately 41°C.[1] Since this compound has a saturated sphingoid base, its Tm is expected to be slightly higher. It is crucial to hydrate (B1144303) the lipid film and perform extrusion at a temperature well above the Tm to ensure the formation of stable, unilamellar vesicles.[2]
Q3: How can I improve the stability of my DHSM liposomes and prevent long-term aggregation?
A3: To enhance long-term stability, consider the following strategies:
-
Incorporate Cholesterol: Cholesterol is essential for modulating membrane fluidity, reducing permeability, and increasing the packing density of phospholipids, which significantly enhances liposome (B1194612) stability.[3][4]
-
Add a PEGylated Lipid: Including a small percentage (e.g., 2-5 mol%) of a PEG-lipid, such as DSPE-PEG2000, creates a hydrophilic polymer brush on the liposome surface. This provides a steric barrier that prevents close contact and aggregation between vesicles.[5][6]
-
Optimize Storage Conditions: Store liposome suspensions at a controlled temperature, typically between 4°C and 8°C. Avoid freezing unless specific cryoprotectants are used, as freeze-thaw cycles can disrupt vesicle integrity.
Q4: What are the recommended molar ratios for formulating stable DHSM liposomes?
A4: For stable DHSM liposomes, a common formulation includes cholesterol. A recommended molar ratio of this compound to cholesterol is in the range of 60:40 to 40:60. Specifically, a 55:45 molar ratio has been shown to be effective.[7] If aggregation persists, the inclusion of 1-5 mol% of a PEGylated phospholipid is recommended.
Troubleshooting Guide: Liposome Aggregation
This guide provides a structured approach to diagnosing and resolving aggregation issues with your this compound liposomes.
Table 1: Troubleshooting Immediate Aggregation (Observed within hours of preparation)
| Observation | Potential Cause | Recommended Solution |
| Visible particles or cloudiness in the suspension immediately after extrusion. | Incorrect Hydration/Extrusion Temperature: Processing below the Tm of DHSM (~41°C) results in poor lipid hydration and vesicle formation. | Ensure the hydration buffer and extruder are pre-heated to a temperature above the Tm of DHSM. A safe range is 50-60°C. |
| Liposome suspension appears aggregated after cooling to room temperature. | Lack of Steric/Electrostatic Repulsion: The formulation lacks components that prevent vesicles from sticking together. | 1. Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) at 2-5 mol% into your lipid mixture. 2. If not using PEG, add a charged lipid (e.g., PG, PS) at 5-10 mol% to induce electrostatic repulsion. |
| Aggregation is observed when using a high-salt buffer. | Charge Screening Effect: High ionic strength diminishes the repulsive forces between charged or neutral liposomes. | Reduce the salt concentration of your hydration buffer if possible. Consider using a buffer with lower ionic strength (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). |
Table 2: Troubleshooting Long-Term Instability (Aggregation observed after >24 hours of storage)
| Observation | Potential Cause | Recommended Solution |
| Gradual increase in particle size and turbidity during storage at 4°C. | Suboptimal Lipid Packing / Membrane Fluidity: The liposome bilayer is not sufficiently rigid or well-packed, leading to fusion over time. | Incorporate Cholesterol: Add cholesterol to your formulation. A molar ratio of DHSM:Cholesterol of 55:45 is a robust starting point.[7] |
| Sample aggregates after a freeze-thaw cycle. | Cryo-induced Damage: Ice crystal formation during freezing can disrupt the liposome membrane, causing fusion upon thawing. | Avoid freezing the liposome suspension. If freezing is necessary, add a cryoprotectant (e.g., sucrose, trehalose) to the buffer before freezing. |
| Degradation or changes in liposome appearance over weeks. | Lipid Hydrolysis or Oxidation: Chemical degradation of the lipids can alter membrane properties and lead to instability. | Prepare liposomes in a sterile, oxygen-free buffer. Store in a sealed vial under an inert gas (e.g., argon) to minimize oxidation. |
Experimental Protocols & Methodologies
Protocol: Preparation of Stable this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes composed of this compound, Cholesterol, and DSPE-PEG2000 with a final diameter of approximately 100 nm.
Materials:
-
This compound (DHSM)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Hydration Buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. Dissolve DHSM, Cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:45:2 DHSM:Chol:DSPE-PEG2000). b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 50-60°C to ensure the lipids remain in a fluid state as the solvent evaporates. c. Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. d. Dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual chloroform.
-
Hydration: a. Pre-heat the hydration buffer to 50-60°C. b. Add the warm buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask by hand or on a rotary evaporator (with no vacuum) at 50-60°C for 1 hour. The lipid film will swell and detach from the flask wall, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion (Sizing): a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. Pre-heat the extruder block to 50-60°C. b. Draw the MLV suspension into a gas-tight syringe and place it in the extruder. c. Pass the suspension through the membranes to another syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution. d. The resulting translucent suspension contains small unilamellar vesicles (SUVs).
-
Characterization & Storage: a. Measure the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Store the final liposome suspension in a sealed vial at 4-8°C.
Visual Guides
Diagram: Liposome Preparation Workflow
Caption: Workflow for preparing DHSM liposomes via the thin-film hydration and extrusion method.
Diagram: Troubleshooting Logic for Liposome Aggregation
Caption: A decision tree for troubleshooting common causes of liposome aggregation.
References
- 1. Phase behavior of palmitoyl and egg sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20060008909A1 - Liposomal formulations comprising dihydrosphingomyelin and methods of use thereof - Google Patents [patents.google.com]
Technical Support Center: N-Palmitoyldihydrosphingomyelin Lipidomics Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lipidomics analysis of N-Palmitoyldihydrosphingomyelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in lipidomics?
This compound is a specific type of dihydrosphingomyelin, a class of sphingolipids that are precursors in the de novo synthesis of sphingomyelins.[1][2][3] Unlike sphingomyelins, dihydrosphingolipids lack the C4-trans-double bond in the sphingoid backbone.[1][2][3] this compound is characterized by a palmitoyl (B13399708) (C16:0) fatty acid attached to the sphinganine (B43673) backbone. These molecules are not just intermediates but are increasingly recognized for their roles in cellular processes and have been implicated in the pathophysiology of various diseases, including type 2 diabetes and cardiovascular conditions.[2][4]
Q2: What are the main challenges in the data analysis of this compound?
The primary challenges in analyzing this compound include:
-
Isobaric Overlap: Dihydrosphingomyelins can have the same molecular weight as other lipid species, making it difficult to distinguish them based on mass alone.[4]
-
Low Abundance: Dihydrosphingomyelins are often present at lower concentrations compared to their sphingomyelin (B164518) counterparts.
-
Chromatographic Separation: Achieving baseline separation from other sphingolipids and phospholipids (B1166683) can be challenging.
-
Accurate Quantification: The lack of commercially available, isotopically labeled internal standards for every specific dihydrosphingomyelin species can complicate accurate quantification.
Q3: How can I differentiate this compound from N-Palmitoylsphingomyelin in my mass spectrometry data?
The key difference lies in the sphingoid backbone. N-Palmitoylsphingomyelin contains a sphingosine (B13886) backbone with a double bond, while this compound has a saturated sphinganine backbone. This structural difference results in a 2 Da mass difference between the two molecules. Furthermore, tandem mass spectrometry (MS/MS) will yield different fragmentation patterns. The presence of the double bond in sphingomyelin can lead to characteristic fragmentation that is absent in dihydrosphingomyelin.
Q4: What are some common adducts observed for this compound in positive ion mode ESI-MS?
In positive ion mode electrospray ionization mass spectrometry (ESI-MS), this compound is commonly observed as several adducts. The most common is the protonated molecule, [M+H]⁺. Other frequently observed adducts include the sodium adduct, [M+Na]⁺, and the potassium adduct, [M+K]⁺. The presence and relative intensity of these adducts can depend on the sample matrix and the composition of the mobile phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or splitting for this compound. | Inadequate chromatographic separation from isomers or other lipids. Column overloading. Inappropriate mobile phase composition. | Optimize the reversed-phase liquid chromatography gradient. A slower, shallower gradient around the elution time of sphingolipids can improve resolution.[5] Reduce the sample injection volume. Ensure the mobile phase contains an appropriate organic modifier and additive (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape.[6] |
| Low signal intensity or inability to detect this compound. | Inefficient extraction from the biological matrix. Ion suppression from co-eluting compounds. Insufficient sample concentration. | Utilize a lipid extraction protocol optimized for sphingolipids, such as a modified Bligh-Dyer or Folch extraction.[7][8] Improve chromatographic separation to move this compound away from highly abundant, co-eluting species that cause ion suppression. Concentrate the lipid extract before LC-MS/MS analysis. |
| Inaccurate or irreproducible quantification. | Lack of a suitable internal standard. Non-linearity of the detector response. Inconsistent sample preparation. | Use a commercially available, isotopically labeled dihydrosphingomyelin internal standard. If a specific this compound standard is unavailable, a closely related ceramide or sphingomyelin standard may be used, but with careful validation.[6] Construct a calibration curve using a range of concentrations to ensure the analyte response is within the linear dynamic range of the instrument. Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. |
| Incorrect identification of this compound. | Misinterpretation of mass spectral data. Over-reliance on automated software without manual validation. | Manually inspect the MS/MS spectra for characteristic fragment ions of dihydrosphingomyelin. The phosphocholine (B91661) headgroup fragment (m/z 184.07) is a key diagnostic ion.[9] The absence of fragments indicating a double bond in the sphingoid backbone helps confirm the dihydrosphingomyelin structure. Compare retention times with an authentic standard if available. |
Experimental Protocols
Protocol 1: Extraction of Sphingolipids from Plasma
This protocol is adapted from established methods for plasma lipid extraction.[7][8][10]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of an appropriate internal standard (e.g., a deuterated dihydrosphingomyelin or ceramide standard).
-
Protein Precipitation and Lipid Extraction:
-
Add 150 µL of ice-cold methanol (B129727) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Add 500 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 10 minutes at 4°C.
-
-
Phase Separation:
-
Add 125 µL of water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a new tube.
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
Analysis: The reconstituted sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general approach using reversed-phase chromatography coupled to a tandem mass spectrometer.[5][11]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound (d18:0/16:0):
-
Precursor ion (Q1): m/z 705.6
-
Product ion (Q3): m/z 184.1 (phosphocholine headgroup)
-
-
Typical MS Parameters (instrument-dependent):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Energy: Optimized for the specific instrument and analyte (typically 25-40 eV).
-
-
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound across different biological samples to illustrate how such data can be structured for comparison. Actual concentrations can vary significantly based on the sample type, organism, and physiological state.
| Sample Type | Condition | This compound (d18:0/16:0) Concentration (pmol/mg protein) | Reference |
| Human Plasma | Healthy Control | 15.2 ± 3.1 | Hypothetical |
| Human Plasma | Type 2 Diabetes | 28.9 ± 5.7 | Hypothetical |
| Mouse Liver | Wild Type | 45.8 ± 8.2 | Hypothetical |
| Mouse Liver | Obese Model | 72.1 ± 11.5 | Hypothetical |
| Human Lens | - | Reported as a major DHS species | [5] |
Visualizations
Caption: Data analysis workflow for this compound lipidomics.
Caption: Simplified sphingolipid biosynthesis pathway highlighting this compound.
References
- 1. The role of dihydrosphingolipids in disease : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. The role of dihydrosphingolipids in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 10. researchgate.net [researchgate.net]
- 11. Large-scaled human serum sphingolipid profiling by using reversed-phase liquid chromatography coupled with dynamic multiple reaction monitoring of mass spectrometry: method development and application in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
N-Palmitoyldihydrosphingomyelin vs. N-palmitoyl-sphingomyelin: A Comparative Guide to Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Palmitoyldihydrosphingomyelin (C16:0 DHSM) and N-palmitoyl-sphingomyelin (C16:0 SM), focusing on their distinct effects on the biophysical properties of lipid membranes, particularly membrane fluidity. The key difference between these two molecules—the absence of a trans Δ4 double bond in the sphingoid backbone of DHSM—leads to significant alterations in intermolecular interactions and membrane organization.
Structural Differences
The primary structural distinction between N-palmitoyl-sphingomyelin and its dihydro counterpart is the saturation of the sphingoid base. C16:0 SM contains a trans double bond between carbons 4 and 5 of the sphingosine (B13886) backbone, whereas this bond is saturated in the dihydrosphingosine backbone of C16:0 DHSM. This seemingly minor change has profound implications for the molecule's conformation and its ability to participate in hydrogen bonding, which in turn affects lipid packing and membrane fluidity.
Caption: Structural comparison of N-palmitoyl-sphingomyelin and this compound.
Impact on Membrane Fluidity and Order
Experimental evidence consistently demonstrates that this compound forms more ordered and less fluid membranes compared to N-palmitoyl-sphingomyelin. The absence of the rigidifying trans double bond in DHSM allows for greater conformational flexibility, which paradoxically leads to stronger intermolecular hydrogen bonding and tighter lipid packing. This results in membranes with a higher phase transition temperature and increased order in both the gel and the liquid-crystalline states.
Studies have shown that cholesterol, a key regulator of membrane fluidity, interacts more favorably with C16:0 DHSM. This enhanced interaction leads to the formation of more condensed and ordered domains within the membrane compared to those formed with C16:0 SM.[1]
Quantitative Biophysical Data
The following table summarizes key quantitative data from comparative studies of C16:0 DHSM and C16:0 SM, highlighting their differential effects on membrane properties.
| Biophysical Parameter | N-palmitoyl-sphingomyelin (C16:0 SM) | This compound (C16:0 DHSM) | Key Finding | Reference |
| Bilayer Melting Temperature (Tm) | 41.2 °C | 47.7 °C | DHSM forms a more thermally stable gel phase. | [1] |
| Enthalpy of Transition (ΔH) | 8.1 kcal/mol | 8.3 kcal/mol | Similar energy required for melting both lipids. | [1] |
| Monolayer Surface Potential | Higher (~ +100 mV vs. DHSM) | Lower | The trans double bond in SM significantly alters the interfacial dipole potential. | [1] |
| Membrane Order (Fluorescence Anisotropy) | Less Ordered | More Ordered | DHSM consistently forms more ordered bilayers in both gel and liquid-crystalline phases. | [2][3] |
Experimental Methodologies
The data presented above are derived from established biophysical techniques. Below are detailed protocols for two key experimental methods used to assess membrane fluidity and phase behavior.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition from the gel phase to the liquid-crystalline phase of a lipid bilayer.
Experimental Workflow:
Caption: Workflow for determining lipid phase transition using Differential Scanning Calorimetry.
Protocol:
-
Vesicle Preparation: Lipid films of C16:0 SM or C16:0 DHSM are hydrated with a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL. The suspension is vortexed above the lipid's Tm to form multilamellar vesicles (MLVs).
-
Sample Loading: A precise volume (e.g., 10-20 µL) of the MLV suspension is loaded into an aluminum DSC pan. An equal volume of buffer is loaded into a reference pan. Both pans are hermetically sealed.
-
Data Acquisition: The pans are placed in the DSC instrument. The sample is subjected to a heating and cooling cycle (e.g., from 20°C to 60°C) at a constant rate (e.g., 1°C/min). The differential heat flow required to maintain the sample and reference at the same temperature is recorded.
-
Data Analysis: The resulting thermogram plots heat flow against temperature. The peak of the endothermic transition corresponds to the Tm, and the integrated area under the peak gives the transition enthalpy (ΔH).
Steady-State Fluorescence Anisotropy
This technique measures the rotational freedom of a fluorescent probe embedded within the lipid bilayer. A higher anisotropy value indicates a more ordered, less fluid membrane environment. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common probe for the hydrophobic core of the membrane.
Protocol:
-
Vesicle Preparation: Small or large unilamellar vesicles (SUVs or LUVs) are prepared from C16:0 SM or C16:0 DHSM.
-
Probe Incorporation: DPH is added to the vesicle suspension from a concentrated stock solution (e.g., in THF or ethanol) to a final probe-to-lipid molar ratio of approximately 1:500. The mixture is incubated in the dark to allow for probe partitioning into the bilayers.
-
Anisotropy Measurement: The sample is placed in a temperature-controlled cuvette in a fluorometer equipped with polarizers.
-
Excitation and Emission: The sample is excited with vertically polarized light (e.g., at 350 nm). The fluorescence emission intensities are measured parallel (I_VV) and perpendicular (I_VH) to the excitation plane (e.g., at 452 nm). A G-factor is calculated using horizontally polarized excitation to correct for instrumental bias.
-
Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Comparison: Anisotropy values are measured at temperatures below and above the Tm for both lipid systems. Higher 'r' values for DHSM-containing membranes indicate greater rotational restriction of the DPH probe and thus a more ordered membrane core.[2][3]
Conclusion
The saturation of the sphingoid backbone in this compound leads to the formation of membranes that are significantly more ordered and thermally stable than those composed of N-palmitoyl-sphingomyelin.[1][2][3] C16:0 DHSM exhibits a higher phase transition temperature and promotes a more condensed membrane environment, particularly in the presence of cholesterol.[1] These distinct biophysical properties, stemming from altered hydrogen bonding capabilities, are critical considerations for researchers in membrane biophysics, cell biology, and the development of lipid-based drug delivery systems. The choice between C16:0 SM and C16:0 DHSM will depend on the desired membrane fluidity and organizational state in the experimental model system.
References
- 1. Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of palmitoyl phosphatidylcholine, sphingomyelin, and dihydrosphingomyelin bilayer membranes as reported by different fluorescent reporter molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Functional Dichotomy: Dihydrosphingomyelin vs. Sphingomyelin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular lipidomics, sphingolipids stand out as critical regulators of membrane architecture and signaling cascades. Among them, sphingomyelin (B164518) (SM) is a well-studied component of mammalian cell membranes, particularly enriched in lipid rafts. However, its saturated counterpart, dihydrosphingomyelin (DHSM), which lacks the characteristic trans double bond in the sphingoid backbone, presents subtle yet significant functional distinctions. This guide provides an objective comparison of the functional differences between DHSM and SM, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to empower further research and therapeutic development.
At a Glance: Key Functional Distinctions
| Feature | Dihydrosphingomyelin (DHSM) | Sphingomyelin (SM) |
| Membrane Properties | Forms more ordered and condensed bilayers.[1][2] | Forms less ordered bilayers compared to DHSM.[1][2] |
| Interaction with Cholesterol | Interacts more favorably with cholesterol, leading to more condensed domains.[1] | Interacts with cholesterol, crucial for lipid raft formation. |
| Lipid Raft Formation | More preferentially localizes to liquid-ordered (Lo) domains and can form DHSM-condensed assemblies within SM-rich domains.[3] | A key component of lipid rafts, contributing to their formation and stability. |
| Enzymatic Degradation | Degraded much faster by sphingomyelinase from Staphylococcus aureus.[1] | More resistant to degradation by S. aureus sphingomyelinase compared to DHSM.[1] |
| Signaling Role | Less established direct signaling role; its precursor, dihydroceramide (B1258172), is implicated in autophagy.[4][5] | Precursor to ceramide, a well-known second messenger in apoptosis and other signaling pathways.[6] |
| Antiviral Activity | Accumulation has been shown to inhibit West Nile Virus infection.[7] | Not typically associated with direct antiviral activity. |
Biophysical and Biochemical Differences: A Quantitative Comparison
The structural variance between DHSM and SM, specifically the absence of the C4-C5 double bond in the sphingoid base of DHSM, underpins their distinct biophysical behaviors in model membranes.
| Parameter | Dihydrosphingomyelin (16:0-DHSM) | Sphingomyelin (16:0-SM) | Reference |
| Bilayer Melting Temperature (Tm) | 47.7 °C | 41.2 °C | [1] |
| Enthalpy of Transition (ΔH) | 8.3 kcal/mol | 8.1 kcal/mol | [1] |
| Surface Potential (Monolayer) | ~100 mV less than 16:0-SM | Higher surface potential | [1] |
| Phase Transition Pressure (Monolayer) | Lower surface pressure for expanded-to-condensed phase transition | Higher surface pressure for expanded-to-condensed phase transition | [1] |
| Crystal Formation in Monolayers | Does not form star-shaped crystals upon compression | Forms star-shaped crystals upon compression | [1] |
| Cholesterol Desorption Rate | Slightly slower (~20%) than 16:0-SM | Faster than 16:0-DHSM | [1] |
Signaling Pathways: A Tale of Two Precursors
While direct signaling roles for DHSM are still under active investigation, the signaling functions of its precursor, dihydroceramide (dhCer), are becoming increasingly apparent, particularly in the regulation of autophagy.[4][5] In contrast, sphingomyelin is a well-established player in signal transduction, primarily through its hydrolysis to ceramide, a potent inducer of apoptosis.[6]
The biosynthesis of both molecules originates from a common pathway, diverging at the point of desaturation of dihydroceramide.
The differential fates of their precursors highlight a key functional divergence. Dihydroceramide accumulation, often through inhibition of DES1, has been linked to the induction of autophagy.[4] Conversely, the hydrolysis of sphingomyelin by sphingomyelinase to produce ceramide is a critical step in the apoptotic cascade.
Experimental Protocols
To facilitate further investigation into the functional differences between DHSM and SM, detailed protocols for key experiments are provided below.
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
This method is suitable for forming large vesicles for microscopy studies to observe phase behavior and protein-lipid interactions.
Materials:
-
Indium tin oxide (ITO)-coated glass slides
-
Lipid mixture (e.g., DOPC with either SM or DHSM and a fluorescent probe like Texas Red-DHPE) dissolved in chloroform (B151607)
-
Sucrose (B13894) solution (e.g., 300 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Electroformation chamber
-
Function generator
Procedure:
-
Clean the ITO-coated glass slides thoroughly with ethanol (B145695) and deionized water.
-
Spread a thin, even layer of the lipid-chloroform solution onto the conductive side of two ITO slides.
-
Evaporate the chloroform under a gentle stream of nitrogen and then under vacuum for at least 2 hours to form a dry lipid film.
-
Assemble the electroformation chamber by creating a spacer (e.g., with a silicone gasket) between the two ITO slides, with the lipid films facing each other.
-
Fill the chamber with the sucrose solution.
-
Connect the ITO slides to a function generator and apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipids.
-
Gradually decrease the frequency and voltage to detach the newly formed GUVs.
-
Harvest the GUVs and transfer them to an observation chamber containing the iso-osmolar glucose solution for imaging.
Protocol 2: Sphingomyelinase Activity Assay
This protocol allows for the quantification of sphingomyelinase activity, which can be used to compare the degradation rates of SM and DHSM.
Materials:
-
Sphingomyelinase (e.g., from S. aureus or bovine brain)
-
Substrate: Liposomes containing either SM or DHSM
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like MgCl2)
-
Amplex Red Sphingomyelinase Assay Kit (or similar, which couples the production of phosphocholine (B91661) to a fluorescent or colorimetric readout)
-
Microplate reader
Procedure:
-
Prepare substrate vesicles by sonication or extrusion of a lipid solution containing either SM or DHSM.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the sphingomyelinase enzyme to the appropriate wells.
-
Initiate the reaction by adding the substrate vesicles.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the kit).
-
Add the detection reagents from the assay kit (e.g., alkaline phosphatase, choline (B1196258) oxidase, HRP, and Amplex Red).
-
Incubate for the recommended time to allow for color/fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the sphingomyelinase activity based on a standard curve.
Protocol 3: Differential Scanning Calorimetry (DSC) of Lipid Vesicles
DSC is used to measure the thermotropic properties of lipid bilayers, such as the melting temperature (Tm).
Materials:
-
Multilamellar vesicles (MLVs) of DHSM or SM
-
Hydration buffer (e.g., PBS)
-
Differential scanning calorimeter
Procedure:
-
Prepare MLVs by drying the lipid from an organic solvent to form a thin film, followed by hydration with the buffer and vortexing at a temperature above the lipid's Tm.
-
Load a precise amount of the lipid dispersion into a DSC sample pan.
-
Load an equal volume of the buffer into a reference pan.
-
Place both pans in the calorimeter.
-
Heat the samples at a controlled rate (e.g., 1-2°C/min) over the desired temperature range.
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
The peak of the resulting thermogram corresponds to the Tm, and the area under the peak corresponds to the enthalpy of the transition.
Conclusion and Future Directions
The absence of a single double bond in dihydrosphingomyelin compared to sphingomyelin imparts distinct biophysical properties that have significant functional consequences. DHSM forms more ordered and stable membrane domains and exhibits a stronger interaction with cholesterol. While the signaling roles of sphingomyelin, mediated by ceramide, are well-established in processes like apoptosis, the direct signaling functions of DHSM are less clear. Emerging evidence points to a role for its precursor, dihydroceramide, in autophagy, suggesting a potential avenue for DHSM-related signaling.
For researchers and drug development professionals, these differences present both challenges and opportunities. The differential stability and domain-forming properties of DHSM and SM could be exploited in the design of drug delivery vehicles with specific release characteristics. Furthermore, targeting the enzymes that regulate the balance between DHSM and SM, such as dihydroceramide desaturase 1 (DES1), represents a promising strategy for modulating cellular processes like autophagy and viral infection. Further research is warranted to fully elucidate the specific signaling pathways in which DHSM participates, which will undoubtedly open new avenues for therapeutic intervention in a range of diseases.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Properties of palmitoyl phosphatidylcholine, sphingomyelin, and dihydrosphingomyelin bilayer membranes as reported by different fluorescent reporter molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly formation of minor dihydrosphingomyelin in sphingomyelin-rich ordered membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy in the light of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 7. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lipid-Protein Interactions: A Comparative Guide to Synthetic N-Palmitoyldihydrosphingomyelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic N-Palmitoyldihydrosphingomyelin (p-DHSM) with its unsaturated counterpart, N-Palmitoylsphingomyelin (p-SM), for the validation of lipid-protein binding. Understanding the nuances of these interactions is critical for elucidating cellular signaling pathways and for the development of targeted therapeutics. This document outlines key experimental data, detailed protocols, and visual representations of relevant biological and experimental workflows.
Introduction to Sphingolipid-Protein Interactions
Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and membrane organization.[1][2][3] The interaction of proteins with specific sphingolipids can trigger a cascade of cellular events, including cell proliferation, differentiation, and apoptosis.[1] this compound is a saturated derivative of the more commonly studied N-Palmitoylsphingomyelin. The absence of the 4,5-trans double bond in the sphingoid backbone of p-DHSM leads to differences in its physicochemical properties, which can influence its interaction with binding proteins and its role in membrane microdomains, often referred to as lipid rafts.[4][5]
Comparative Analysis of Protein Binding
While direct quantitative data comparing protein binding affinities for p-DHSM and p-SM is not extensively available in the public domain, the known biophysical differences between these lipids allow for informed hypotheses. Membranes containing dihydrosphingomyelin are generally more ordered and condensed than those with sphingomyelin.[5][6][7] This altered membrane environment can significantly impact the binding of proteins that recognize specific lipid conformations or membrane properties.
To illustrate how such a comparison would be presented, the following tables summarize hypothetical quantitative data obtained from common lipid-protein interaction assays.
Table 1: Comparative Binding Affinities (Kd) Determined by Microscale Thermophoresis (MST)
| Target Protein | Ligand | Dissociation Constant (Kd) (µM) | Notes |
| Protein Kinase C (PKC) | This compound | 15.2 ± 2.1 | Hypothetical data suggesting a moderate affinity. |
| N-Palmitoylsphingomyelin | 10.8 ± 1.5 | Hypothetical data suggesting a slightly higher affinity compared to p-DHSM. | |
| Annexin V | This compound | > 100 | Hypothetical data indicating weak to no binding. |
| N-Palmitoylsphingomyelin | > 100 | Hypothetical data indicating weak to no binding. | |
| Fyn Kinase (SH2 Domain) | This compound | 5.4 ± 0.8 | Hypothetical data suggesting a strong affinity, potentially due to favorable membrane packing. |
| N-Palmitoylsphingomyelin | 8.1 ± 1.2 | Hypothetical data suggesting a comparatively weaker affinity than for p-DHSM. |
Table 2: Qualitative Binding Assessment by Protein-Lipid Overlay Assay
| Target Protein | This compound | N-Palmitoylsphingomyelin | Phosphatidylcholine (Negative Control) |
| Protein Kinase C (PKC) | ++ | +++ | - |
| Annexin V | - | - | - |
| Fyn Kinase (SH2 Domain) | +++ | ++ | - |
(+++ Strong Binding, ++ Moderate Binding, + Weak Binding, - No Binding. This is illustrative data.)
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate lipid-protein interactions using synthetic sphingolipids.
Microscale Thermophoresis (MST) for Quantitative Binding Analysis
MST is a powerful technique to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.[8]
Materials:
-
Purified, fluorescently labeled target protein (e.g., His-tagged protein labeled with NT-647 dye)
-
Synthetic this compound and N-Palmitoylsphingomyelin
-
Liposome (B1194612) preparation equipment (e.g., extruder, sonicator)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20)
Protocol:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired sphingolipid in chloroform, evaporating the solvent under nitrogen, and drying under vacuum for at least 1 hour.
-
Hydrate the lipid film with the assay buffer to a final lipid concentration of 1 mM.
-
Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of the liposome suspension in the assay buffer.
-
Mix each dilution with a constant concentration of the fluorescently labeled target protein (e.g., 50 nM).
-
Incubate the mixtures for 30 minutes at room temperature to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement at a constant temperature.
-
-
Data Analysis:
-
Analyze the change in thermophoresis as a function of the lipid concentration.
-
Fit the data to a suitable binding model (e.g., Kd model) to determine the dissociation constant (Kd).[9]
-
Protein-Lipid Overlay Assay for Qualitative Screening
This assay is a simple and effective method for identifying potential lipid-binding proteins.
Materials:
-
Synthetic this compound and N-Palmitoylsphingomyelin
-
Nitrocellulose or PVDF membrane
-
Purified protein of interest (e.g., with a GST or His tag)
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)
-
Primary antibody against the protein tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lipid Spotting:
-
Dissolve the lipids in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Spot 1-2 µL of each lipid solution onto the nitrocellulose membrane in a serial dilution.
-
Allow the solvent to evaporate completely.
-
-
Blocking and Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a solution of the purified protein (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing and Antibody Incubation:
-
Wash the membrane extensively with TBST.
-
Incubate with the primary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
After a final wash, apply the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
Liposome Co-sedimentation Assay
This assay is used to determine the binding of a protein to liposomes of a specific lipid composition.[10][11][12]
Materials:
-
Synthetic this compound and N-Palmitoylsphingomyelin
-
Other lipids for creating mixed liposomes (e.g., phosphatidylcholine)
-
Liposome preparation equipment
-
Purified protein of interest
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Liposome Preparation:
-
Prepare liposomes as described in the MST protocol.
-
-
Binding Reaction:
-
Incubate the purified protein with the prepared liposomes at room temperature for 30-60 minutes.
-
-
Sedimentation:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein).
-
Analyze both fractions by SDS-PAGE and Western blotting to determine the amount of protein in each fraction.
-
Signaling Pathways and Experimental Workflows
The involvement of sphingolipids in cellular signaling is complex and multifaceted. Dihydrosphingolipids, once considered inert intermediates, are now recognized for their roles in various cellular processes.[13]
Sphingolipid Metabolism and Signaling
The following diagram illustrates a simplified sphingolipid metabolic pathway, highlighting the position of this compound.
References
- 1. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 2. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Assembly formation of minor dihydrosphingomyelin in sphingomyelin-rich ordered membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of palmitoyl phosphatidylcholine, sphingomyelin, and dihydrosphingomyelin bilayer membranes as reported by different fluorescent reporter molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 9. youtube.com [youtube.com]
- 10. Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Dihydrosphingomyelin Acyl Chain Variants: Unveiling the Impact of Lipid Structure on Membrane Properties and Cellular Function
For Researchers, Scientists, and Drug Development Professionals
Dihydrosphingomyelins (DHSMs), once considered minor and biologically inert sphingolipids, are increasingly recognized for their significant roles in modulating membrane biophysics and cellular signaling. The structural diversity of DHSMs, primarily conferred by the length and saturation of their N-acyl chains, dictates their specific functions. This guide provides a comprehensive comparative analysis of different acyl chain dihydrosphingomyelins, offering insights into their synthesis, physicochemical properties, and biological implications, supported by experimental data and detailed protocols.
Physicochemical Properties: The Influence of Acyl Chain Length
The length of the acyl chain is a critical determinant of the biophysical properties of dihydrosphingomyelins, influencing how they pack within the membrane and interact with other lipids, such as cholesterol. While direct comparative studies on a wide range of DHSM acyl chain homologues are limited, data from studies on individual DHSM species and analogous sphingomyelins (SMs) provide valuable insights.
A key study directly comparing N-palmitoyl-dihydrosphingomyelin (C16:0-DHSM) with its sphingomyelin (B164518) counterpart (C16:0-SM) revealed significant differences in their thermotropic behavior. The bilayer melting temperature (Tm) of C16:0-DHSM was found to be 47.7°C, which is considerably higher than the 41.2°C observed for C16:0-SM[1][2][3]. This suggests that the absence of the 4,5-trans double bond in the sphingoid base of DHSM allows for tighter packing of the lipid molecules, leading to a more ordered and stable gel phase.
Furthermore, cholesterol has been shown to interact more favorably with C16:0-DHSM, resulting in more condensed membrane domains compared to those formed with C16:0-SM[1][2][3]. This enhanced interaction is significant as it suggests that DHSM species could play a distinct role in the formation and stability of lipid rafts, which are critical signaling platforms in the cell membrane.
Table 1: Comparison of Physicochemical Properties of Dihydrosphingomyelins
| Property | C16:0-DHSM | C18:0-DHSM (Predicted) | C24:0-DHSM (Predicted) | Reference |
| Bilayer Melting Temperature (Tm) | 47.7°C | Higher than C16:0-DHSM | Higher than C18:0-DHSM | [1][2][3] |
| Interaction with Cholesterol | Favorable, forms condensed domains | Strong, expected to form highly ordered domains | Very strong, expected to form highly ordered and thick domains | [1][2][3] |
| Membrane Thickness | Standard | Increased | Significantly Increased | [4] |
| Membrane Fluidity | Reduced (more ordered) | Further Reduced | Markedly Reduced | [5] |
Note: Data for C18:0-DHSM and C24:0-DHSM are predicted based on trends observed for sphingomyelins and the known properties of C16:0-DHSM.
Synthesis and Experimental Protocols
The synthesis of specific acyl chain dihydrosphingomyelins is crucial for their detailed study. The most common method for preparing DHSM is through the catalytic hydrogenation of the corresponding sphingomyelin.
General Synthesis Protocol for Dihydrosphingomyelin
This protocol describes the general procedure for the synthesis of N-acyl-dihydrosphingomyelin from the corresponding N-acyl-sphingomyelin.
Materials:
-
N-acyl-sphingomyelin (e.g., N-palmitoyl-sphingomyelin)
-
Palladium on activated carbon (Pd/C) catalyst (10%)
-
Methanol (B129727) (reagent grade)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolve the N-acyl-sphingomyelin in methanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the sphingomyelin.
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and flush with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst.
-
Wash the filter cake with methanol to recover any adsorbed product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the N-acyl-dihydrosphingomyelin, which can be further purified by recrystallization or chromatography if necessary.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the synthesis, characterization, and analysis of different acyl chain DHSMs.
LC-MS/MS Protocol for Dihydrosphingomyelin Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of different dihydrosphingomyelin species.
Sample Preparation:
-
Lipid extraction from biological samples is typically performed using the Folch or Bligh-Dyer method.
-
The lipid extract is dried under nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
-
An internal standard, such as a deuterated or odd-chain DHSM, should be added before extraction for accurate quantification.
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the different DHSM species based on their hydrophobicity (longer acyl chains elute later).
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Precursor Ion: The protonated molecule [M+H]⁺ of the specific DHSM species.
-
Product Ion: A characteristic fragment ion, typically the phosphocholine (B91661) headgroup at m/z 184.1, is monitored for quantification (Selected Reaction Monitoring - SRM).
Biological Functions and Signaling Pathways
Dihydrosphingolipids, including DHSMs, are now understood to be active participants in cellular signaling. The de novo synthesis pathway of sphingolipids produces dihydroceramide, which can be converted to DHSM.
The balance between ceramide, sphingosine-1-phosphate (S1P), and their dihydro-counterparts is critical for cell fate decisions, such as proliferation, apoptosis, and inflammation. The specific acyl chain length of DHSM likely influences its localization within membrane microdomains and its interaction with signaling proteins, thereby fine-tuning these cellular processes.
For instance, the accumulation of dihydrosphingomyelin has been shown to have antiviral activity against the West Nile Virus, suggesting a role in host-pathogen interactions. The precise mechanism is thought to involve alterations in membrane properties that are unfavorable for viral replication.
Dihydrosphingomyelin in the Sphingolipid Signaling Pathway
Caption: The central role of DHSM in the de novo and salvage pathways of sphingolipid metabolism.
The specific functions of different acyl chain DHSMs in these pathways are an active area of research. It is hypothesized that long-chain DHSMs (e.g., C24:0-DHSM) are more potent in stabilizing lipid rafts and modulating the activity of transmembrane proteins due to their increased hydrophobicity and ability to span a larger portion of the membrane. In contrast, shorter-chain DHSMs may have different localization patterns and interact with a distinct set of proteins, leading to different cellular outcomes.
Conclusion and Future Directions
The length of the N-acyl chain is a critical structural feature that governs the physicochemical properties and biological functions of dihydrosphingomyelins. While direct comparative data across a homologous series of DHSMs remains scarce, existing evidence and extrapolations from sphingomyelin studies strongly suggest that longer acyl chains lead to more ordered, thicker membranes with enhanced cholesterol interaction. These properties, in turn, are likely to have significant consequences for the formation of lipid rafts, the function of membrane proteins, and the regulation of cellular signaling pathways.
Future research should focus on the systematic synthesis and characterization of a range of acyl chain DHSM variants to build a comprehensive dataset of their properties. Furthermore, investigating the specific roles of these different DHSM species in various cellular contexts will be crucial for a complete understanding of their biological significance and for exploring their potential as therapeutic targets in various diseases. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these exciting avenues of investigation.
References
- 1. The size of lipid rafts: an atomic force microscopy study of ganglioside GM1 domains in sphingomyelin/DOPC/cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Influence of chain length and unsaturation on sphingomyelin bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
A Comparative Guide to the Quantification of N-Palmitoyldihydrosphingomyelin: LC-MS vs. HPTLC
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. N-Palmitoyldihydrosphingomyelin, a key intermediate in the sphingolipid metabolic pathway, has garnered increasing interest for its role in cellular processes and its implications in various diseases. This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Thin-Layer Chromatography (HPTLC), for the quantification of this compound and related dihydroceramides.
At a Glance: LC-MS vs. HPTLC for Dihydroceramide Quantification
| Parameter | LC-MS/MS | HPTLC-Densitometry |
| Principle | Separation by liquid chromatography followed by highly specific mass-based detection and fragmentation. | Separation on a thin layer of silica (B1680970) gel followed by in-situ quantification using densitometry. |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern). | Moderate to High (dependent on chromatographic resolution and derivatization). |
| Sensitivity | Very High (typically in the fmol to pmol range).[1] | Moderate (typically in the ng to µg range). |
| Throughput | Moderate to High (automated systems can run numerous samples sequentially). | High (multiple samples can be run in parallel on a single plate).[2] |
| Quantitative Accuracy | High (with the use of stable isotope-labeled internal standards). | Good (dependent on careful calibration and application). |
| Cost | High (instrumentation and maintenance). | Low to Moderate. |
| Ease of Use | Requires specialized expertise for method development and data analysis. | Relatively simpler to operate. |
Experimental Protocols
A clear understanding of the methodologies is crucial for evaluating the suitability of each technique. Below are generalized experimental protocols for the quantification of dihydroceramides using LC-MS/MS and HPTLC.
LC-MS/MS Method for Dihydroceramide Quantification
This protocol is based on established methods for the analysis of ceramides (B1148491) and dihydroceramides in biological matrices.[1][3]
1. Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma or cell lysate, add an internal standard solution (e.g., C17-dihydroceramide).
-
Add 1.5 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:acetonitrile, 1:1, v/v) for LC-MS/MS analysis.
2. LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound.
-
Product Ion: A characteristic fragment ion resulting from the loss of the head group.
-
Collision Energy: Optimized for the specific analyte and instrument.
HPTLC Method for Dihydroceramide Quantification
This protocol is adapted from general HPTLC methods for the analysis of neutral lipids, including ceramides.[4][5]
1. Sample Preparation (Lipid Extraction):
-
Follow a similar lipid extraction procedure as described for the LC-MS method (e.g., Folch or Bligh-Dyer extraction).[4]
-
Concentrate the lipid extract to a small, known volume.
2. HPTLC Analysis:
-
Plate: HPTLC silica gel 60 F254 plates.
-
Sample Application: Apply samples and standards as bands using an automated applicator.
-
Developing Solvent: A mixture of chloroform:methanol:acetic acid (e.g., 90:10:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate thoroughly after development.
3. Densitometric Quantification:
-
Derivatization (optional but recommended for sensitivity): Spray the plate with a suitable reagent (e.g., primuline (B81338) solution or cupric acetate/phosphoric acid) and heat to visualize the lipid bands.
-
Scanning: Scan the plate using a densitometer at the wavelength of maximum absorbance or fluorescence of the derivatized spots.
-
Quantification: Integrate the peak areas of the sample bands and quantify against a calibration curve prepared with this compound standards.
Performance Comparison
The following table summarizes the key performance characteristics for the quantification of dihydroceramides based on data from existing literature. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the matrix being analyzed.
| Performance Metric | LC-MS/MS (for Dihydroceramides) | HPTLC-Densitometry (for Ceramides) |
| Linearity (R²) | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | Low fmol range[1] | ng range |
| Limit of Quantification (LOQ) | pmol range[1] | ng range |
| Precision (%RSD) | < 15%[1] | < 10% |
| Accuracy (%Recovery) | 85-115%[1] | 90-110% |
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated.
Figure 1. Comparative experimental workflows for LC-MS/MS and HPTLC quantification.
Figure 2. Simplified overview of the ceramide metabolic pathways.
Conclusion: Making an Informed Decision
Both LC-MS/MS and HPTLC are viable techniques for the quantification of this compound and related dihydroceramides. The choice between them hinges on the specific requirements of the study.
-
LC-MS/MS is the method of choice when high sensitivity, high specificity, and detailed structural information are critical. Its ability to distinguish between closely related lipid species and its suitability for complex biological matrices make it ideal for in-depth lipidomic studies and for the analysis of low-abundance analytes.
-
HPTLC-densitometry offers a cost-effective, high-throughput alternative for routine analysis and for studies where a large number of samples need to be processed in parallel. Its relative simplicity of operation makes it accessible to a broader range of laboratories.
Ultimately, for researchers in drug development and life sciences, a thorough understanding of the strengths and limitations of each technique is essential for generating reliable and reproducible quantitative data in the study of this compound and its role in health and disease. Further direct cross-validation studies are warranted to provide a more definitive comparison of the two methods for this specific analyte.
References
- 1. biorxiv.org [biorxiv.org]
- 2. digital.csic.es [digital.csic.es]
- 3. lcms.cz [lcms.cz]
- 4. HPTLC analysis of sphingomylein, ceramide and sphingosine in ischemic/reperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Palmitoyldihydrosphingomyelin and Dihydroceramide on Cellular Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular effects of N-Palmitoyldihydrosphingomyelin and dihydroceramide (B1258172), two closely related sphingolipids. While existing research extensively covers the bioactivity of dihydroceramide, particularly in contrast to ceramide, direct comparative studies with this compound are less common. This document synthesizes the available experimental data to illuminate their distinct and overlapping roles in critical cellular processes such as apoptosis and autophagy, their impact on membrane biophysics, and their positions within sphingolipid metabolism.
Introduction to this compound and Dihydroceramide
This compound and dihydroceramide are key intermediates in the de novo sphingolipid synthesis pathway. Dihydroceramide (dhCer) is formed by the acylation of sphinganine (B43673) and serves as the direct precursor to both ceramide and more complex sphingolipids. For a long time, dhCer was considered a biologically inert precursor to the well-studied pro-apoptotic lipid, ceramide. However, recent studies have unveiled its distinct biological functions, often opposing those of ceramide, particularly in the regulation of cell death and survival pathways.[1][2]
This compound, a species of dihydrosphingomyelin (dhSM), is synthesized from dihydroceramide in the Golgi apparatus.[1] The key structural difference lies in the head group: dihydroceramide possesses a hydroxyl group, while this compound has a bulky phosphocholine (B91661) head group. This structural divergence significantly alters their physicochemical properties, influencing their roles within cellular membranes and their participation in signaling cascades.
Biosynthesis and Metabolism
Both molecules originate from the de novo synthesis of sphingolipids, a pathway initiated in the endoplasmic reticulum (ER). The process begins with the condensation of serine and palmitoyl-CoA. Following a series of enzymatic reactions, sphinganine is acylated by a ceramide synthase (CerS) to form dihydroceramide. Dihydroceramide then serves as a crucial branch point. It can be desaturated by dihydroceramide desaturase (DES1) to form ceramide or transported to the Golgi apparatus where it is converted into dihydrosphingomyelin by the addition of a phosphocholine head group.[1]
Comparative Cellular Effects
The distinct cellular roles of dihydroceramide and this compound are summarized below. Data for this compound is often inferred from studies on dihydrosphingomyelin in general.
| Feature | Dihydroceramide (dhCer) | This compound (dhSM) |
| Primary Role | Bioactive signaling molecule and precursor | Primarily a structural membrane component with emerging signaling roles |
| Effect on Apoptosis | Generally anti-apoptotic; inhibits ceramide-induced apoptosis.[3] | Not well-characterized, but its accumulation is not directly linked to apoptosis. |
| Effect on Autophagy | Induces autophagy, which can be either pro-survival or pro-death depending on the cellular context.[3] | Not well-characterized, but its precursor, dhCer, is a known autophagy inducer. |
| Antiviral Activity | Not a primary reported function. | Accumulation inhibits the multiplication of flaviviruses (e.g., West Nile, Zika, Dengue).[4] |
| Membrane Biophysics | Increases membrane order and decreases fluidity due to its saturated acyl chain.[1][5] | Expected to increase membrane order and rigidity. |
Dihydroceramide: A Modulator of Cell Fate
Recent research has repositioned dihydroceramide from an inert intermediate to a critical regulator of cellular processes.
-
Autophagy: Dihydroceramide is a known inducer of autophagy. This process can serve as a protective mechanism, allowing cells to survive under stress, or it can lead to autophagy-associated cell death.[3] The specific outcome appears to be context-dependent.
-
Apoptosis: In contrast to ceramide, dihydroceramide generally exhibits anti-apoptotic properties. It has been shown to inhibit the formation of ceramide channels in the mitochondrial outer membrane, a key step in the progression of apoptosis.[3]
-
Other Stress Responses: Accumulation of dihydroceramide is linked to the induction of endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS) in mitochondria.[6]
This compound: Membrane Integrity and Antiviral Defense
The cellular functions of this compound are less defined than those of its precursor. However, its structural properties and recent findings point to important roles.
-
Membrane Structure: As a major component of cellular membranes, particularly lipid rafts, dihydrosphingomyelin contributes to membrane integrity and fluidity.[7] The presence of the bulky phosphocholine head group and the saturated palmitoyl (B13399708) chain would suggest it promotes a more ordered and rigid membrane environment.
-
Antiviral Activity: A significant finding is that the pharmacological inhibition of dihydroceramide desaturase (Des1) leads to the accumulation of dihydrosphingomyelin, which in turn inhibits the replication of several flaviviruses.[4] This suggests that modulating cellular levels of dihydrosphingomyelin could be a viable antiviral strategy.
Quantitative Data Summary
The following tables summarize quantitative data from key studies. Direct comparative data between the two molecules is limited.
Table 1: Effects of Dihydroceramide on Cellular Processes
| Cell Process | Cell Line | Treatment/Concentration | Observed Effect | Reference |
| Autophagy | Gastric and colon cancer cells | XM462 (dhCer desaturase inhibitor) | Increased autophagy, reduced etoposide (B1684455) toxicity | [3] |
| Apoptosis | Mitochondria (in vitro) | C2 and C16 dhCer | Inhibited ceramide channel formation | Not in search results |
Table 2: Effects of Dihydrosphingomyelin Accumulation
| Cell Process | Cell Line | Treatment/Concentration | Observed Effect | Reference |
| Antiviral | Vero, SH-SY5Y | AL-088 (Des1 inhibitor, 2.2 µM) | Inhibition of West Nile Virus multiplication | [4] |
| Antiviral | Vero | Exogenous dhSM | Dose-dependent reduction in West Nile Virus infection | [4] |
Key Experimental Protocols
This section details the methodologies used in the cited research to assess the cellular effects of these sphingolipids.
Assessment of Autophagy
Method: LC3-II Analysis by Western Blot
Autophagy induction is commonly monitored by measuring the conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
-
Cell Lysis: Cells are treated with the compound of interest (e.g., a DES1 inhibitor to increase dhCer levels) for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against LC3. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is quantified to assess the level of autophagy.
Assessment of Antiviral Activity
Method: Plaque Assay
This technique is used to quantify the number of infectious virus particles in a sample.
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is grown in multi-well plates.
-
Compound Treatment and Infection: Cells are pre-treated with various concentrations of the test compound (e.g., a DES1 inhibitor or exogenous dhSM) before being infected with a known dilution of the virus.
-
Overlay: After an incubation period to allow for viral entry, the medium is removed and replaced with a semi-solid overlay medium (e.g., containing agar (B569324) or methylcellulose). This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for several days to allow plaques to develop.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), which stains living cells but not the plaques where cells have been lysed. The plaques are then counted, and the viral titer is calculated. A reduction in the number of plaques in treated wells compared to control wells indicates antiviral activity.
Conclusion
Dihydroceramide and this compound, while metabolically linked, exhibit distinct cellular effects. Dihydroceramide has emerged as a bioactive lipid that actively participates in signaling pathways regulating autophagy and apoptosis, often acting as a counterbalance to ceramide. In contrast, the primary established role of this compound is structural, contributing to the biophysical properties of cellular membranes. However, the discovery of its antiviral properties upon accumulation suggests that it too may possess signaling functions that are yet to be fully elucidated.
For researchers and drug development professionals, the enzymes that mediate the conversion of dihydroceramide—dihydroceramide desaturase and sphingomyelin (B164518) synthase—represent promising therapeutic targets. Inhibiting these enzymes can selectively elevate either ceramide, dihydroceramide, or dihydrosphingomyelin, each with potentially different therapeutic outcomes in cancer, metabolic diseases, and viral infections. Further research is required to fully delineate the specific signaling pathways governed by this compound and to conduct direct comparative studies with dihydroceramide to better understand their unique contributions to cellular homeostasis and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The role of dihydrosphingolipids in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pleiotropic roles of sphingolipid signaling in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lipotype.com [lipotype.com]
- 7. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Validation of Sphingomyelinase Activity on Dihydrosphingomyelin Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sphingomyelinase (SMase) activity on its natural substrate, sphingomyelin (B164518) (SM), versus its saturated analog, dihydrosphingomyelin (DHSM). Understanding the enzymatic conversion of these substrates is crucial for researchers investigating lipid metabolism, signaling pathways, and developing therapeutic interventions for diseases involving sphingolipid dysregulation. While comprehensive kinetic data for mammalian sphingomyelinases with dihydrosphingomyelin is limited in publicly available literature, this guide summarizes the existing experimental findings and provides detailed protocols that can be adapted for validation studies.
Executive Summary
Sphingomyelinases are a class of enzymes that hydrolyze sphingomyelin to produce ceramide and phosphocholine. This enzymatic activity is a key regulatory point in cellular signaling, influencing processes such as apoptosis, proliferation, and inflammation. Dihydrosphingomyelin, which lacks the 4,5-trans double bond in the sphingoid backbone, also serves as a substrate for sphingomyelinases. Experimental data, primarily from bacterial sphingomyelinase, suggests that the saturation of the sphingoid base can significantly impact the rate of hydrolysis. This guide presents a comparison of sphingomyelinase activity on these two substrates, detailed experimental methodologies, and visual workflows to aid in the design and execution of validation assays.
Data Presentation: Comparison of Sphingomyelinase Activity
Quantitative data directly comparing the kinetic parameters (Km and Vmax) of mammalian acid and neutral sphingomyelinases on sphingomyelin versus dihydrosphingomyelin is not extensively available in the current body of scientific literature. However, studies on bacterial sphingomyelinase and the use of dihydrosphingomyelin as an internal standard in assays provide valuable insights.
| Substrate | Enzyme Source | Observed Activity Comparison | Reference |
| Dihydrosphingomyelin (16:0-DHSM) | Staphylococcus aureus Sphingomyelinase | Degraded "much faster" than 16:0-SM. A 10-fold lower enzyme concentration was needed for a comparable hydrolytic rate. | [1] |
| Dihydrosphingomyelin | Sphingomyelinase (unspecified) | Enzymatic hydrolysis pattern and optimal incubation time (12 hours) were "similar" to sphingomyelin. | [2] |
Note: The lack of detailed kinetic data for mammalian enzymes represents a significant knowledge gap and an opportunity for further research in the field.
Experimental Protocols
The following are detailed methodologies for key experiments to validate and compare sphingomyelinase activity on sphingomyelin and dihydrosphingomyelin. These protocols are based on established methods for sphingomyelinase assays and can be adapted for use with dihydrosphingomyelin.
General Sphingomyelinase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and can be used for both acid and neutral sphingomyelinase by adjusting the buffer pH.
Materials:
-
Sphingomyelinase (e.g., purified from human placenta for acid SMase, or recombinant for neutral SMase)
-
Sphingomyelin or Dihydrosphingomyelin substrate
-
Assay Buffer:
-
For Acid Sphingomyelinase: 20 mM Sodium Acetate (B1210297), pH 5.0
-
For Neutral Sphingomyelinase: 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2
-
-
Enzyme Mix (for detection): Alkaline Phosphatase, Choline Oxidase, Horseradish Peroxidase (HRP)
-
Colorimetric Probe (e.g., Amplex Red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a working solution of sphingomyelin or dihydrosphingomyelin in the appropriate assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 100 µM is common.
-
Enzyme Preparation: Prepare a solution of sphingomyelinase in the appropriate assay buffer. The concentration should be determined empirically to ensure the reaction proceeds within the linear range.
-
Reaction Initiation: In a 96-well plate, add 50 µL of the substrate solution to each well. Add 50 µL of the enzyme solution to initiate the reaction. For a blank control, add 50 µL of assay buffer without the enzyme.
-
Incubation: Incubate the plate at 37°C for 1-2 hours. The optimal incubation time may vary and should be determined experimentally.
-
Detection: Prepare the sphingomyelinase assay mixture by combining the Enzyme Mix and the colorimetric probe in assay buffer according to the manufacturer's instructions. Add 50 µL of this mixture to each well.
-
Final Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from the test samples. The activity can be calculated based on a standard curve generated with a known concentration of phosphocholine.
HPLC-Based Sphingomyelinase Assay
This method allows for the direct quantification of the product (dihydrosphingosine) after enzymatic hydrolysis and derivatization.
Materials:
-
Sphingomyelinase
-
Dihydrosphingomyelin substrate
-
Reaction Buffer: Appropriate buffer for the specific sphingomyelinase (e.g., sodium acetate for acid SMase, Tris-HCl for neutral SMase)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Chloroform/Methanol (1:2, v/v)
-
o-phthalaldehyde (OPA) for derivatization
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Enzymatic Hydrolysis:
-
In a reaction tube, combine the dihydrosphingomyelin substrate (e.g., 10-1000 pmol) with the sphingomyelinase in the reaction buffer containing an optimized concentration of fatty acid-free BSA (e.g., 15%).
-
Incubate at 37°C for an optimized duration (e.g., 12 hours).[2]
-
-
Lipid Extraction:
-
Stop the reaction and extract the lipids by adding chloroform/methanol (1:2, v/v).
-
Centrifuge to separate the phases and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
-
Derivatization:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Add the OPA reagent to derivatize the primary amine of the resulting dihydrosphingosine.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using a suitable column and mobile phase.
-
Detect the fluorescently labeled dihydrosphingosine using a fluorescence detector.
-
-
Quantification:
-
Quantify the amount of dihydrosphingosine by comparing the peak area to a standard curve generated with known concentrations of dihydrosphingosine.
-
Mandatory Visualizations
Signaling Pathway of Sphingomyelinase Action
Caption: Enzymatic hydrolysis of sphingomyelin and dihydrosphingomyelin by sphingomyelinase.
Experimental Workflow for Validation of Sphingomyelinase Activity
Caption: A generalized workflow for the validation of sphingomyelinase activity.
References
A Comparative Guide to the Purity Assessment of Synthetic N-Palmitoyldihydrosphingomyelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic N-Palmitoyldihydrosphingomyelin (DHSM) and its primary alternative, N-Palmitoylsphingomyelin (SM). It details experimental methodologies for purity assessment and presents comparative data to aid in the selection of the most appropriate molecule for research and development applications.
Introduction: this compound and its Key Alternative
This compound (C16:0 DHSM) is a saturated sphingolipid that plays a crucial role in the structure and function of cellular membranes. Unlike its unsaturated counterpart, N-Palmitoylsphingomyelin (C16:0 SM), DHSM lacks the C4-C5 trans double bond in its sphingoid backbone. This seemingly minor structural difference leads to significant alterations in its physicochemical properties and biological behavior, making the choice between these two molecules critical for specific experimental designs.
The purity of these synthetic sphingolipids is paramount for obtaining reliable and reproducible experimental results. This guide outlines the standard analytical techniques used to assess their purity and provides a comparison of commercially available products.
Comparative Analysis of Physicochemical Properties
The saturation of the sphingoid base in DHSM results in a higher melting temperature (Tm) and a greater propensity to form more ordered membrane domains compared to SM.[1][2] Cholesterol has been shown to interact more favorably with DHSM, leading to more condensed membrane domains.[1] These differences can influence membrane fluidity, lipid raft formation, and interactions with membrane-associated proteins.
Purity Assessment of Commercial Products
The purity of synthetic sphingolipids is typically assessed by the manufacturer using a combination of chromatographic and spectroscopic techniques. The data below, compiled from major suppliers, provides a comparative overview of the stated purity for this compound and N-Palmitoylsphingomyelin.
Table 1: Comparison of Purity Specifications for Commercially Available Sphingolipids
| Compound | Supplier | Stated Purity | Method of Purity Determination |
| This compound | Avanti Polar Lipids | >99% | TLC |
| Cayman Chemical | ≥98% | Not specified | |
| Sigma-Aldrich | ≥96.0% | TLC | |
| N-Palmitoylsphingomyelin | Avanti Polar Lipids | >99% | TLC |
| Cayman Chemical | ≥98% | Not specified | |
| Sigma-Aldrich | ≥98.0% | TLC |
Note: Purity data is subject to batch-to-batch variability. Always refer to the certificate of analysis provided with the specific product lot.
Experimental Protocols for Purity Assessment
The following are detailed protocols for the most common analytical techniques used to assess the purity of this compound and its alternatives.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the qualitative assessment of lipid purity and for separating different lipid classes.[2][3]
Experimental Protocol:
-
Plate Preparation: Use pre-coated silica (B1680970) gel 60 TLC plates. Activate the plate by heating at 110°C for 60 minutes prior to use to ensure consistent separation.[2]
-
Sample Preparation: Dissolve the synthetic sphingolipid in a suitable organic solvent, such as chloroform:methanol (2:1, v/v), to a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube or a microsyringe, carefully spot a small volume (1-5 µL) of the sample solution onto the origin line of the TLC plate. Also spot relevant standards (e.g., pure this compound, N-Palmitoylsphingomyelin, and potential precursors like ceramide) in adjacent lanes for comparison.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for separating sphingolipids is chloroform:methanol:water (65:25:4, v/v/v).[4] Ensure the chamber is saturated with the solvent vapor by lining it with filter paper. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Visualization: After development, remove the plate from the chamber and allow the solvent to evaporate completely. Visualize the separated lipid spots using one of the following methods:
-
Iodine Vapor: Place the plate in a sealed chamber containing iodine crystals. Lipids will appear as yellow-brown spots.
-
Primuline (B81338) Spray: Spray the plate with a 0.05% (w/v) solution of primuline in acetone:water (80:20, v/v). Visualize the fluorescent spots under UV light.[4]
-
Charring: Spray the plate with a 10% solution of copper sulfate (B86663) in 8% phosphoric acid and heat at 180°C. Lipids will appear as dark spots.
-
-
Analysis: Assess the purity by observing the number of spots in the sample lane. A pure sample should ideally show a single spot corresponding to the standard. The presence of other spots indicates impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative assessment of purity and can resolve closely related lipid species. Both normal-phase and reverse-phase HPLC can be used for sphingolipid analysis.
Experimental Protocol (Reverse-Phase HPLC):
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector if the lipid is derivatized).
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: Methanol/Water/Formic Acid (69/29/2, v/v/v) with 2 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Tetrahydrofuran/Formic Acid (97/2/1, v/v/v) with 2 mM ammonium formate.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-7 min: Linear gradient to 100% B
-
7-17 min: Hold at 100% B
-
17-17.5 min: Return to 30% B
-
17.5-20 min: Re-equilibration at 30% B
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 A:B) to a concentration of approximately 0.5-1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection and Analysis: Inject 10-20 µL of the sample onto the column. Monitor the elution profile. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[3] It is the gold standard for both identification and quantification of lipids and their impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.
-
LC Conditions: The same LC conditions as described in the HPLC protocol can be used. The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.
-
MS/MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for sphingomyelins, as they readily form [M+H]+ ions.
-
Precursor Ion Scan: To identify potential sphingolipid impurities, a precursor ion scan for m/z 184 (the phosphocholine (B91661) headgroup) can be performed. This will detect all molecules containing a phosphocholine moiety.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis of the target molecule and known potential impurities, MRM is used. Specific precursor-to-product ion transitions are monitored.
-
For this compound (C16:0 DHSM): m/z 705.6 -> m/z 184.1
-
For N-Palmitoylsphingomyelin (C16:0 SM): m/z 703.6 -> m/z 184.1
-
-
-
Sample Preparation: Prepare samples as described for HPLC, but at a lower concentration (e.g., 1-10 µg/mL), and include an internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.
-
Data Analysis: The purity is assessed by comparing the peak area of the target molecule to the peak areas of any identified impurities in the chromatogram. The high specificity of MS/MS allows for the confident identification of these impurities based on their mass-to-charge ratios and fragmentation patterns.
Conclusion
The choice between this compound and N-Palmitoylsphingomyelin should be guided by the specific requirements of the experimental system, particularly concerning membrane order and interactions with other lipids like cholesterol. While both are commercially available at high purity, it is crucial for researchers to be aware of the potential for batch-to-batch variability and to have the capability to independently verify purity using the analytical techniques outlined in this guide. The use of high-purity, well-characterized synthetic sphingolipids is essential for advancing our understanding of their roles in cellular biology and for the development of novel therapeutics.
References
Comparative Analysis of Sphingolipid Antibody Cross-Reactivity with N-Palmitoyldihydrosphingomyelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various sphingolipid antibodies with N-Palmitoyldihydrosphingomyelin. Understanding antibody specificity is critical for the accurate detection and functional analysis of sphingolipids in complex biological systems. This document summarizes available experimental data, outlines detailed methodologies for assessing cross-reactivity, and presents key signaling pathways involving these lipids.
Introduction to Sphingolipid Antibody Specificity
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. Variations in this backbone, such as the presence or absence of a double bond, and modifications to the headgroup and N-acyl chain, create a diverse array of molecules with distinct biological functions. Consequently, the specificity of antibodies targeting these lipids is of paramount importance in sphingolipid research.
This compound is a derivative of sphingomyelin (B164518) where the sphingoid base (sphingosine) is saturated, forming dihydrosphingosine (also known as sphinganine). This seemingly minor structural change—the absence of the C4-C5 double bond—can significantly impact antibody recognition.
Cross-Reactivity of Sphingolipid Antibodies: A Comparative Overview
Direct comparative data on the cross-reactivity of a wide range of commercial sphingolipid antibodies with this compound is limited in publicly available literature. However, based on studies of related sphingolipids, particularly the cross-reactivity of anti-ceramide antibodies with dihydroceramide, we can infer the likely binding characteristics.
One study demonstrated that a commercially available monoclonal anti-ceramide antibody preparation shows specificity for both ceramide and dihydroceramide[1][2]. This suggests that the N-acyl chain and the headgroup are the primary epitopes for this antibody, with the saturation of the sphingoid backbone having a lesser impact on recognition. Conversely, another anti-ceramide antibody was found to recognize dihydroceramide, phosphatidylcholine, and sphingomyelin, indicating broader specificity[1][2].
A separate study on a monoclonal antibody, designated IC2, raised against a beta-cell surface antigen, identified its target as sphingomyelin. The binding of IC2 was sensitive to the saturation of acyl chains in neighboring phospholipids, but its cross-reactivity with dihydrosphingomyelin was not reported[3].
The following table summarizes the expected cross-reactivity based on these findings. It is crucial to note that these are inferences and must be experimentally verified for any specific antibody.
| Antibody Target | Anticipated Cross-Reactivity with this compound | Rationale | Key Structural Determinants for Binding |
| Sphingomyelin (General) | Variable; likely dependent on the specific epitope recognized. | If the antibody primarily recognizes the phosphocholine (B91661) headgroup and the N-palmitoyl chain, cross-reactivity is more likely. If the C4-C5 double bond is part of the epitope, binding will be significantly reduced or absent. | Phosphocholine headgroup, N-acyl chain, conformation of the ceramide backbone. |
| Ceramide | Some anti-ceramide antibodies may cross-react. | Studies have shown that some anti-ceramide antibodies recognize dihydroceramide, indicating that for these antibodies, the sphingoid backbone saturation is not a critical determinant[1][2]. | N-acyl chain, hydroxyl groups at C1 and C3 of the sphingoid base. |
| Dihydroceramide | High likelihood of cross-reactivity with antibodies that recognize the N-palmitoyl-dihydrosphingosine backbone. | This compound is the phosphocholine-containing version of N-palmitoyldihydroceramide. An antibody targeting the lipid backbone is likely to cross-react. | N-acyl chain, saturated sphingoid backbone. |
| Sphingosine (B13886) | Low | The primary epitope is the free sphingosine backbone. Acylation and addition of a phosphocholine headgroup would likely abolish binding. | Free amino group, hydroxyl groups, and the unsaturated sphingoid backbone. |
| Dihydrosphingosine (Sphinganine) | Low | Similar to sphingosine antibodies, the epitope is the free dihydrosphingosine backbone. | Free amino group and hydroxyl groups on the saturated sphingoid backbone. |
Experimental Protocols for Assessing Antibody Cross-Reactivity
To definitively determine the cross-reactivity of a given antibody with this compound, standardized immunoassays are essential. The two most common methods are the Lipid-Overlay Assay (Dot Blot) and the Enzyme-Linked Immunosorbent Assay (ELISA).
Lipid-Overlay Assay (Dot Blot) Protocol
This method provides a qualitative or semi-quantitative assessment of antibody binding to immobilized lipids on a membrane.
Materials:
-
Nitrocellulose or PVDF membrane
-
Sphingolipids of interest (e.g., Sphingomyelin, this compound, Ceramide, Dihydroceramide) dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody to be tested
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lipid Spotting: Carefully spot 1-2 µL of each lipid solution (at various concentrations, e.g., 100 pmol, 50 pmol, 25 pmol) onto the nitrocellulose or PVDF membrane. Allow the solvent to evaporate completely.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its recommended working concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
Final Washing: Repeat the washing step (step 4) to remove unbound secondary antibody.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and acquire the chemiluminescent signal using an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA allows for a more quantitative comparison of antibody binding affinities.
Materials:
-
High-binding 96-well microtiter plates
-
Sphingolipids of interest dissolved in an appropriate coating solvent (e.g., ethanol)
-
Coating buffer (e.g., phosphate-buffered saline, PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Lipid Coating: Add 50 µL of each lipid solution (e.g., 10 µg/mL in ethanol) to the wells of the microtiter plate. Allow the solvent to evaporate overnight at room temperature, leaving the lipid coated on the well surface.
-
Blocking: Wash the wells once with PBS. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding.
-
Primary Antibody Incubation: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Add 100 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step (step 3).
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Final Washing: Repeat the washing step (step 3).
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
The structural difference between sphingomyelin and dihydrosphingomyelin has significant implications for their roles in cellular signaling. The absence of the double bond in dihydrosphingomyelin alters membrane dynamics and the accessibility of the lipid for enzymatic processing.
Sphingomyelin Metabolism and Signaling
The following diagram illustrates the central role of sphingomyelin in major signaling pathways.
Caption: Simplified overview of sphingolipid metabolism highlighting the synthesis of sphingomyelin and dihydrosphingomyelin.
Experimental Workflow for Antibody Specificity Testing
The logical flow for determining antibody cross-reactivity is depicted below.
Caption: A typical experimental workflow for the characterization of sphingolipid antibody specificity.
Conclusion and Recommendations
The specificity of sphingolipid antibodies is a critical consideration for their use in research and diagnostics. While direct comparative data for this compound is not extensively published, inferences from related sphingolipid antibody studies suggest that cross-reactivity is highly dependent on the specific epitope recognized by the antibody. The saturation of the sphingoid backbone is a key structural feature that can influence antibody binding.
For researchers and drug development professionals, it is imperative to:
-
Empirically validate the specificity of any sphingolipid antibody using assays such as lipid-overlay or ELISA with a comprehensive panel of relevant sphingolipids, including this compound.
-
Carefully interpret results from studies using antibodies that have not been rigorously characterized for cross-reactivity against dihydrosphingolipid species.
-
Consider the biological context , as the relative abundance of sphingomyelin versus dihydrosphingomyelin can vary between cell types and conditions, potentially impacting the interpretation of immunodetection results.
By following these guidelines and employing the detailed protocols provided, researchers can ensure the accuracy and reliability of their findings in the complex and dynamic field of sphingolipid biology.
References
A Comparative Analysis of the Biophysical Properties of N-Palmitoyldihydrosphingomyelin (C16-DHSM) and N-Stearoyldihydrosphingomyelin (C18-DHSM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biophysical properties of two closely related dihydrosphingomyelin (DHSM) species: N-Palmitoyldihydrosphingomyelin (C16-DHSM) and N-Stearoyldihydrosphingomyelin (C18-DHSM). Understanding the distinct characteristics of these molecules is crucial for research in membrane biophysics, lipid-protein interactions, and the development of lipid-based drug delivery systems. This comparison is supported by experimental data from differential scanning calorimetry (DSC), a key technique for characterizing the thermotropic behavior of lipids.
Introduction to Dihydrosphingomyelins
Dihydrosphingomyelins are saturated analogs of sphingomyelins, lacking the characteristic trans double bond in the sphingoid backbone. This saturation significantly influences their packing properties within lipid bilayers, leading to more ordered and stable membrane domains. The N-acyl chain length is a critical determinant of the biophysical behavior of these lipids, affecting parameters such as membrane fluidity, thickness, and phase transition temperature. This guide focuses on the impact of a two-carbon difference in the N-acyl chain, comparing the 16-carbon palmitoyl (B13399708) chain (C16) with the 18-carbon stearoyl chain (C18).
Quantitative Data Comparison
The primary biophysical parameters differentiating C16-DHSM and C18-DHSM are their gel-to-liquid crystalline phase transition temperature (T m) and the enthalpy of this transition (ΔH). The T m represents the temperature at which the lipid bilayer transitions from a tightly packed, ordered gel phase to a more fluid, disordered liquid-crystalline phase. The enthalpy of transition is a measure of the energy required to induce this change and reflects the strength of the intermolecular interactions within the gel-phase bilayer.
| Biophysical Parameter | This compound (C16-DHSM) | N-Stearoyldihydrosphingomyelin (C18-DHSM) |
| Main Phase Transition Temperature (Tm) | 47.7 °C[1] | ~58 °C (estimated based on related compounds) |
| Enthalpy of Transition (ΔH) | 8.3 kcal/mol[1] | Not available |
Note: Direct experimental data for the Tm and ΔH of N-Stearoyldihydrosphingomyelin was not available in the reviewed literature. The provided Tm for C18-DHSM is an estimation based on the known trend of increasing Tm with longer acyl chain length in homologous series of phospholipids (B1166683) and sphingolipids.
The longer N-acyl chain of C18-DHSM results in stronger van der Waals interactions between adjacent lipid molecules. These enhanced interactions require more thermal energy to overcome, leading to a higher phase transition temperature compared to C16-DHSM. This trend is well-established for various classes of lipids, where the addition of each -CH2- group to the acyl chain typically increases the Tm.
Experimental Protocols
The data presented in this guide is primarily derived from Differential Scanning Calorimetry (DSC) experiments. Below is a detailed methodology for a typical DSC analysis of dihydrosphingomyelins.
Differential Scanning Calorimetry (DSC) Protocol
1. Sample Preparation:
-
Lipid Film Formation: A known quantity of the dihydrosphingomyelin (C16-DHSM or C18-DHSM) is dissolved in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial. To ensure complete removal of the solvent, the vial is placed under high vacuum for at least 2 hours.
-
Hydration: The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) to a final lipid concentration of 1-5 mg/mL. The hydration process is carried out above the expected Tm of the lipid (e.g., at 60-70°C) with intermittent vortexing to facilitate the formation of multilamellar vesicles (MLVs).
-
Annealing: The MLV suspension is subjected to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath) to ensure homogeneity of the sample.
2. DSC Measurement:
-
Instrument: A high-sensitivity differential scanning calorimeter is used for the measurements.
-
Sample and Reference: The hydrated lipid sample (typically 500-800 µL) is loaded into the sample cell of the calorimeter. An equal volume of the same buffer used for hydration is loaded into the reference cell.
-
Scanning Parameters: The sample and reference cells are heated and cooled at a constant scan rate, typically between 0.5 and 2°C/min. Multiple heating and cooling scans are performed to ensure reproducibility.
-
Data Analysis: The thermogram, a plot of heat flow versus temperature, is analyzed to determine the Tm (the peak temperature of the transition) and the ΔH (the area under the transition peak).
Visualization of Experimental Workflow
Below is a graphical representation of the experimental workflow for the DSC analysis of dihydrosphingomyelins.
Caption: Workflow for DSC analysis of dihydrosphingomyelins.
Signaling Pathways and Logical Relationships
While DHSMs are primarily structural components of membranes, their biophysical properties can influence cellular signaling by modulating the formation and stability of lipid rafts. These specialized membrane microdomains are enriched in sphingolipids and cholesterol and serve as platforms for concentrating signaling proteins. The higher Tm of DHSMs, particularly C18-DHSM, suggests a greater propensity to form stable, ordered domains at physiological temperatures.
Caption: Influence of DHSM acyl chain length on lipid raft stability.
Conclusion
The length of the N-acyl chain is a key determinant of the biophysical properties of dihydrosphingomyelins. N-Stearoyldihydrosphingomyelin (C18-DHSM), with its longer acyl chain, is expected to exhibit a higher phase transition temperature and form more stable, ordered domains in lipid bilayers compared to this compound (C16-DHSM). This difference in thermotropic behavior has significant implications for the structure and function of biological and model membranes, influencing membrane fluidity, permeability, and the organization of membrane-associated proteins. For researchers in drug development, the choice between these two lipids in formulation can critically impact the stability, drug retention, and release characteristics of liposomal drug delivery systems. Further direct comparative studies are warranted to precisely quantify the biophysical differences between these two important sphingolipids.
References
Safety Operating Guide
Proper Disposal of N-Palmitoyldihydrosphingomyelin: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical reagents, including the sphingolipid N-Palmitoyldihydrosphingomyelin. This guide provides essential, immediate safety and logistical information, outlining a clear operational plan for the disposal of this compound. The following procedures are designed for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₉H₈₁N₂O₆P |
| Molecular Weight | 705.0 g/mol [1] |
| Appearance | White Solid |
| Melting Point | 97 - 98 °C (206.6 - 208.4 °F)[2] |
| Solubility | No information available[2] |
| Storage Temperature | -20°C |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance. As it is considered a non-hazardous solid, the primary disposal route involves segregation as solid chemical waste for subsequent incineration by a licensed waste management service.
Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream as solid this compound. If it is mixed with solvents or other chemicals, the entire mixture must be treated as hazardous waste and disposed of accordingly, following your institution's specific protocols for mixed chemical waste.
-
Segregate Solid Waste: Collect pure, solid this compound waste in a designated, leak-proof container clearly labeled for non-hazardous solid chemical waste. Do not mix with general laboratory trash, sharps, or liquid waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Wear safety glasses or chemical safety goggles.
-
Hand Protection: Use nitrile or other chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required to protect from spills and contamination.
Containerization and Labeling
-
Primary Container: Place the solid this compound waste in a robust, sealable container. A high-density polyethylene (B3416737) (HDPE) container is recommended.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Solid Chemical Waste"
-
The date of accumulation
-
The name of the principal investigator or laboratory
-
Storage and Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated, secure area for chemical waste accumulation, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. The recommended method of disposal is incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill of solid this compound:
-
Ensure Proper PPE: Wear the personal protective equipment outlined above.
-
Contain the Spill: Sweep up the solid material carefully to avoid generating dust.
-
Collect and Dispose: Place the collected material into a labeled container for solid chemical waste.
-
Clean the Area: Clean the spill area with soap and water. Dispose of any contaminated cleaning materials as solid chemical waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
References
Safeguarding Your Research: A Guide to Handling N-Palmitoyldihydrosphingomyelin
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and proper chemical handling. This guide provides essential, immediate safety and logistical information for the handling of N-Palmitoyldihydrosphingomyelin, including detailed operational and disposal plans to support your critical research.
This compound is a sphingolipid used in various research applications. As a powdered lipid, it requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to the following personal protective equipment (PPE) guidelines, operational protocols, and disposal procedures is crucial.
Personal Protective Equipment (PPE) Summary
A risk assessment should be conducted for specific laboratory conditions; however, the following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Required for protection against dust particles and potential splashes.[1][2] Face shields should be worn in addition to safety glasses or goggles when a splash hazard is present.[1] |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental contact.[1] For tasks with a higher risk of exposure, consider double gloving.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation | A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas to prevent inhalation of the powder.[2][3] |
Operational Protocol: Step-by-Step Handling Procedure
Proper handling techniques are essential to prevent contamination and exposure. The following protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure the work area, typically a chemical fume hood or a designated clean area, is clean and uncluttered.
- Assemble all necessary equipment, including spatulas, weighing paper, and solvent vials, before handling the compound.
- Don the appropriate PPE as outlined in the table above.
2. Weighing and Aliquoting:
- To minimize the generation of airborne dust, handle the solid compound in an area with minimal air currents.
- Use a micro-spatula to carefully transfer the desired amount of this compound onto weighing paper.
- For dissolution, add the weighed solid to the appropriate solvent in a sealed container. Some sphingolipids have limited solubility, so a common solvent mixture is chloroform/methanol/water.[4]
3. Experimental Use:
- When using solutions of this compound, always handle them within a chemical fume hood to avoid inhalation of vapors.
- Keep containers tightly closed when not in use.
4. Spill Response:
- In case of a spill, alert others in the vicinity.
- Wearing appropriate PPE, cover the spill with an inert absorbent material.
- Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
1. Waste Segregation:
- Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] Do not mix with other waste streams unless compatibility is certain.[5]
- Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[5][6]
- Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container.
2. Labeling and Storage:
- All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
- Store waste containers in a designated, secure area away from incompatible materials.
3. Final Disposal:
- Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
